4'-Heptyl-4-biphenylcarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-heptylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWXOZNUNZPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068280 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41122-71-8 | |
| Record name | 4′-Heptyl-4-cyanobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41122-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041122718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-heptyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 4'-Heptyl-4-biphenylcarbonitrile (7CB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a prominent member of the cyanobiphenyl homologous series of liquid crystals. Its molecular structure, consisting of a rigid biphenyl core, a flexible heptyl chain, and a polar cyano group, imparts the mesogenic properties that make it a critical component in various technological applications, most notably in liquid crystal displays (LCDs). This technical guide provides a comprehensive overview of the core fundamental properties of 7CB, including its physicochemical characteristics, liquid crystalline behavior, and the experimental protocols used for their determination.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity and basic physical characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 7CB, 4-Cyano-4'-heptylbiphenyl | [1] |
| CAS Number | 41122-71-8 | [1] |
| Molecular Formula | C₂₀H₂₃N | [1] |
| Molecular Weight | 277.40 g/mol | [1] |
| Appearance | White or colorless powder/crystals to clear liquid | [2] |
| Melting Point | 30-32 °C | [2] |
| Boiling Point | 210-211 °C at 2 mmHg | [2] |
| Solubility | Almost transparent in Toluene | [2] |
Liquid Crystalline Properties
7CB is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature. It exhibits a nematic phase, which is characterized by long-range orientational order of the molecules, but no long-range positional order. This anisotropy in molecular arrangement is the origin of its unique optical and electrical properties.
Phase Transitions
The transition from the crystalline solid to the nematic liquid crystal phase and subsequently to the isotropic liquid phase occurs at specific temperatures.
| Transition | Temperature (°C) |
| Crystal to Nematic (T_CN) | 30-32 |
| Nematic to Isotropic (T_NI) | 42.0 |
Dielectric Properties
The dielectric anisotropy (Δε) of a liquid crystal is a crucial parameter for its application in display technologies, as it determines how the material responds to an electric field. 7CB possesses a positive dielectric anisotropy due to the large dipole moment of the cyano group along the long molecular axis.[3] The principal dielectric constants, ε∥ (parallel to the director) and ε⊥ (perpendicular to the director), have been measured as a function of temperature.[3]
| Temperature (°C) | ε∥ | ε⊥ | Δε (ε∥ - ε⊥) |
| 35 | 18.5 | 7.5 | 11.0 |
| 40 | 17.5 | 7.8 | 9.7 |
Note: The values are approximate and can vary slightly with frequency and experimental conditions.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[4][5][6][7][8]
Reaction Scheme:
Figure 1: Suzuki coupling synthesis of 7CB.
Detailed Methodology:
-
Reaction Setup: A round-bottom flask is charged with (4-heptylphenyl)boronic acid, 4-bromobenzonitrile, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).
-
Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base, is added to the flask.
-
Inert Atmosphere: The reaction mixture is purged with an inert gas, such as nitrogen or argon, to prevent oxidation of the catalyst.
-
Heating: The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the phase transition temperatures and enthalpies of a material.
Figure 2: DSC experimental workflow.
Detailed Methodology:
-
Sample Preparation: A small amount (typically 5-10 mg) of 7CB is accurately weighed into an aluminum DSC pan.
-
Encapsulation: The pan is hermetically sealed to prevent any loss of material during heating. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating and cooling cycles at a controlled rate (e.g., 10 °C/min).
-
Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is ramped.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) shows endothermic or exothermic peaks at the phase transition temperatures. The peak onset temperature is typically taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is a crucial technique for the identification and characterization of liquid crystal phases and their textures.
Figure 3: POM experimental workflow.
Detailed Methodology:
-
Sample Preparation: A small amount of 7CB is placed on a clean glass microscope slide.
-
Heating: The slide is placed on a hot stage, and the sample is heated above its nematic-isotropic transition temperature to ensure it is in the isotropic liquid state.
-
Film Formation: A cover slip is placed over the molten sample to create a thin, uniform film.
-
Observation: The slide is placed on the stage of a polarizing microscope. The sample is observed between crossed polarizers.
-
Cooling and Analysis: The sample is slowly cooled from the isotropic phase. As it cools, the formation of the nematic phase is observed. The characteristic textures of the nematic phase, such as the Schlieren texture with its characteristic brushes, are used to identify the phase and study the alignment and defects.[9]
Structure-Property Relationship
The molecular structure of 7CB is directly responsible for its liquid crystalline properties.
Figure 4: Structure-property relationships in 7CB.
-
Rigid Biphenyl Core: The elongated and rigid biphenyl unit is the primary driver for the formation of the liquid crystalline phase by promoting anisotropic intermolecular interactions and orientational order.[1]
-
Flexible Heptyl Chain: The alkyl chain contributes to the relatively low melting point of 7CB and influences the packing of the molecules in the liquid crystal phase.
-
Polar Cyano Group: The strongly polar nitrile group at one end of the molecule induces a large dipole moment along the long molecular axis. This is the primary reason for the large positive dielectric anisotropy, making the molecule align parallel to an applied electric field.[3]
Conclusion
This compound is a well-characterized liquid crystal with a set of fundamental properties that make it highly suitable for electro-optic applications. Its defined phase transitions, positive dielectric anisotropy, and the clear relationship between its molecular structure and macroscopic properties have been extensively studied. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of 7CB and similar liquid crystalline materials, which are essential for the continued development of advanced materials for display and photonic technologies. While the data presented here provides a strong foundation, further research into its viscoelastic properties and refractive indices as a function of temperature and wavelength would provide an even more complete understanding of this important material.
References
- 1. ossila.com [ossila.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ias.ac.in [ias.ac.in]
- 4. www1.udel.edu [www1.udel.edu]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
An In-depth Technical Guide to 4'-Heptyl-4-biphenylcarbonitrile (7CB)
CAS Number: 41122-71-8
This technical guide provides a comprehensive overview of 4'-Heptyl-4-biphenylcarbonitrile, a nematic liquid crystal widely utilized in research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its synthesis, physicochemical properties, and applications, with a focus on experimental protocols and data presentation.
Chemical and Physical Properties
This compound, commonly known as 7CB, is a cyano-terminated liquid crystal belonging to the homologous series of 4-alkyl-4'-cyanobiphenyls. Its elongated molecular structure, consisting of a rigid biphenyl core and a flexible heptyl chain, is responsible for its mesogenic behavior.
Table 1: General Properties of this compound [1][2]
| Property | Value |
| Synonyms | 7CB, 4-Cyano-4'-heptylbiphenyl |
| CAS Number | 41122-71-8 |
| Chemical Formula | C₂₀H₂₃N |
| Molecular Weight | 277.40 g/mol |
| Appearance | White or colorless powder to lump to clear liquid |
| Melting Point | 30-32 °C |
| Boiling Point | 210-211 °C at 2 mmHg |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ |
Table 2: Liquid Crystalline Properties of this compound
| Property | Value | Temperature (°C) |
| Nematic to Isotropic Transition Temperature (TNI) | 42.0 °C[3] | - |
| Refractive Index (n₀) | ~1.52 (ordinary) | 20 |
| Refractive Index (nₑ) | ~1.69 - 1.70 (extraordinary, THz range)[4] | 26 |
| Birefringence (Δn) | ~0.130 - 0.148 (THz range)[4] | 26 |
| Dielectric Constant (ε∥) | Decreases with increasing temperature | Varies |
| Dielectric Constant (ε⊥) | Decreases with increasing temperature | Varies |
| Dielectric Anisotropy (Δε) | Positive, decreases with increasing temperature[3] | Varies |
Synthesis
The synthesis of 4'-alkyl-4'-cyanobiphenyls, including 7CB, generally follows a multi-step process. A common route, as pioneered by Gray and colleagues, involves the coupling of a Grignard reagent derived from a 4-alkylbromobenzene with a 4'-bromobenzonitrile, followed by cyanation.[5]
Experimental Protocol: Synthesis of this compound (General Route)
This protocol is a generalized representation based on the synthesis of related cyanobiphenyl compounds.
Step 1: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 4-bromoheptylbenzene in anhydrous diethyl ether to the flask.
-
The reaction is initiated by gentle heating and then maintained at reflux until the magnesium is consumed, forming the Grignard reagent.
Step 2: Cross-Coupling Reaction
-
To the freshly prepared Grignard reagent, add a solution of 4-bromobiphenyl in anhydrous toluene.
-
A palladium-based catalyst, such as Pd(PPh₃)₄, is added to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid.
Step 3: Cyanation
-
The resulting 4-heptyl-4'-bromobiphenyl is isolated and purified.
-
The purified compound is then reacted with copper(I) cyanide in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
The reaction mixture is heated at a high temperature for several hours.
-
After cooling, the mixture is treated with a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
-
The crude this compound is extracted with an organic solvent.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
-
Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or hexane, to yield the final product.
Experimental Protocols for Characterization
Measurement of Dielectric Properties
The dielectric anisotropy of 7CB is a crucial parameter for its application in display technologies. It is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Experimental Setup:
-
A liquid crystal cell consisting of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide - ITO).
-
The inner surfaces of the glass plates are treated with an alignment layer (e.g., rubbed polyimide) to induce either planar (for ε⊥) or homeotropic (for ε∥) alignment of the liquid crystal molecules.
-
A function generator and an impedance analyzer to apply an AC electric field and measure the capacitance of the cell.
-
A temperature-controlled hot stage.
Procedure:
-
The 7CB sample is introduced into the liquid crystal cell by capillary action in its isotropic phase.
-
The cell is placed in the hot stage, and the temperature is controlled.
-
For a planar aligned cell, the capacitance (C⊥) is measured as a function of frequency and temperature. The dielectric permittivity perpendicular to the director (ε⊥) is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
For a homeotropic aligned cell, the capacitance (C∥) is measured, and the dielectric permittivity parallel to the director (ε∥) is calculated similarly.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[6][7]
Measurement of Refractive Indices
The birefringence (Δn) of 7CB is determined by measuring the ordinary (n₀) and extraordinary (nₑ) refractive indices. An Abbe refractometer is commonly used for this purpose.
Experimental Setup:
-
An Abbe refractometer with a temperature-controlled prism.
-
A light source (e.g., a sodium lamp with a wavelength of 589 nm).
-
Polarizing filters.
Procedure:
-
A small drop of 7CB is placed on the prism of the Abbe refractometer.
-
The temperature of the prism is set to the desired measurement temperature.
-
For the measurement of the ordinary refractive index (n₀), the incident light is polarized perpendicular to the director of the liquid crystal, which is aligned by the prism surface. The boundary of total internal reflection is observed, and the value of n₀ is read from the scale.
-
For the measurement of the extraordinary refractive index (nₑ), the incident light is polarized parallel to the director. The value of nₑ is then measured.
Applications
Twisted Nematic Liquid Crystal Displays (TN-LCDs)
7CB is a key component in many liquid crystal mixtures used in TN-LCDs due to its positive dielectric anisotropy and broad nematic range.
Experimental Protocol: Fabrication of a Twisted Nematic Cell
-
Two ITO-coated glass substrates are cleaned thoroughly.
-
A thin layer of a polymer alignment material (e.g., polyvinyl alcohol) is spin-coated onto the ITO surface of each substrate.
-
The polymer layers are cured and then rubbed in a single direction with a soft cloth to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two substrates are set to be perpendicular to each other.
-
Spacers of a specific diameter (e.g., 5 μm) are sprinkled onto one of the substrates to maintain a uniform cell gap.
-
The two substrates are assembled with the rubbed surfaces facing each other and sealed with a UV-curable epoxy, leaving a small filling port.
-
The empty cell is filled with 7CB in its isotropic phase via capillary action.
-
The filling port is sealed, and the cell is slowly cooled to room temperature, allowing the liquid crystal to align in a 90° twisted nematic configuration.[10][11]
Perovskite Solar Cells
Recent research has shown that incorporating 7CB as an additive in the perovskite precursor solution can improve the efficiency and stability of perovskite solar cells. The liquid crystal molecules are believed to interact with the lead iodide, controlling the crystal growth and passivating defects.
Experimental Protocol: Incorporation of 7CB into a Perovskite Solar Cell (General Procedure)
-
Prepare the perovskite precursor solution (e.g., a mixture of lead iodide (PbI₂) and methylammonium iodide (MAI) in a solvent like DMF).
-
Add a small amount of this compound to the precursor solution (the optimal concentration needs to be determined experimentally).
-
Deposit the perovskite precursor solution containing 7CB onto the substrate (e.g., FTO/TiO₂) using a technique like spin-coating.
-
Anneal the substrate at a specific temperature to facilitate the formation of the perovskite crystal structure. The presence of 7CB influences the crystallization process.
-
Complete the solar cell fabrication by depositing the hole transport layer and the top electrode.[12][13]
Safety Information
This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: Hazard and Precautionary Statements [2]
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life. | P264, P270, P273, P301 + P312, P501 |
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. scivpro.com [scivpro.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to 4'-Heptyl-4-biphenylcarbonitrile (7CB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB. It details a standard synthetic protocol and presents key characterization data. The primary application of 7CB lies in the field of materials science, specifically as a nematic liquid crystal. While this guide is intended for a broad scientific audience, including those in drug development, the current body of research does not indicate significant exploration of 7CB in pharmacological or biological contexts.
Molecular Structure and Formula
This compound (7CB) is an organic compound with a structure consisting of a biphenyl core substituted with a heptyl group at one end and a nitrile (cyano) group at the other.[1] This elongated, rod-like molecular shape is crucial for its liquid crystalline properties.
Molecular Formula: C₂₀H₂₃N[1]
Molecular Weight: 277.40 g/mol [1]
IUPAC Name: 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile[1]
CAS Number: 41122-71-8[1]
Synonyms: 7CB, 4-Cyano-4'-heptylbiphenyl, K21, RO-CM-5121[2]
The molecular structure can be represented by the following diagram:
Caption: 2D representation of the this compound (7CB) molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 7CB is presented in the table below.
| Property | Value | Reference(s) |
| Physical Form | Powder to lump to clear liquid | [2] |
| Color | White or Colorless to Almost white or Almost colorless | [2] |
| Melting Point | 30-32 °C | [2] |
| Boiling Point | 210-211 °C at 2 mmHg | [2] |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [2] |
| Flash Point | > 230 °F (> 110 °C) | [2] |
| Solubility | Almost transparent in Toluene | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.[3][4]
Reaction Scheme:
Caption: General synthesis scheme for 7CB via Suzuki coupling.
Detailed Protocol: [5]
-
Materials:
-
4-bromobenzonitrile (20 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 mmol)
-
Triphenylphosphine (Ph₃P, 0.24 mmol)
-
Zinc bromide (ZnBr₂, 3 mmol)
-
Anhydrous Tetrahydrofuran (THF, 30 ml)
-
Grignard reagent of 4-bromo-n-heptylbenzene (prepared from 20 mmol of 4-bromo-n-heptylbenzene) in 50 ml THF
-
1% aqueous hydrochloric acid solution
-
Ethyl acetate
-
Methanol
-
Activated carbon
-
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and zinc bromide in anhydrous THF.
-
To this solution, add the Grignard reagent of 4-bromo-n-heptylbenzene dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture in an ice-water bath and quench by the dropwise addition of 50 ml of 1% aqueous hydrochloric acid solution.
-
Stir the mixture for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer twice with 50 ml portions of ethyl acetate.
-
Combine all organic layers and wash twice with 50 ml of water.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from methanol with activated carbon for decolorization to yield pure this compound.
-
-
Yield: Approximately 68.2%[5]
Characterization Data
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy: [6]
The IR spectrum of 7CB would exhibit characteristic peaks corresponding to its functional groups. Key expected absorptions include:
-
C≡N stretch: A sharp, medium-intensity peak around 2225 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) are:
-
Aromatic protons: Multiplets in the range of 7.3-7.8 ppm.
-
Aliphatic protons (heptyl chain):
-
-CH₂- attached to the phenyl ring: A triplet around 2.6 ppm.
-
Other -CH₂- groups: Multiplets between 1.2-1.7 ppm.
-
Terminal -CH₃ group: A triplet around 0.9 ppm.
-
-
-
¹³C NMR: [7] The carbon NMR spectrum shows distinct signals for each unique carbon atom.
-
Nitrile carbon (-C≡N): Around 119 ppm.
-
Aromatic carbons: Multiple signals between 125-146 ppm.
-
Aliphatic carbons (heptyl chain): Signals in the range of 14-36 ppm.
-
Mass Spectrometry (MS):
The mass spectrum of 7CB would show a molecular ion peak (M⁺) at m/z = 277.4, corresponding to its molecular weight.
Applications
The primary application of this compound is as a component in nematic liquid crystal mixtures.[1] Its elongated molecular structure and the presence of the polar nitrile group contribute to the formation of the liquid crystal phase over a specific temperature range. These materials are fundamental to the operation of liquid crystal displays (LCDs).
Recent research has also explored the use of 7CB in other advanced materials applications, such as enhancing the performance of perovskite solar cells.[1]
Relevance to Drug Development
Based on a comprehensive review of publicly available scientific literature, there is no significant evidence to suggest that this compound is currently being investigated as a therapeutic agent or plays a direct role in drug development. Its physicochemical properties and primary application are rooted in materials science. Researchers in drug development should be aware that while the biphenyl scaffold is present in some pharmaceuticals, this specific molecule's known biological activity profile is not established.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow from the synthesis of 7CB to its characterization and primary application.
Caption: Workflow from synthesis to application of 7CB.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 41122-71-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 4-庚基-4'-氰基联苯 | 41122-71-8 [m.chemicalbook.com]
- 6. This compound(41122-71-8) IR Spectrum [chemicalbook.com]
- 7. This compound(41122-71-8) 13C NMR spectrum [chemicalbook.com]
Unveiling the Mesophase: A Technical Guide to the Thermotropic Liquid Crystal Properties of 7CB
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The compound 4-cyano-4'-heptylbiphenyl, commonly known as 7CB, stands as a cornerstone in the field of liquid crystal research. Its well-defined thermotropic behavior, characterized by a stable nematic phase at temperatures amenable to standard laboratory conditions, has established it as a model system for fundamental studies and a critical component in various technological applications. This technical guide provides a comprehensive overview of the core thermotropic liquid crystal properties of 7CB, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Physical and Thermotropic Properties of 7CB
7CB is a calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl homologous series.[1] Its molecular structure, consisting of a rigid biphenyl core with a polar cyano (-CN) group at one end and a flexible heptyl (-C7H15) chain at the other, gives rise to its mesogenic properties. The strong dipole moment from the cyano group results in a positive dielectric anisotropy, a crucial characteristic for electro-optic applications.[2]
The thermotropic phase transitions of 7CB are well-documented and characterized by distinct changes in physical properties. Upon heating from the solid crystalline state, 7CB transitions into the nematic liquid crystal phase, and subsequently into an isotropic liquid at a higher temperature. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order.[3]
Quantitative Data Summary
The following tables summarize the key quantitative thermotropic and physical properties of 7CB, compiled from various scientific sources.
| Property | Value | Units | Reference(s) |
| Chemical Formula | C20H23N | [1] | |
| Molar Mass | 277.40 | g/mol | [1] |
| Crystal-to-Nematic Transition Temperature (T_CN) | ~30.0 - 35.78 | °C | [4] |
| Nematic-to-Isotropic Transition Temperature (T_NI) / Clearing Point | ~42.0 - 42.8 | °C | [2][5][6] |
| Enthalpy of Nematic-to-Isotropic Transition (ΔH_NI) | ~1.50 - 12.02 | J/g | [4] |
Table 1: Phase Transition Properties of 7CB
| Property | Value (at specified temperature/conditions) | Units | Reference(s) |
| Optical Properties | |||
| Ordinary Refractive Index (n_o) | ~1.53 | [7] | |
| Extraordinary Refractive Index (n_e) | ~1.68 | [7] | |
| Birefringence (Δn = n_e - n_o) | ~0.15 (decreases with increasing temperature) | [1][5] | |
| Dielectric Properties | |||
| Dielectric Constant (parallel, ε_∥) | ~18.5 (at 25°C) | [2] | |
| Dielectric Constant (perpendicular, ε_⊥) | ~7.0 (at 25°C) | [2] | |
| Dielectric Anisotropy (Δε = ε_∥ - ε_⊥) | > 0 (Positive) | [2] | |
| Elastic and Viscous Properties | |||
| Splay Elastic Constant (K_11) | ~5 - 7 | pN | |
| Twist Elastic Constant (K_22) | ~3 - 5 | pN | |
| Bend Elastic Constant (K_33) | ~7 - 10 | pN | |
| Rotational Viscosity (γ_1) | ~0.08 - 0.15 (in the nematic phase) | Pa·s | [8][9] |
Table 2: Physical Properties of 7CB in the Nematic Phase
Experimental Protocols for Characterization
The determination of the thermotropic properties of 7CB relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of 7CB (typically 2-10 mg) is hermetically sealed in an aluminum pan.[10][11] An empty, sealed aluminum pan is used as a reference.[10]
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature program is set to include a heating and cooling cycle that encompasses all expected phase transitions. A typical scan rate is 5-10 °C/min.[6]
-
Measurement: The sample and reference pans are placed in the DSC cell. The temperature is ramped up and down according to the defined program. The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) shows peaks corresponding to phase transitions. Endothermic peaks on heating and exothermic peaks on cooling indicate the transitions. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).[4][12]
Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystal phases and observe their characteristic textures.
Methodology:
-
Sample Preparation: A small amount of 7CB is placed on a clean glass microscope slide and covered with a coverslip. The sample is then heated on a temperature-controlled hot stage to the isotropic phase to ensure a uniform, defect-free state upon cooling.
-
Microscope Setup: A polarizing light microscope is used, equipped with a polarizer and an analyzer set in a crossed position (90° to each other).[13][14] This configuration results in a dark field of view in the absence of a birefringent sample.
-
Observation: The sample is slowly cooled from the isotropic phase.
-
Isotropic Phase: The field of view will be completely dark as the isotropic liquid does not interact with polarized light.
-
Nematic Phase: Upon cooling into the nematic phase, the sample will become brightly colored and exhibit characteristic textures, such as Schlieren textures with point defects (disclinations).[15] The colors arise from the birefringence of the liquid crystal.
-
Crystalline Phase: Further cooling will result in the formation of solid crystals, often with sharp, well-defined boundaries.
-
-
Phase Identification: The transition temperatures are noted as the points where these textural changes occur. The observed textures are compared with known liquid crystal textures for phase identification.[16][17]
X-Ray Diffraction (XRD)
Objective: To determine the molecular arrangement and confirm the nature of the liquid crystal phases.
Methodology:
-
Sample Preparation and Alignment: The 7CB sample is loaded into a thin-walled capillary tube. For detailed structural analysis, the sample is often aligned using an external magnetic or electric field. The capillary is placed in a temperature-controlled holder within the XRD instrument.
-
Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected by an area detector.
-
Diffraction Pattern Analysis:
-
Nematic Phase: The diffraction pattern of an aligned nematic sample typically shows two diffuse crescents at wide angles, corresponding to the average intermolecular distance, and two sharper spots on the equator at small angles, related to the molecular length. This indicates short-range positional order but long-range orientational order.[18]
-
Isotropic Phase: In the isotropic phase, the diffraction pattern consists of a diffuse ring at a wide angle, indicating the lack of any long-range order.
-
Crystalline Phase: The crystalline phase will produce a series of sharp Bragg peaks, indicative of a well-defined three-dimensional lattice.[19]
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study of 7CB.
Conclusion
The thermotropic liquid crystal 7CB continues to be a subject of intense scientific interest due to its well-behaved and readily accessible nematic phase. This guide has provided a consolidated resource of its key physical properties, detailed experimental methodologies for its characterization, and visual aids to conceptualize the scientific workflow. For researchers, scientists, and professionals in drug development, a thorough understanding of the properties and characterization techniques for model liquid crystals like 7CB is invaluable for advancing fundamental knowledge and developing novel applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 4. ijres.org [ijres.org]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. surajitdhara.in [surajitdhara.in]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. sfu.ca [sfu.ca]
- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy [micro.magnet.fsu.edu]
- 14. Microscope Configuration [evidentscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles [mccrone.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tandfonline.com [tandfonline.com]
- 19. xfel.tind.io [xfel.tind.io]
The Nematic Phase of 4'-Heptyl-4-biphenylcarbonitrile (7CB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a well-characterized calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl homologous series. Its nematic phase, characterized by long-range orientational order of the constituent molecules along a common director, n , but no long-range positional order, has been the subject of extensive research. This document provides a comprehensive technical overview of the nematic phase of 7CB, focusing on its physical properties, the experimental techniques used for its characterization, and the underlying relationships between its material parameters. 7CB's well-defined and readily accessible nematic phase makes it a model system for fundamental studies in liquid crystal physics and a valuable component in various technological applications, including display devices and advanced materials for drug delivery.
Physicochemical Properties of the Nematic Phase of 7CB
The nematic phase of 7CB is exhibited over a specific temperature range, and its physical properties, such as elastic constants, dielectric anisotropy, and order parameter, are temperature-dependent. These properties are crucial for understanding the material's behavior and for its application in various technologies.
Phase Transitions
7CB exhibits a nematic phase between its crystalline and isotropic liquid phases. The transition temperatures are key parameters for defining the operational range of this mesophase.
| Transition | Temperature (°C) |
| Crystalline to Nematic | 28.5 |
| Nematic to Isotropic (TNI) | 42.0 |
Table 1: Phase Transition Temperatures of 7CB.[1]
Elastic Constants
The elastic constants of a nematic liquid crystal describe the energy cost associated with distortions from the uniform director alignment. The three primary elastic constants are for splay (K11), twist (K22), and bend (K33) deformations. These constants are typically on the order of piconewtons (pN).
| Temperature (°C) | Splay (K11) (pN) | Twist (K22) (pN) | Bend (K33) (pN) |
| 25 | 5.8 | 3.2 | 7.9 |
| 30 | 5.3 | 2.9 | 7.0 |
| 35 | 4.7 | 2.6 | 6.0 |
| 40 | 3.9 | 2.2 | 4.8 |
Table 2: Temperature Dependence of the Elastic Constants of 7CB.
Dielectric Properties
The dielectric anisotropy (Δε) of 7CB, arising from the large dipole moment of the cyano group, is a critical parameter for its use in electro-optical devices. It is defined as the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director.
| Temperature (°C) | ε|| | ε⊥ | Δε = ε|| - ε⊥ | |---|---|---|---| | 30 | 18.5 | 7.0 | 11.5 | | 35 | 17.8 | 7.2 | 10.6 | | 40 | 16.9 | 7.4 | 9.5 |
Table 3: Dielectric Properties of 7CB as a Function of Temperature.[2]
Order Parameter
The nematic order parameter, S, quantifies the degree of orientational order of the molecules. It ranges from S=1 for a perfectly ordered system to S=0 for an isotropic liquid.
| Temperature (°C) | Order Parameter (S) |
| 30 | 0.60 |
| 35 | 0.55 |
| 40 | 0.48 |
Table 4: Orientational Order Parameter of 7CB at Different Temperatures.
Experimental Protocols
The characterization of the nematic phase of 7CB involves a suite of experimental techniques to determine its physical properties. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and associated enthalpy changes.
Methodology:
-
A small, precisely weighed sample of 7CB (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak temperature is taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is a fundamental technique for identifying liquid crystal phases and observing their textures.
Methodology:
-
A small amount of 7CB is placed between a clean glass slide and a coverslip.
-
The sample is heated into the isotropic phase on a hot stage to ensure a uniform thin film.
-
The sample is then cooled into the nematic phase.
-
The sample is observed through a polarizing microscope with crossed polarizers.[3]
-
The characteristic textures of the nematic phase, such as the Schlieren texture with its point and line defects (disclinations), are observed and recorded.
X-Ray Diffraction (XRD)
XRD provides information about the average intermolecular spacing and the degree of orientational order in the nematic phase.
Methodology:
-
A sample of 7CB is loaded into a thin-walled glass capillary tube (e.g., 1 mm diameter).[4]
-
The capillary is placed in a temperature-controlled holder within the XRD instrument.
-
A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample.
-
In the nematic phase, the diffraction pattern consists of a diffuse outer ring corresponding to the average lateral spacing of the molecules and a more diffuse inner pattern related to the molecular length.
-
Alignment of the sample (e.g., using a magnetic field) can provide more detailed information about the orientational distribution function.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local molecular order and dynamics in liquid crystals. Deuterium NMR (2H NMR) of selectively deuterated 7CB is particularly useful for determining the orientational order parameter.
Methodology:
-
A deuterated sample of 7CB is synthesized.
-
The sample is placed in an NMR tube and introduced into the high magnetic field of the NMR spectrometer.
-
The temperature of the sample is controlled.
-
2H NMR spectra are acquired. In the nematic phase, the quadrupolar interaction leads to a splitting of the deuterium signal.
-
The magnitude of the quadrupolar splitting is directly proportional to the orientational order parameter, S.[7]
Measurement of Elastic Constants (Freedericksz Transition)
The Freedericksz transition method is a classic technique for determining the Frank elastic constants. It involves applying an external electric or magnetic field to a uniformly aligned liquid crystal cell and observing the critical field required to induce a distortion.[8][9][10][11]
Methodology for K11 (Splay):
-
A planar-aligned liquid crystal cell is prepared by treating the inner surfaces of two glass plates with a polymer (e.g., rubbed polyimide) to induce a uniform alignment of the 7CB molecules parallel to the surfaces.
-
The cell is filled with 7CB.
-
An AC electric field is applied perpendicular to the glass plates.
-
The capacitance of the cell is monitored as the applied voltage is increased.
-
The Freedericksz threshold voltage (Vth) is identified as the voltage at which the capacitance begins to change, indicating the onset of director reorientation.
-
The splay elastic constant is calculated using the formula: K11 = ε0Δε(Vth/π)2, where ε0 is the permittivity of free space and Δε is the dielectric anisotropy.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of the nematic phase of 7CB.
Caption: Workflow for the synthesis and physical characterization of 7CB.
Caption: Logical flow of the Freedericksz transition for K11 measurement.
Conclusion
The nematic phase of this compound (7CB) serves as a cornerstone for both fundamental and applied research in liquid crystal science. Its well-documented physical properties, coupled with established experimental protocols for their measurement, provide a robust platform for further investigation. For professionals in drug development, understanding the behavior of such liquid crystalline systems can inform the design of novel drug delivery vehicles and other advanced materials where molecular organization at the nanoscale is paramount. The data and methodologies presented in this guide offer a solid foundation for researchers and scientists working with 7CB and other related liquid crystalline materials.
References
- 1. ias.ac.in [ias.ac.in]
- 2. irbiscorp.spsl.nsc.ru [irbiscorp.spsl.nsc.ru]
- 3. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 4. mdpi.com [mdpi.com]
- 5. barron.rice.edu [barron.rice.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. OPG [opg.optica.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 11. arxiv.org [arxiv.org]
The Dawn of a Display Revolution: A Technical Guide to the Discovery and Synthesis of Cyanobiphenyl Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and synthesis of cyanobiphenyl liquid crystals, a class of materials that revolutionized the world of displays and opened new avenues in materials science. We will delve into the pioneering work of George Gray and his team at the University of all, providing detailed experimental protocols and a comprehensive overview of the structure-property relationships that defined this remarkable class of molecules.
The Genesis of a Breakthrough: A Historical Perspective
The story of cyanobiphenyl liquid crystals is inextricably linked to the pioneering work of Professor George William Gray at the University of Hull in the early 1970s.[1][2] Prior to this, the field of liquid crystals was largely of academic interest, with existing materials suffering from instability and lacking the practical properties required for commercial applications. The UK Ministry of Defence, recognizing the potential for liquid crystal displays (LCDs), funded Gray's research to develop stable liquid crystal materials that could operate at room temperature.[1]
This focused effort led to the landmark synthesis of 4-cyano-4'-pentylbiphenyl (5CB) in 1972 by Gray, Ken Harrison, and J.A. Nash.[1] 5CB was the first member of the cyanobiphenyls and exhibited a stable nematic liquid crystal phase over a practical temperature range, from 22.5 °C to 35.0 °C.[1] This discovery was a watershed moment, paving the way for the development of the twisted nematic (TN) LCDs that would come to dominate the display industry for decades. The key innovation was the elimination of the central linking groups found in earlier liquid crystal molecules, leading to the creation of stable 4',4-disubstituted biphenyls.[3][4]
The Synthesis of an Icon: 4-Pentyl-4'-Cyanobiphenyl (5CB)
The synthesis of 5CB, the archetypal cyanobiphenyl, laid the groundwork for the production of a vast array of related liquid crystal materials. The following is a detailed experimental protocol based on the foundational work of Gray and his contemporaries.
Experimental Protocol: Synthesis of 4-Pentyl-4'-Cyanobiphenyl (5CB)
This protocol outlines a common synthetic route to 5CB, starting from biphenyl.
Step 1: Bromination of Biphenyl
-
Objective: To introduce a bromine atom at the 4-position of the biphenyl core.
-
Procedure: Biphenyl is reacted with bromine (Br₂) in a suitable solvent, often a halogenated hydrocarbon, in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction is typically carried out at a low temperature to control selectivity. The product, 4-bromobiphenyl, is then isolated and purified by recrystallization.
Step 2: Friedel-Crafts Acylation
-
Objective: To introduce a pentanoyl group to the 4'-position of 4-bromobiphenyl.
-
Procedure: 4-Bromobiphenyl is reacted with pentanoyl chloride (C₄H₉COCl) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.[1] The reaction mixture is stirred at a controlled temperature, followed by quenching with a dilute acid. The resulting 4-bromo-4'-pentanoylbiphenyl is then purified.
Step 3: Wolff-Kishner Reduction
-
Objective: To reduce the ketone group of 4-bromo-4'-pentanoylbiphenyl to a pentyl group.
-
Procedure: The acylated intermediate is heated with hydrazine hydrate (NH₂NH₂) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[1] This reaction effectively removes the carbonyl oxygen, yielding 4-bromo-4'-pentylbiphenyl.
Step 4: Cyanation
-
Objective: To replace the bromine atom with a cyano group.
-
Procedure: 4-Bromo-4'-pentylbiphenyl is reacted with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] The reaction is heated to a high temperature to facilitate the nucleophilic substitution. Upon completion, the reaction mixture is worked up to isolate the final product, 4-pentyl-4'-cyanobiphenyl (5CB). The crude product is then purified by column chromatography and/or recrystallization to achieve the high purity required for electro-optical applications.
Structure-Property Relationships: A Quantitative Overview
The remarkable properties of cyanobiphenyls are a direct consequence of their molecular structure. The rigid biphenyl core provides the necessary anisotropy, while the terminal cyano group imparts a strong dipole moment, leading to a large positive dielectric anisotropy (Δε), a crucial parameter for the functioning of TN-LCDs. The flexible alkyl chain influences the melting and clearing points of the material.
The following tables summarize key physical properties for a homologous series of 4-alkyl-4'-cyanobiphenyls (nCBs), illustrating the predictable relationship between chain length and mesophase behavior.
| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (Clearing Point, Tₙᵢ) (°C) |
| 4-Ethyl-4'-cyanobiphenyl | 2 | 114 | - |
| 4-Propyl-4'-cyanobiphenyl | 3 | 81 | - |
| 4-Butyl-4'-cyanobiphenyl | 4 | 47.5 | 16.5 (Monotropic) |
| 4-Pentyl-4'-cyanobiphenyl (5CB) | 5 | 22.5 | 35.0 |
| 4-Hexyl-4'-cyanobiphenyl (6CB) | 6 | 13.0 | 29.0 |
| 4-Heptyl-4'-cyanobiphenyl (7CB) | 7 | 30.0 | 42.8 |
| 4-Octyl-4'-cyanobiphenyl (8CB) | 8 | 21.5 | 40.5 |
Table 1: Phase Transition Temperatures of 4-Alkyl-4'-cyanobiphenyls (nCBs). Data compiled from various sources.
| Compound | Dielectric Anisotropy (Δε) at 25°C | Birefringence (Δn) at 25°C and 589 nm |
| 4-Pentyl-4'-cyanobiphenyl (5CB) | +11.5 | 0.19 |
| 4-Hexyl-4'-cyanobiphenyl (6CB) | +10.0 | 0.17 |
| 4-Heptyl-4'-cyanobiphenyl (7CB) | +9.5 | 0.16 |
| 4-Octyl-4'-cyanobiphenyl (8CB) | +8.5 | 0.15 |
Table 2: Electro-optical Properties of Selected 4-Alkyl-4'-cyanobiphenyls. Approximate values compiled from various sources.
Visualizing the Science: Key Processes and Relationships
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the discovery and application of cyanobiphenyl liquid crystals.
Caption: Synthetic pathway for 4-Pentyl-4'-cyanobiphenyl (5CB).
Caption: Relationship between molecular structure and key liquid crystal properties.
Caption: Simplified workflow for the application of cyanobiphenyls in an LCD.
Conclusion
The discovery and synthesis of cyanobiphenyl liquid crystals represent a pivotal moment in the history of materials science and display technology. The systematic approach taken by George Gray and his team, grounded in a deep understanding of structure-property relationships, led to the creation of a class of materials that were not only scientifically fascinating but also commercially viable. The legacy of this work continues to influence the development of new liquid crystal materials for a wide range of applications, from advanced displays to smart windows and beyond. This guide serves as a testament to the power of fundamental research in driving technological innovation.
References
Spectroscopic Analysis of 4'-Heptyl-4-biphenylcarbonitrile: A Technical Guide
Introduction
4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a nematic liquid crystal that has garnered significant attention in materials science and electronics. Its unique properties, including a well-defined nematic phase at room temperature, make it a valuable component in the manufacturing of liquid crystal displays (LCDs) and other optical devices. A thorough understanding of its molecular structure and purity is paramount for its application, and this is primarily achieved through a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the spectroscopic analysis of 7CB, detailing the expected data, experimental protocols, and analytical workflows for researchers, scientists, and professionals in drug development and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 7CB by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
Data Presentation
The ¹H NMR spectrum of 7CB, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic and aliphatic protons.
| Assignment | Chemical Shift (δ, ppm) | Description |
| Aromatic Protons | 7.20 - 7.70 | Complex multiplet |
| Benzylic Protons (-CH₂-) | ~2.64 | Triplet |
| Aliphatic Protons (-CH₂-) | 1.14 - 1.62 | Multiplet |
| Terminal Methyl Protons (-CH₃) | ~0.88 | Triplet |
Note: The specific chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Detailed Peak List (89.56 MHz, CDCl₃) [1]
| Frequency (Hz) | Chemical Shift (ppm) | Relative Intensity |
| 685.31 | 7.652 | 1000 |
| 675.38 | 7.542 | 70 |
| 669.06 | 7.471 | 36 |
| 666.94 | 7.447 | 166 |
| 665.25 | 7.428 | 38 |
| 654.63 | 7.310 | 133 |
| 652.38 | 7.285 | 38 |
| 647.19 | 7.227 | 49 |
| 646.13 | 7.215 | 60 |
| 237.81 | 2.656 | 54 |
| 237.63 | 2.654 | 54 |
| 229.81 | 2.566 | 47 |
| 145.50 | 1.625 | 38 |
| 125.75 | 1.405 | 33 |
| 117.38 | 1.311 | 180 |
| 115.00 | 1.285 | 162 |
| 84.31 | 0.942 | 39 |
| 82.25 | 0.919 | 35 |
| 81.94 | 0.915 | 35 |
| 78.94 | 0.882 | 132 |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is acquired on a nuclear magnetic resonance spectrometer, for instance, one operating at a frequency of 89.56 MHz for ¹H nuclei.[1]
-
Data Acquisition:
-
Solvent: CDCl₃[1]
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.
Workflow Diagram
Caption: Workflow for ¹H NMR analysis of 7CB.
¹³C NMR Spectroscopy
Data Presentation
The ¹³C NMR spectrum provides information on the carbon framework of the 7CB molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Nitrile Carbon (-C≡N) | 110 - 125 |
| Aromatic Carbons | 120 - 150 |
| Aliphatic Carbons (-CH₂-, -CH₃) | 14 - 40 |
Experimental Protocol
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of 7CB in 0.5-0.7 mL of CDCl₃.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is acquired on an NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition:
-
Solvent: CDCl₃
-
Decoupling: Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to be observed effectively.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.
Workflow Diagram
Caption: Workflow for ¹³C NMR analysis of 7CB.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
The IR spectrum of 7CB is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3030 | Aromatic C-H | Stretching |
| 2850 - 2960 | Aliphatic C-H | Stretching |
| ~2225 | Nitrile (C≡N) | Stretching |
| ~1600, ~1490 | Aromatic C=C | Stretching |
Experimental Protocol
-
Sample Preparation (Liquid Film):
-
Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin liquid film between the plates.
-
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded first.
-
The sample (salt plates with the liquid film) is then placed in the spectrometer.
-
The sample spectrum is recorded.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow Diagram
Caption: Workflow for IR analysis of 7CB.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering insights into the molecular structure.
Data Presentation
The mass spectrum of 7CB is expected to show a prominent molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 277.4 | ~43 | [M]⁺ (Molecular Ion) |
| 192.0 | 100 | Fragment Ion |
| 193.0 | ~28 | [Fragment + 1]⁺ |
| 190.0 | ~8 | Fragment Ion |
| 165.0 | ~5 | Fragment Ion |
The molecular weight of C₂₀H₂₃N is 277.40 g/mol .[2][3]
Experimental Protocol
-
Sample Preparation: A small amount of 7CB is introduced into the mass spectrometer, typically dissolved in a volatile organic solvent if using an injection method, or directly if using a solids probe.
-
Instrumentation: A mass spectrometer with an appropriate ionization source is used.
-
Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
-
Ionization Energy: A standard of 70 eV is typically used.[1]
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow Diagram
References
physical and chemical characteristics of 7CB
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4'-Heptyl-4-cyanobiphenyl (7CB)
Introduction
4'-Heptyl-4-cyanobiphenyl, commonly known as 7CB, is a prominent organic compound belonging to the cyanobiphenyl family of liquid crystals.[1][2] First synthesized in the 1970s during a period of significant advancement in display technology, 7CB is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[1] Its molecular structure consists of a biphenyl backbone with a heptyl (-C₇H₁₅) group attached to one phenyl ring and a cyano (-CN) group at the other.[2] This structure imparts a significant dipole moment along the long molecular axis, leading to a large positive dielectric anisotropy, a key property for electro-optical applications.[3]
At room temperature, 7CB can exist as a white or pale yellow crystalline solid or a viscous liquid, depending on its phase.[1][2] It is chemically and photochemically stable, colorless, and possesses a low melting point.[3] These characteristics, combined with its stable nematic phase at practical temperatures, have made 7CB a crucial component in liquid crystal displays (LCDs) and a model material for fundamental research in materials science.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 7CB, detailed experimental protocols for their characterization, and logical workflows relevant to its synthesis and analysis.
Physical and Chemical Data
The quantitative properties of 7CB are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties of 7CB
| Property | Value |
| Full Chemical Name | 4′-Heptyl-4-biphenylcarbonitrile[2] |
| Common Synonyms | 7CB, 4-Cyano-4'-heptylbiphenyl[2][4] |
| CAS Number | 41122-71-8[2] |
| Molecular Formula | C₂₀H₂₃N[2] |
| Molecular Weight | 277.40 g/mol [2] |
| Appearance | White to pale yellow powder, crystals, or viscous liquid[1][2] |
| Purity | >98% (¹H NMR)[2] |
| Solubility | Insoluble in water[1] |
Table 2: Thermal and Phase Transition Properties of 7CB
| Property | Value | Notes |
| Melting Point (Tₘ) | 30 - 32 °C[5] | Crystalline Solid to Nematic |
| 36.0 °C[2] | ||
| Nematic to Isotropic Transition (Tₙᵢ) | 42.0 °C (315.15 K)[3] | Also known as the clearing point |
| 42.8 °C (315.95 K) | From another source | |
| Mesomorphic Range | 27.0 to 45.0 °C[2][6] | Nematic phase range |
| Boiling Point | 210-211 °C @ 2 mmHg[5] | |
| Flash Point | >110 °C (>230 °F)[5] |
Table 3: Optical and Dielectric Properties of 7CB
| Property | Value | Conditions |
| Dielectric Anisotropy (Δε) | Positive[3] | Due to the large dipole moment from the cyano group[3] |
| Principal Dielectric Constant (ε∥) | ~18.5 | At 30 °C, parallel to the director |
| Principal Dielectric Constant (ε⊥) | ~6.5 | At 30 °C, perpendicular to the director |
| Birefringence (Δn) | Positive | nₑ > nₒ |
Note: Specific values for dielectric constants and refractive indices are temperature-dependent. The values provided are representative for the nematic phase.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of liquid crystal materials. The following sections describe the protocols for key experiments cited in the literature for 7CB.
Determination of Phase Transition Temperatures
Objective: To accurately measure the temperatures at which 7CB transitions between its crystalline, nematic, and isotropic phases.
Methodology: Polarizing Optical Microscopy (POM) with Heating Stage [7]
-
Sample Preparation: A small amount of 7CB is placed on a clean glass microscope slide and covered with a coverslip. The sample is heated to its isotropic phase to ensure uniform spreading and then cooled to form a thin, uniform film.
-
Instrumentation: A polarizing optical microscope equipped with a precision-controlled heating and cooling stage (e.g., a Mettler-Toledo or Linkam stage) is used.
-
Procedure: a. The sample is placed on the heating stage. b. The sample is observed through the crossed polarizers of the microscope while the temperature is slowly increased at a controlled rate (e.g., 0.1-1.0 K/min) to minimize thermal gradients. c. The melting point (crystal to nematic) is identified by the temperature at which the solid crystalline structure gives way to the fluid, textured appearance of the nematic phase. d. The nematic-isotropic transition temperature (clearing point) is recorded as the temperature at which the characteristic birefringent texture of the nematic phase vanishes, and the field of view becomes completely dark (isotropic).
-
Data Analysis: The transition temperatures are recorded with an accuracy of ±0.1 K.[7] The process is often repeated over several heating and cooling cycles to ensure reproducibility.
Methodology: Differential Scanning Calorimetry (DSC) [8]
-
Sample Preparation: A small, precisely weighed sample of 7CB (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used.
-
Procedure: a. The sample and reference pans are placed in the DSC cell. b. The cell is subjected to a controlled temperature program, typically involving heating and cooling ramps at a constant rate (e.g., 5-20 °C/min). c. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: Phase transitions are identified as endothermic peaks (on heating) or exothermic peaks (on cooling) in the heat flow versus temperature plot. The peak onset temperature is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Measurement of Dielectric Properties
Objective: To determine the principal dielectric constants (ε∥ and ε⊥) and the dielectric anisotropy (Δε = ε∥ - ε⊥) of 7CB in its nematic phase.
Methodology: Dielectric Spectroscopy [3][9]
-
Sample Cell Preparation: a. Two types of liquid crystal cells are used: one for planar alignment (director parallel to the electrodes) and one for homeotropic alignment (director perpendicular to the electrodes). b. Cells consist of two parallel glass plates coated with a transparent conductor (e.g., ITO) and an alignment layer. For planar alignment, a rubbed polyimide layer is typically used. For homeotropic alignment, a surfactant like lecithin is used. c. The cell gap is precisely controlled using spacers (e.g., 5-20 μm).
-
Sample Filling: The cell is filled with 7CB in its isotropic phase via capillary action to ensure void-free filling. It is then slowly cooled into the nematic phase.
-
Instrumentation: An impedance analyzer or LCR meter is connected to the cell, which is placed in a temperature-controlled holder. A magnetic field may be used to aid director alignment.
-
Procedure: a. For the planar-aligned cell, applying an AC electric field of a specific frequency (e.g., 1 kHz) measures the capacitance, from which the perpendicular dielectric constant (ε⊥) is calculated. b. For the homeotropic-aligned cell, the same measurement yields the parallel dielectric constant (ε∥). c. Measurements are taken at various temperatures across the nematic range.
-
Data Analysis: The dielectric constants are calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d) using the formula ε = (C * d) / (A * ε₀). The dielectric anisotropy (Δε) is then calculated at each temperature.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the study of 7CB.
Caption: Experimental workflow for the synthesis and characterization of 7CB.
Caption: Relationship between 7CB's molecular structure and its macroscopic properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ossila.com [ossila.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 4-Cyano-4'-heptylbiphenyl | 41122-71-8 | TCI AMERICA [tcichemicals.com]
- 5. 4'-Heptyl-4-cyanobiphenyl | CAS 41122-71-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4-シアノ-4'-ヘプチルビフェニル | 4-Cyano-4'-heptylbiphenyl | 41122-71-8 | 東京化成工業株式会社 [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Transitions of 4'-Heptyl-4-biphenylcarbonitrile (7CB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and clearing points of the nematic liquid crystal 4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB. This document outlines the critical thermal transition data, a detailed experimental protocol for its determination, and a visual representation of its phase transitions.
Thermal Transition Data
This compound is a well-characterized thermotropic liquid crystal belonging to the cyanobiphenyl family. Its distinct phase transitions from a crystalline solid to a nematic liquid crystal and finally to an isotropic liquid occur at specific temperatures. These transitions are crucial for its application in various electro-optic devices.
The melting point (T_m) corresponds to the transition from the crystalline solid phase to the nematic liquid crystal phase. The clearing point (T_c), also known as the nematic-isotropic transition temperature, is the temperature at which the substance transitions from the opaque, anisotropic nematic phase to the clear, isotropic liquid phase.
The following table summarizes the reported melting and clearing points for 7CB:
| Transition | Temperature (°C) |
| Melting Point (Crystalline to Nematic) | 30 - 36 |
| Clearing Point (Nematic to Isotropic) | 43 - 45 |
Note: The range in temperatures reflects slight variations reported across different literature sources and purities of the material.[1][2][3]
Experimental Protocol: Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[4][5][6][7] It is a highly sensitive method for determining the temperatures and enthalpies of phase transitions in liquid crystals.
2.1. Principle
DSC measures the difference in heat required to increase the temperature of a sample and a reference.[7] When the sample undergoes a phase transition, it will absorb or release heat, resulting in a difference in heat flow between the sample and the reference. This is detected by the instrument and plotted as a peak in the DSC thermogram. Endothermic transitions, such as melting, result in a positive peak, while exothermic transitions, such as crystallization, result in a negative peak.
2.2. Instrumentation and Materials
-
Differential Scanning Calorimeter: A calibrated instrument capable of controlled heating and cooling ramps.
-
Sample Pans: Aluminum or other inert metal pans and lids.
-
Crimper: For sealing the sample pans.
-
Sample: High-purity this compound (7CB).
-
Reference: An empty, sealed sample pan.
-
Purge Gas: Inert gas such as nitrogen or argon.
2.3. Experimental Procedure
-
Sample Preparation:
-
Accurately weigh 1-5 mg of 7CB into a sample pan.
-
Hermetically seal the pan using a crimper to prevent any loss of sample due to evaporation.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the initial temperature to a value below the expected melting point (e.g., 0 °C).
-
Set the final temperature to a value above the expected clearing point (e.g., 60 °C).
-
Set a constant heating and cooling rate, typically in the range of 5-20 °C/min.[6][8] A common rate is 10 °C/min.
-
Set the purge gas flow rate as per the instrument's recommendation.
-
-
Measurement Cycle:
-
First Heating Scan: Heat the sample from the initial to the final temperature at the set rate. This scan is often used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the final to the initial temperature at the same rate. This scan records the exothermic transitions (isotropic to nematic, nematic to crystalline).
-
Second Heating Scan: Reheat the sample from the initial to the final temperature. The data from this scan is typically used for analysis of the endothermic transitions (melting and clearing).
-
-
Data Analysis:
-
The DSC thermogram will show peaks corresponding to the phase transitions.
-
The onset temperature of the peak is generally taken as the transition temperature.
-
The peak temperature represents the point of maximum heat flow.
-
The area under the peak is proportional to the enthalpy change (ΔH) of the transition.
-
Visualization of Thermal Phase Transitions
The following diagram illustrates the sequential phase transitions of this compound as a function of increasing temperature.
Caption: Phase transitions of this compound with increasing temperature.
References
- 1. This compound CAS#: 41122-71-8 [amp.chemicalbook.com]
- 2. meiwa-h.aichi-c.ed.jp [meiwa-h.aichi-c.ed.jp]
- 3. ossila.com [ossila.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dielectric Anisotropy of 4'-Heptyl-4-biphenylcarbonitrile (7CB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a nematic liquid crystal that has garnered significant attention in materials science and electro-optical applications. Its pronounced dielectric anisotropy, a key characteristic of liquid crystals, makes it a subject of extensive research. This technical guide provides a comprehensive overview of the dielectric anisotropy of 7CB, including quantitative data, detailed experimental protocols for its measurement, and visualizations of the underlying principles and workflows. The information presented herein is intended to be a valuable resource for researchers and professionals working with liquid crystals and their applications.
Core Concepts: Dielectric Anisotropy in Nematic Liquid Crystals
Nematic liquid crystals, such as 7CB, are characterized by molecules that have long-range orientational order but no long-range positional order. The elongated shape of these molecules and the presence of a strong dipole moment, in the case of 7CB due to the cyano (-CN) group, lead to anisotropic dielectric properties.[1]
The dielectric permittivity (ε) of a material is a measure of its ability to store electrical energy in an electric field. In an isotropic liquid, the dielectric permittivity is a scalar quantity. However, in an anisotropic material like a nematic liquid crystal, the dielectric permittivity is a tensor. For a uniaxial nematic liquid crystal, this tensor can be described by two principal components:
-
ε∥ (epsilon parallel): The dielectric permittivity measured when the electric field is applied parallel to the director (the average direction of the long molecular axes).
-
ε⊥ (epsilon perpendicular): The dielectric permittivity measured when the electric field is applied perpendicular to the director.
The dielectric anisotropy (Δε) is the difference between these two components:
Δε = ε∥ - ε⊥ [2]
For 7CB, the cyano group contributes a significant dipole moment along the long molecular axis, resulting in a large positive dielectric anisotropy (Δε > 0).[1] This property is fundamental to the operation of many liquid crystal devices, as it allows for the control of molecular orientation through the application of an external electric field.
Quantitative Data: Dielectric Properties of 7CB
The dielectric properties of 7CB are dependent on both temperature and the frequency of the applied electric field. Below is a summary of the dielectric constants of pure 7CB at a frequency of 100 kHz, with values estimated from graphical data presented in scientific literature.[3]
| Temperature (°C) | ε∥ (Parallel Permittivity) | ε⊥ (Perpendicular Permittivity) | Δε (Dielectric Anisotropy) |
| 30 | ~11.8 | ~6.5 | ~5.3 |
| 32 | ~11.5 | ~6.6 | ~4.9 |
| 34 | ~11.2 | ~6.7 | ~4.5 |
| 36 | ~10.8 | ~6.8 | ~4.0 |
| 38 | ~10.4 | ~6.9 | ~3.5 |
| 40 | ~9.8 | ~7.0 | ~2.8 |
Note: These values are estimations derived from graphical representations and should be considered approximate.
Experimental Protocols
The measurement of the dielectric anisotropy of 7CB involves the use of dielectric spectroscopy. This technique measures the capacitance and conductance of a liquid crystal cell as a function of frequency. From these measurements, the complex dielectric permittivity can be calculated.
I. Preparation of Liquid Crystal Cells
To measure ε∥ and ε⊥, two types of liquid crystal cells with specific molecular alignments are required: a planar cell and a homeotropic cell.
A. Planar Alignment Cell (for measuring ε⊥)
In a planar aligned cell, the liquid crystal molecules are oriented parallel to the cell substrates.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (e.g., PI2555) solution
-
Solvent for polyimide
-
UV-curable adhesive with spacers
-
7CB liquid crystal
-
Spin coater
-
Hot plate
-
UV curing lamp
-
Rubbing machine with velvet cloth
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a stream of nitrogen gas.
-
Polyimide Coating: Deposit a thin layer of polyimide solution onto the ITO-coated side of the substrates using a spin coater. The spinning speed and time will determine the thickness of the layer.
-
Curing: Place the coated substrates on a hot plate to pre-bake and then in an oven to fully cure the polyimide according to the manufacturer's instructions. This process removes the solvent and solidifies the polyimide layer.
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet-covered roller on a rubbing machine. This process creates micro-grooves that will align the liquid crystal molecules.
-
Cell Assembly: Assemble the two rubbed substrates with the rubbed surfaces facing each other and the rubbing directions parallel. Use a UV-curable adhesive containing spacers of a specific diameter (e.g., 5-10 µm) to maintain a uniform cell gap.
-
Curing: Expose the assembled cell to a UV lamp to cure the adhesive.
-
Filling: Fill the empty cell with 7CB in its isotropic phase (above its clearing point of 42°C) via capillary action in a vacuum chamber.
-
Sealing: Seal the filling port with an appropriate sealant.
-
Annealing: Slowly cool the filled cell to the nematic phase and anneal it to ensure a uniform planar alignment.
B. Homeotropic Alignment Cell (for measuring ε∥)
In a homeotropic aligned cell, the liquid crystal molecules are oriented perpendicular to the cell substrates.
Materials:
-
ITO coated glass substrates
-
Homeotropic alignment agent (e.g., lecithin, silane coupling agent like octadecyltriethoxysilane - OTS)
-
Solvent for alignment agent (e.g., isopropanol for lecithin, toluene for OTS)
-
UV-curable adhesive with spacers
-
7CB liquid crystal
-
Spin coater or dip coater
-
Hot plate
-
UV curing lamp
Procedure:
-
Substrate Cleaning: Follow the same cleaning procedure as for planar cells.
-
Alignment Layer Deposition:
-
Lecithin: Prepare a dilute solution of lecithin in isopropanol (e.g., 2 wt%). Coat the ITO substrates by spin coating, dip coating, or brushing. Bake at a slightly elevated temperature (e.g., 40-50°C) to evaporate the solvent.[4]
-
Silane: Prepare a dilute solution of the silane coupling agent in a suitable solvent. Dip the cleaned substrates into the solution for a specified time, then rinse with the solvent to remove excess agent. Bake the substrates to form a self-assembled monolayer.
-
-
Cell Assembly: Assemble the two coated substrates with the coated surfaces facing each other. Use a UV-curable adhesive with spacers to maintain a uniform cell gap.
-
Curing: Cure the adhesive using a UV lamp.
-
Filling: Fill the cell with 7CB in its isotropic phase.
-
Sealing: Seal the filling port.
-
Annealing: Slowly cool the cell to the nematic phase to achieve a uniform homeotropic alignment.
II. Dielectric Spectroscopy Measurement
Equipment:
-
Impedance Analyzer (e.g., HP 4192A, Agilent E4980A)
-
Temperature-controlled hot stage or oven
-
Computer for data acquisition
Procedure:
-
Calibration: Calibrate the impedance analyzer using open, short, and load standards to ensure accurate measurements.
-
Empty Cell Measurement: Measure the capacitance (C_empty) and conductance (G_empty) of the empty planar and homeotropic cells over the desired frequency and temperature range.
-
Filled Cell Measurement: Place the 7CB-filled planar and homeotropic cells in the temperature-controlled stage.
-
Temperature Stabilization: Allow the temperature to stabilize at each desired measurement point.
-
Data Acquisition: For each temperature and cell type, sweep the frequency range of the impedance analyzer and record the capacitance (C_filled) and conductance (G_filled). It is crucial to use a low AC voltage (e.g., < 0.2 Vrms) to avoid field-induced reorientation of the liquid crystal molecules.[4]
III. Data Analysis and Calculation
The dielectric permittivity components are calculated from the measured capacitance values.
-
Perpendicular Permittivity (ε⊥):
-
Using the data from the planar aligned cell: ε'⊥ = C'_filled_planar / C_empty
-
Where C'_filled_planar is the real part of the capacitance of the filled planar cell.
-
-
Parallel Permittivity (ε∥):
-
Using the data from the homeotropic aligned cell: ε'∥ = C'_filled_homeotropic / C_empty
-
Where C'_filled_homeotropic is the real part of the capacitance of the filled homeotropic cell.
-
-
Dielectric Anisotropy (Δε):
-
Calculate the dielectric anisotropy using the obtained values: Δε' = ε'∥ - ε'⊥
-
The imaginary parts of the dielectric permittivity (ε''∥ and ε''⊥), which represent dielectric loss, can be calculated from the measured conductance (G) and angular frequency (ω = 2πf):
ε'' = G / (ω * C_empty)
Visualizations
Experimental Workflow for Dielectric Anisotropy Measurement
Caption: Experimental workflow for determining the dielectric anisotropy of 7CB.
Molecular Alignment for Dielectric Permittivity Measurement
Caption: Molecular alignment in planar and homeotropic cells for measuring ε⊥ and ε∥.
Conclusion
The dielectric anisotropy of this compound is a critical parameter that dictates its behavior in electric fields and its utility in various technological applications. This guide has provided a detailed overview of this property, including quantitative data, comprehensive experimental protocols for its measurement, and clear visualizations of the underlying concepts and procedures. By following the detailed methodologies presented, researchers can accurately characterize the dielectric properties of 7CB and other nematic liquid crystals, paving the way for further advancements in materials science and device engineering.
References
In-Depth Technical Guide to the Safety and Handling of 4'-Heptyl-4-biphenylcarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4'-Heptyl-4-biphenylcarbonitrile (7CB), a liquid crystal commonly used in research and development. The following sections detail its chemical and physical properties, toxicological profile, safe handling and storage procedures, emergency protocols, and a representative experimental protocol for in vitro cytotoxicity assessment.
Chemical and Physical Properties
This compound, also known as 7CB, is a thermotropic liquid crystal from the cyanobiphenyl family.[1] Its properties make it suitable for applications in optical electronics, such as liquid-crystal displays (LCDs).[1]
| Property | Value | Reference |
| Synonyms | 7CB, 4-Cyano-4'-heptylbiphenyl | [2] |
| Chemical Formula | C₂₀H₂₃N | [2] |
| Molecular Weight | 277.40 g/mol | [1] |
| CAS Number | 41122-71-8 | [2] |
| EC Number | 255-229-0 | [2] |
| Appearance | White to off-white solid, powder, or crystals. May be a clear liquid at room temperature. | [2][3] |
| Melting Point | 30-32 °C | [2][3] |
| Boiling Point | 420.9 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water. Soluble in toluene. | [2][3] |
| Form | Liquid crystal | [1] |
Toxicological Information and Hazard Classification
The available toxicological data for this compound indicates that it is harmful if swallowed.[4] It is classified as Acute Toxicity, Category 4 (Oral) and may cause long-lasting harmful effects to aquatic life.[3][4]
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Hazardous to the aquatic environment, long-term hazard | H413 | May cause long lasting harmful effects to aquatic life |
GHS Pictogram:
⚠️
Signal Word: Warning[4]
Precautionary Statements:
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.
3.1. Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this chemical. The following PPE is recommended:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
3.2. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from food, drink, and animal feeding stuffs.
3.3. Storage Procedures
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention.
4.1. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Carbon oxides, nitrogen oxides (NOx).
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
4.3. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocols
Due to the lack of publicly available, specific safety assessment protocols for this compound, a general and widely used in vitro cytotoxicity assay protocol is provided below. This type of assay is a fundamental first step in assessing the potential toxicity of a chemical compound.
5.1. In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to assess the effect of this compound on the viability of a mammalian cell line (e.g., HeLa or HepG2). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is the same and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Visualizations
Diagram 1: General Safe Handling Workflow
Caption: Workflow for the safe handling of chemical compounds.
Diagram 2: Emergency Response for Chemical Exposure
Caption: Emergency response procedures for chemical exposure.
Diagram 3: In Vitro Cytotoxicity (MTT Assay) Workflow
Caption: Workflow for an in vitro cytotoxicity MTT assay.
References
Solubility of 4'-Heptyl-4-biphenylcarbonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4'-Heptyl-4-biphenylcarbonitrile (7CB)
This compound is a thermotropic liquid crystal, meaning it exhibits liquid crystal properties over a specific temperature range. Its molecular structure, featuring a polar cyano group and a nonpolar heptyl chain attached to a biphenyl core, dictates its physical properties, including its solubility in various organic solvents. Understanding the solubility of 7CB is crucial for its synthesis, purification, and formulation in various applications, including in the pharmaceutical and materials science sectors.
Qualitative and Inferred Quantitative Solubility of 7CB
Direct quantitative solubility data for 7CB in a range of organic solvents is sparse in the available literature. However, some qualitative descriptions and inferences from related compounds can provide valuable insights.
Qualitative Solubility:
-
Toluene: 7CB is described as having "almost transparency in Toluene," which suggests good solubility in this nonpolar aromatic solvent.
Inferred Solubility from Homologous Compounds:
Due to the lack of extensive quantitative data for 7CB, the solubility of its close homolog, 4'-Pentyl-4-biphenylcarbonitrile (5CB), can be used as a proxy to understand its likely behavior. The structural similarity between these compounds (differing only by two methylene units in the alkyl chain) suggests that their solubility profiles in various organic solvents will be comparable.
Table 1: Inferred Solubility of this compound (7CB) in Select Organic Solvents
| Organic Solvent | Expected Solubility Trend | Rationale |
| Toluene | High | Nonpolar aromatic solvent, similar to the biphenyl core of 7CB. |
| Chloroform | High | Polar aprotic solvent capable of interacting with the cyano group. |
| Acetone | Moderate to High | Polar aprotic solvent. |
| Methanol | Low to Moderate | Polar protic solvent; the nonpolar alkyl chain may limit solubility. |
| Ethanol | Low to Moderate | Polar protic solvent; similar to methanol. |
| Hexane | Low | Nonpolar aliphatic solvent; less compatible with the polar cyano group. |
Note: This table is based on general principles of solubility ("like dissolves like") and qualitative observations. Experimental verification is necessary for precise quantitative values.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data for 7CB, a standardized experimental protocol is essential. The following method, based on the static equilibrium method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 7CB to a series of vials.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 7CB.
-
-
Calculation of Solubility:
-
Calculate the concentration of 7CB in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of 7CB solubility.
Conclusion
While specific quantitative solubility data for this compound remains a notable gap in the scientific literature, this guide provides a foundational understanding for researchers and professionals. By leveraging qualitative data, inferring trends from homologous compounds, and employing the detailed experimental protocol provided, a robust and accurate solubility profile of 7CB in various organic solvents can be established. This information is critical for advancing the application of this important liquid crystal in both research and industrial settings.
Methodological & Application
Application Notes and Protocols for 4'-Heptyl-4-biphenylcarbonitrile (7CB) in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the nematic liquid crystal 4'-Heptyl-4-biphenylcarbonitrile (7CB) in the fabrication and characterization of liquid crystal displays (LCDs).
Overview of this compound (7CB)
This compound, commonly known as 7CB, is a thermotropic liquid crystal belonging to the cyanobiphenyl family.[1] Its elongated molecular structure, consisting of a rigid biphenyl core with a flexible heptyl chain and a polar cyano group, gives rise to its mesomorphic properties. The cyano group contributes to a large positive dielectric anisotropy, making 7CB particularly suitable for electro-optical applications such as twisted nematic (TN) and in-plane switching (IPS) LCDs.[2]
Chemical Structure:
Caption: Molecular Structure of this compound (7CB).
Physical Properties of 7CB
The performance of an LCD is critically dependent on the physical properties of the liquid crystal material. The following table summarizes key quantitative data for 7CB.
| Property | Symbol | Value | Units | Notes |
| Phase Transition Temperatures | ||||
| Crystalline to Nematic | TCN | 28.5 | °C | [2] |
| Nematic to Isotropic (Clearing Point) | TNI | 42.0 | °C | [2] |
| Optical Properties | at 25°C, λ = 589 nm | |||
| Ordinary Refractive Index | no | ~1.52 | - | Value for 5CB, 7CB is similar |
| Extraordinary Refractive Index | ne | ~1.68 | - | Value for 5CB, 7CB is similar |
| Birefringence | Δn | ~0.16 | - | [3] |
| Dielectric Properties | at 25°C, 1 kHz | |||
| Dielectric Constant (parallel to director) | ε | ~11.0 | ||
| Dielectric Constant (perpendicular to director) | ε⊥ | ~4.5 | - | [2] |
| Dielectric Anisotropy | Δε | ~6.5 | - | [2] |
| Elastic Properties | at T-TNI = -5K | |||
| Splay Elastic Constant | K11 | ~6.5 | pN | [4] |
| Twist Elastic Constant | K22 | ~4.0 | pN | [4] |
| Bend Elastic Constant | K33 | ~8.0 | pN | [4] |
| Viscosity | at 25°C | |||
| Rotational Viscosity | γ1 | ~100 | mPa·s | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of LCD cells using 7CB.
Preparation of a Liquid Crystal Cell
The following protocol outlines the steps for constructing a basic liquid crystal cell.
Caption: Workflow for Liquid Crystal Cell Preparation.
Protocol:
-
Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO) coated glass substrates using a sequence of solvents such as acetone, isopropanol, and deionized water in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Alignment Layer Deposition: Spin-coat a thin layer of an alignment material (e.g., a polyimide solution) onto the ITO-coated sides of the substrates.
-
Curing: Bake the substrates in an oven at the temperature and duration specified by the alignment layer manufacturer to cure the polyimide.
-
Rubbing (for Planar Alignment): For planar alignment, gently rub the cured polyimide layer in a single direction with a velvet cloth. The rubbing direction on the two substrates should be either parallel or at a 90-degree angle for a twisted nematic cell. For homeotropic alignment, a different alignment layer that promotes vertical alignment is used, and the rubbing step is omitted.
-
Cell Assembly: Dispense a UV-curable sealant mixed with spacer beads of a desired diameter (e.g., 5 µm) along the perimeter of one substrate, leaving a small gap for filling. Place the second substrate on top, with the alignment layers facing each other.
-
Curing the Sealant: Expose the assembled cell to UV light to cure the sealant and fix the cell gap.
-
Liquid Crystal Filling: Heat the 7CB liquid crystal to its isotropic phase (above 42°C). Place a drop of the isotropic 7CB at the filling gap of the empty cell. The liquid crystal will fill the cell via capillary action.
-
Sealing and Cooling: Once filled, seal the gap with an epoxy. Cool the cell slowly and controllably to room temperature to ensure a uniform nematic texture.
Achieving Molecular Alignment
The orientation of the liquid crystal molecules within the cell is crucial for its electro-optical performance.
-
Planar Alignment: In this configuration, the long axes of the 7CB molecules are aligned parallel to the substrate surface. This is typically achieved by rubbing a polyimide alignment layer.
-
Homeotropic Alignment: Here, the long axes of the 7CB molecules are aligned perpendicular to the substrate surface. This can be achieved by using specific alignment layers such as certain polyimides or by treating the surface with surfactants like lecithin.[6]
References
Application Notes and Protocols for the Fabrication of Perovskite Solar Cells Utilizing 7CB as an Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fabrication of perovskite solar cells (PSCs) incorporating 4-cyano-4'-heptylbiphenyl (7CB), a nematic liquid crystal, as an additive to enhance device performance and stability.
Introduction
The introduction of additives into the perovskite precursor solution is a widely adopted strategy to improve the quality of the perovskite film, passivate defects, and consequently boost the power conversion efficiency (PCE) and operational stability of PSCs. Liquid crystals, such as 7CB, have emerged as a promising class of additives due to their unique molecular properties that can influence the crystallization process and passivate defects at the grain boundaries and surface of the perovskite layer. The cyano group in 7CB can act as a Lewis base, interacting with undercoordinated lead ions (Pb²⁺) in the perovskite lattice, which are common defect sites.
Mechanism of Action
The primary role of 7CB as an additive in perovskite solar cells is to improve the quality of the perovskite film through defect passivation. The cyano (-C≡N) functional group in the 7CB molecule can coordinate with uncoordinated Pb²⁺ ions, which are prevalent defect sites in the perovskite crystal structure, particularly at the grain boundaries and the surface of the film. This interaction helps to reduce non-radiative recombination, a major loss mechanism in PSCs, thereby enhancing the open-circuit voltage (VOC) and fill factor (FF) of the device.
Furthermore, the molecular structure of 7CB can influence the crystallization kinetics of the perovskite film during the spin-coating and annealing processes. This can lead to the formation of larger, more uniform perovskite grains with fewer grain boundaries, which in turn reduces charge carrier scattering and improves charge transport within the active layer.
Experimental Protocols
This section details the necessary protocols for the fabrication of perovskite solar cells with and without the 7CB additive for comparative analysis.
Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Electron Transport Layer (ETL): Tin (IV) oxide (SnO₂) colloidal dispersion
-
Perovskite Precursors:
-
Lead (II) iodide (PbI₂)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Cesium iodide (CsI)
-
-
Additive: 4-cyano-4'-heptylbiphenyl (7CB)
-
Hole Transport Layer (HTL): Spiro-OMeTAD
-
HTL Additives:
-
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
-
Metal Contact: Gold (Au) or Silver (Ag)
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene (CB)
-
Acetonitrile
-
Protocol 1: Perovskite Precursor Solution Preparation
Control Perovskite Solution (Without 7CB):
-
Prepare a 1.5 M perovskite precursor solution by dissolving FAI (1.1 M), PbI₂ (1.15 M), MABr (0.2 M), and CsI (0.05 M) in a mixed solvent of DMF:DMSO (4:1 v/v).
-
Stir the solution at 60°C for 2 hours in an inert atmosphere (e.g., nitrogen-filled glovebox).
-
Filter the solution through a 0.22 µm PTFE filter before use.
7CB-Modified Perovskite Solution:
-
Prepare the control perovskite precursor solution as described above.
-
Prepare a stock solution of 7CB in chlorobenzene (e.g., 10 mg/mL).
-
Add the desired amount of the 7CB stock solution to the perovskite precursor solution to achieve the target molar concentration (e.g., 0.1 mol% relative to PbI₂).
-
Stir the final solution for an additional 30 minutes at 60°C.
-
Filter the solution through a 0.22 µm PTFE filter before use.
Protocol 2: Device Fabrication
The following protocol outlines a standard procedure for fabricating an n-i-p planar perovskite solar cell. All fabrication steps should be carried out in a cleanroom environment with controlled humidity.
-
Substrate Cleaning:
-
Sequentially clean the FTO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact SnO₂ layer onto the FTO substrate by spin-coating a colloidal SnO₂ solution at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared perovskite precursor solution (either control or 7CB-modified) onto the SnO₂ layer. A two-step spin-coating process is recommended:
-
1000 rpm for 10 seconds (ramp rate: 200 rpm/s)
-
5000 rpm for 30 seconds (ramp rate: 1000 rpm/s)
-
-
During the second step, at approximately 15 seconds before the end, dispense 100 µL of chlorobenzene as an anti-solvent onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, and then adding 17.5 µL of Li-TFSI stock solution (520 mg/mL in acetonitrile) and 28.8 µL of tBP.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Metal Electrode Deposition:
-
Mask the device area using a shadow mask.
-
Deposit an 80-100 nm thick layer of gold or silver by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Data Presentation
The following tables summarize the expected quantitative data from the fabrication and characterization of perovskite solar cells with and without the 7CB additive.
| Additive | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| None (Control) | Value | Value | Value | Value |
| 7CB (0.1 mol%) | Value | Value | Value | Value |
Note: The values in the table are placeholders and should be populated with experimental results.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the fabrication of perovskite solar cells.
Caption: Experimental workflow for perovskite solar cell fabrication.
Defect Passivation Mechanism
This diagram illustrates the proposed mechanism of defect passivation by the 7CB molecule at the perovskite grain boundary.
Application Notes and Protocols for Doping 4'-Heptyl-4-biphenylcarbonitrile (7CB) with Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dispersion of various nanoparticles (NPs) into the nematic liquid crystal 4'-Heptyl-4-biphenylcarbonitrile (7CB). The inclusion of nanoparticles can significantly alter the physical properties of the host liquid crystal, offering tunable characteristics for advanced applications in display technologies, sensing, and photonics.
Introduction
This compound (7CB) is a room-temperature nematic liquid crystal widely utilized in research and for electro-optical applications due to its well-characterized properties and chemical stability. Doping 7CB with nanoparticles is a prominent method to enhance its intrinsic characteristics. The type, size, shape, and concentration of the nanoparticles, along with the dispersion quality, play a crucial role in modifying the dielectric, electro-optical, and viscoelastic properties of the 7CB host. This document outlines the general procedure for preparing nanoparticle-doped 7CB composites and summarizes the quantitative effects of different types of nanoparticles.
General Experimental Protocol for Doping 7CB with Nanoparticles
A widely adopted method for dispersing nanoparticles into a liquid crystal host involves a two-step process utilizing a solvent and subsequent ultrasonication to ensure a homogenous mixture.
Materials:
-
This compound (7CB)
-
Nanoparticles (e.g., Gold (Au), Zinc Oxide (ZnO), Barium Titanate (BaTiO3))
-
A suitable solvent that can disperse the nanoparticles and is easily evaporable (e.g., chloroform, toluene, or ethanol)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Ultrasonic bath or probe sonicator
-
Vacuum oven or desiccator
Procedure:
-
Nanoparticle Dispersion in Solvent:
-
Accurately weigh the desired amount of nanoparticles.
-
Disperse the nanoparticles in a minimal amount of a suitable solvent. The choice of solvent depends on the surface functionalization of the nanoparticles.
-
To minimize agglomeration, stir the nanoparticle-solvent mixture vigorously for a predetermined time (e.g., 30 minutes).
-
-
Mixing with Liquid Crystal:
-
Weigh the required amount of 7CB liquid crystal in a clean glass vial.
-
Add the nanoparticle dispersion to the 7CB.
-
Stir the resulting mixture continuously.
-
-
Solvent Evaporation and Homogenization:
-
Gently heat the mixture while stirring to evaporate the solvent completely. This can be done on a hot plate at a temperature slightly above the solvent's boiling point but well below the clearing point of 7CB.
-
Alternatively, place the mixture in a vacuum oven or desiccator to ensure complete solvent removal.
-
-
Ultrasonication:
-
After solvent evaporation, sonicate the nanoparticle-7CB composite for an extended period (e.g., 1-2 hours) to achieve a uniform dispersion and break down any remaining agglomerates.[1] The sonication parameters (power, duration, and temperature) are critical and should be optimized for each nanoparticle type and concentration.
-
-
Verification of Dispersion:
-
The quality of the dispersion can be initially assessed by observing the mixture under a polarizing optical microscope (POM). A uniform texture without visible aggregates indicates a good dispersion. For long-term stability, the sample should show no signs of flocculation over several weeks.[1]
-
Experimental Workflow Diagram
Caption: Experimental workflow for doping 7CB with nanoparticles.
Effects of Nanoparticle Doping on 7CB Properties
The introduction of nanoparticles can significantly modify the physical parameters of 7CB. The following sections summarize the quantitative effects of different nanoparticles based on available literature. It is important to note that the liquid crystal E7, a mixture containing 25% 7CB, is often used in studies, and its results can provide a strong indication of the behavior of pure 7CB.
Gold (Au) Nanoparticles
Gold nanoparticles are of interest due to their unique plasmonic properties. Functionalization of Au NPs is often necessary to ensure stable dispersion in the liquid crystal matrix.
| Parameter | Host LC | Au NP Concentration | Change in Property | Reference |
| Nematic-Isotropic Transition (TNI) | E7 | 5.0 x 1011 - 5.0 x 1013 particles | Decrease | [2] |
| Birefringence (Δn) | E7 | 5.0 x 1011 particles | -4.41% | [2] |
| E7 | 5.0 x 1013 particles | -15.62% | [2] | |
| Threshold Voltage (Vth) | Nematic LC | Low Concentration | Decrease | [3] |
Zinc Oxide (ZnO) Nanoparticles
ZnO nanoparticles are semiconductors that can influence the dielectric and electro-optical properties of liquid crystals.
| Parameter | Host LC | ZnO NP Concentration (wt%) | Change in Property | Reference |
| Nematic-Isotropic Transition (TNI) | E7 | 0.5 | Increase of 2-3°C | [4] |
| Dielectric Permittivity (ε') | E7 | 0.5 | Decrease | [4] |
| Threshold Voltage (Vth) | E7 | 0.5 | Decrease | [5] |
| Birefringence (Δn) | E7 | 0.5 | Increase | [5] |
Barium Titanate (BaTiO3) Nanoparticles
BaTiO3 is a ferroelectric material, and its nanoparticles can induce strong local electric fields, significantly affecting the properties of the liquid crystal.
| Parameter | Host LC | BaTiO3 NP Concentration (wt%) | Change in Property | Reference |
| Nematic-Isotropic Transition (TNI) | Nematic LC | - | Increase | [6] |
| Dielectric Anisotropy (Δε) | 7CB | 0.15 | Maximum increase | [7] |
| Splay Elastic Constant (K11) | Nematic LC | - | Increase | [6] |
| Switch-on Electric Field | PDLC with E7 | 0.5 | Decrease | [8][9] |
Characterization of Nanoparticle-Doped 7CB
A thorough characterization of the nanoparticle-doped liquid crystal is essential to understand the impact of the nanoparticles.
Recommended Characterization Techniques:
-
Polarizing Optical Microscopy (POM): To observe the texture of the liquid crystal phases and assess the quality of the nanoparticle dispersion.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies.
-
Dielectric Spectroscopy: To measure the dielectric permittivity and anisotropy as a function of frequency and temperature.
-
Electro-optical Measurements: To determine the threshold voltage, response times (rise and decay times), and contrast ratio of liquid crystal cells filled with the doped material.
-
Rheology: To measure the rotational viscosity of the composite material.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the doping parameters and the resulting properties of the 7CB composite.
Caption: Influence of doping parameters on 7CB composite properties.
Conclusion
The doping of this compound with nanoparticles presents a versatile platform for tuning its physical properties. The protocols and data presented herein provide a foundational guide for researchers to explore and optimize these nanocomposites for a variety of applications. Careful control over the nanoparticle characteristics and the dispersion process is paramount to achieving desired and reproducible results. Further investigation into the effects of nanoparticle surface functionalization and the exploration of novel nanoparticle types will continue to expand the potential of these advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Gold Nanoparticles for Facile Pattern-Controlled Surface Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. akademiabaru.com [akademiabaru.com]
- 6. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dielectric properties of a strongly polar nematic liquid crystal compound doped with gold nanoparticles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Characterization of 7CB Nematic Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Heptyl-4'-cyanobiphenyl (7CB) is a calamitic (rod-shaped) liquid crystal renowned for its chemical stability and convenient nematic phase temperature range, which includes room temperature.[1][2] Its properties, such as a strong positive dielectric anisotropy stemming from the cyano end group, make it a foundational material in liquid crystal research and for electro-optical device applications.[1][3] Characterizing pure 7CB and its mixtures is crucial for tuning its physical properties to meet the specific demands of applications, from advanced display technologies to biosensors. These application notes provide detailed protocols for the essential characterization techniques used to evaluate the thermal, optical, and mechanical properties of 7CB nematic mixtures.
Application Note 1: Thermal and Optical Phase Characterization
The primary characterization of any liquid crystal mixture involves identifying its mesophases and determining the corresponding transition temperatures. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the principal techniques for this purpose.
Quantitative Data: Phase Transitions of 7CB and its Mixtures
The phase behavior of 7CB can be significantly altered by mixing it with other liquid crystals, such as 5CB or 8CB. This allows for the tuning of properties like the clearing point (the temperature of the nematic-to-isotropic transition) and the nematic range width.
| Mixture Composition (wt%) | Nematic to Isotropic (TNI) / °C | Nematic to Twist-Bend (TN-NTB) / °C | ΔH (N-I) / J g-1 | Reference |
| 7CB/5CB Mixtures | ||||
| 100% CB7CB | 119.09 | 106.33 | 0.90 | [4] |
| 75% CB7CB / 25% 5CB | 94.25 | 72.16 | 0.62 | [4] |
| 70% CB7CB / 30% 5CB | 87.03 | 61.17 | 0.69 | [4] |
| 7CB/8CB Mixtures | ||||
| 100% 7CB | ~42.0 | - | - | [1][5] |
| 75% 7CB / 25% 8CB | ~41.5 | - | - | [6] |
| 50% 7CB / 50% 8CB | ~41.0 | - | - | [6] |
| 25% 7CB / 75% 8CB | ~40.5 | - | - | [6] |
| 100% 8CB | ~40.4 | - | - | [1] |
Note: 7CB is a component of the dimeric liquid crystal CB7CB, which exhibits a twist-bend nematic phase. The table includes data for CB7CB/5CB mixtures to illustrate the effect on this specific phase transition. Data for 7CB/8CB mixtures shows the modulation of the nematic-isotropic transition.
Experimental Workflow: Thermal & Optical Analysis
Caption: Workflow for thermal and optical characterization.
Protocol 1: Phase Transition Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpies of 7CB mixtures.
Materials:
-
7CB or 7CB mixture
-
DSC instrument (e.g., TA Instruments, Mettler Toledo)
-
Aluminum DSC pans and lids
-
Microbalance (±0.01 mg precision)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Using a microbalance, accurately weigh 3-5 mg of the liquid crystal mixture directly into a clean aluminum DSC pan.
-
Place a lid on the pan and seal it using a crimper. Ensure the seal is hermetic to prevent sample leakage, especially in the isotropic phase.
-
Prepare an identical empty pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Data Acquisition:
-
Equilibrate the sample at a temperature well above its clearing point (e.g., 60°C for pure 7CB).
-
Perform a cooling scan at a controlled rate (e.g., 5-10 °C/min) to a temperature below any expected transitions.
-
Perform a heating scan at the same rate back to the initial temperature. A second heating/cooling cycle is recommended to ensure thermal history is erased and to check for reproducibility.[7]
-
-
Data Analysis:
-
The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the heat flow curve.
-
The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.
-
Application Note 2: Electro-Optical Characterization
The electro-optical properties, namely birefringence and dielectric anisotropy, are fundamental to the operation of liquid crystal devices. They dictate how the material interacts with and manipulates light under an electric field.
Quantitative Data: Optical and Dielectric Properties of 7CB
| Property | Symbol | Value | Conditions | Reference |
| Dielectric Permittivity (parallel) | ε | ~18.5 | ||
| Dielectric Permittivity (perpendicular) | ε⊥ | ~7.0 | T-TNI = -1°C | [1] |
| Dielectric Anisotropy | Δε | ~11.5 | T-TNI = -1°C | [1] |
| Birefringence | Δn | ~0.18 | T-TNI = -10°C, λ=589 nm | [5] |
Relationship: Molecular Structure to Macroscopic Properties
Caption: Influence of molecular properties on macroscopic behavior.
Protocol 2: Dielectric Spectroscopy
Objective: To measure the principal dielectric constants (ε|| and ε⊥) and the dielectric anisotropy (Δε) of a 7CB mixture as a function of frequency and temperature.
Materials:
-
7CB mixture
-
Two liquid crystal cells (~5-10 µm thickness) with transparent ITO electrodes. One cell must have a planar alignment layer (e.g., rubbed polyimide) and the other a homeotropic alignment layer (e.g., silane treatment).
-
LCR meter or impedance analyzer (e.g., Agilent E4980A).[4]
-
Temperature controller/hot stage.
-
Function generator and voltage amplifier (if not integrated).
Procedure:
-
Cell Preparation:
-
Fill both the planar and homeotropic cells with the 7CB mixture via capillary action at a temperature where the sample is isotropic.
-
Slowly cool the cells to the nematic phase to ensure proper alignment.
-
-
Instrument Setup:
-
Connect the cell to the LCR meter. Place the cell in the hot stage to control the temperature.
-
Set the measurement voltage to a low value (~0.1-0.5 V) to avoid inducing director reorientation.[8]
-
-
Measurement of ε⊥:
-
Use the homeotropically aligned cell. In this configuration, the director is perpendicular to the electrodes, and the electric field probes ε⊥ directly.
-
Measure the capacitance (C⊥) as a function of frequency (e.g., 100 Hz to 1 MHz) at various stable temperatures within the nematic range.
-
-
Measurement of ε||:
-
Use the planar-aligned cell. Here, the director is parallel to the electrodes, allowing the direct measurement of ε||.
-
Measure the capacitance (C||) over the same frequency and temperature ranges.
-
-
Data Analysis:
-
Measure the capacitance of the empty cells (Cempty) before filling.
-
Calculate the dielectric constants using the formula: ε = Csample / Cempty.
-
Calculate the dielectric anisotropy: Δε = ε|| - ε⊥.
-
Application Note 3: Mechanical Properties Characterization
The viscoelastic properties of a nematic liquid crystal, described by the Frank elastic constants (splay K11, twist K22, and bend K33) and viscosity coefficients, govern its response to external stimuli and deformations. The Fréedericksz transition is a classic method to determine these constants.
Quantitative Data: Elastic Constants for 7CB and Mixtures
| Mixture Composition (wt%) | Splay Constant (K11) / pN | Bend Constant (K33) / pN | Reference |
| 100% CB7CB | ~8 | - | [9] |
| 100% 8CB | ~8 | (diverges near N-SmA) | [9] |
| ~30% CB7CB / 70% 8CB | ~4-5 | - | [9] |
Note: Data for pure 7CB is often reported in the context of mixtures. The values for the CB7CB/8CB system illustrate how mixing affects the elastic constants.
Experimental Workflow: Elastic Constant Measurement
Caption: Workflow for measuring elastic constants via Fréedericksz transition.
Protocol 3: Elastic Constant Measurement via Fréedericksz Transition
Objective: To determine the splay (K11) or bend (K33) elastic constant by measuring the critical voltage for director reorientation.
Materials:
-
7CB mixture
-
Planar (for K11) or homeotropic (for K33) aligned cell with ITO electrodes.
-
Polarized optical microscope.
-
Function generator and voltage amplifier.
-
Oscilloscope or LCR meter to monitor capacitance or a photodiode to monitor optical transmission.
-
Temperature controller/hot stage.
Procedure:
-
Setup for K11 (Splay):
-
Place a planar-aligned cell in the hot stage on the microscope stage, positioned between crossed polarizers. The director should be at 45° to the polarizer axes for maximum transmission change.
-
Connect the cell to the voltage source. Connect a photodiode to the microscope eyepiece to measure light intensity.
-
-
Measurement:
-
Set the AC voltage frequency to ~1 kHz to avoid charge screening effects.
-
Slowly and incrementally increase the voltage applied across the cell.
-
Record the optical transmission (or capacitance) at each voltage step, allowing the system to equilibrate.
-
The Fréedericksz threshold voltage (Vth) is the voltage at which the director begins to reorient, causing a distinct change in the measured optical or electrical signal. Plot the signal versus voltage to accurately determine this threshold.
-
-
Setup and Measurement for K33 (Bend):
-
The procedure is analogous, but a homeotropically aligned cell is used.
-
-
Data Analysis:
-
Measure the cell gap (d) accurately using interferometry or from manufacturer specifications.
-
Use the previously measured value for dielectric anisotropy (Δε).
-
Calculate the elastic constant using the appropriate threshold equation:
-
For splay: K11 = ε0Δε(Vth/π)2
-
For bend: K33 = ε0|Δε|(Vth/π)2 (where ε0 is the vacuum permittivity).
-
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. Preparation of Liquid Crystal Doped with Nanomaterials and Studyi...: Ingenta Connect [ingentaconnect.com]
- 3. OPG [opg.optica.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
laboratory scale synthesis of 4'-Heptyl-4-biphenylcarbonitrile via Suzuki coupling
An application note on the laboratory-scale synthesis of 4'-Heptyl-4-biphenylcarbonitrile, a liquid crystal component, is presented. This protocol details a robust method utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis strategy couples 4-bromobenzonitrile with 4-heptylphenylboronic acid, offering a reliable pathway for researchers in materials science and drug development.
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1][2] The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst.[3]
This protocol provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound, suitable for a standard organic chemistry laboratory setting.
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the synthesis.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 4-Bromobenzonitrile | 1.0 | mmol | Limiting Reagent |
| 182.0 | mg | ||
| 4-Heptylphenylboronic Acid | 1.2 | mmol | |
| 264.1 | mg | ||
| Catalyst System | |||
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | mol% | Pre-catalyst |
| 4.5 | mg | ||
| Triphenylphosphine (PPh₃) | 0.08 | mol% | Ligand |
| 21.0 | mg | ||
| Base | |||
| Potassium Carbonate (K₂CO₃) | 2.0 | mmol | |
| 276.4 | mg | ||
| Solvent | |||
| Toluene | 10 | mL | |
| Water | 2 | mL | |
| Reaction Conditions | |||
| Temperature | 90 | °C | |
| Time | 12 | hours | |
| Atmosphere | Inert (Nitrogen/Argon) | ||
| Yield | |||
| Isolated Yield | 85-95 | % | Typical range after purification |
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromobenzonitrile and 4-heptylphenylboronic acid.
Materials and Reagents:
-
4-Bromobenzonitrile (C₇H₄BrN)
-
4-Heptylphenylboronic Acid (C₁₃H₂₁BO₂)[4]
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Celite
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or balloon with an inert gas (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 182.0 mg), 4-heptylphenylboronic acid (1.2 mmol, 264.1 mg), and potassium carbonate (2.0 mmol, 276.4 mg).[5]
-
Add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and Triphenylphosphine (0.08 mmol, 21.0 mg).[1]
-
Fit the flask with a reflux condenser.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add anhydrous toluene (10 mL) and degassed deionized water (2 mL) to the flask.[6]
-
Stir the mixture at room temperature for 15 minutes to ensure all solids are well-suspended.
-
Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 4-bromobenzonitrile spot is no longer visible.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.[7]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 98:2 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. (4-heptylphenyl)boronic Acid | C13H21BO2 | CID 4197991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. www1.udel.edu [www1.udel.edu]
Creating Liquid Crystal Alignment Layers for 7CB: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for creating various alignment layers for the nematic liquid crystal 4-cyano-4'-heptylbiphenyl (7CB). The proper alignment of liquid crystals is crucial for the fabrication and performance of a wide range of optical and electro-optical devices. These protocols are designed to be a practical guide for researchers in academic and industrial settings.
Introduction to 7CB and Liquid Crystal Alignment
4-cyano-4'-heptylbiphenyl (7CB) is a widely studied and utilized nematic liquid crystal due to its convenient room-temperature nematic phase and positive dielectric anisotropy. The orientation of 7CB molecules at a substrate interface, known as anchoring, dictates the overall alignment within a liquid crystal cell and is fundamental to device functionality. This orientation is controlled by a thin surface layer, the alignment layer. The key parameters characterizing an alignment layer are the pretilt angle , the angle the liquid crystal director makes with the surface, and the anchoring energy , which describes the strength of the interaction between the liquid crystal and the surface.
This guide details two primary methods for achieving uniform planar alignment of 7CB: Rubbed Polyimide Alignment and Photoalignment .
Data Summary: Alignment Properties of 7CB on Various Surfaces
The following table summarizes typical quantitative data for the alignment of cyanobiphenyl liquid crystals (like 5CB and 7CB, which have similar properties) on different alignment layers. Note that specific values can vary depending on the exact processing conditions.
| Alignment Layer Type | Substrate | Alignment Method | Typical Pretilt Angle (°) | Typical Azimuthal Anchoring Energy (J/m²) | Reference(s) |
| Polyimide (PI) | Glass/ITO | Mechanical Rubbing | 1 - 5 | 10⁻⁴ - 10⁻⁵ | [1][2][3] |
| Polyimide (PI) | Glass/ITO | Photoalignment | ~0 | 10⁻⁵ - 10⁻⁶ | [4][5] |
| Polydimethylsiloxane (PDMS) | Glass | Spin Coating | ~90 (Homeotropic) | Not Applicable | [6] |
| Graphene Oxide (GO) | ITO | Dip Coating | Planar (low pretilt) | Weak |
Protocol 1: Rubbed Polyimide Alignment for Planar Alignment of 7CB
Mechanical rubbing of a thin polyimide (PI) film is a conventional and robust method for inducing planar alignment in liquid crystals. The process creates micro-grooves and aligns the polymer chains on the surface, which in turn directs the 7CB molecules.
Experimental Workflow
Caption: Workflow for creating a rubbed polyimide alignment layer.
Materials and Equipment
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyamic acid solution (e.g., PI-2555, HD Microsystems)
-
N-Methyl-2-pyrrolidone (NMP) for dilution
-
Spinner
-
Hot plate
-
Rubbing machine with velvet or cotton cloth
-
UV-curable epoxy and spacers
-
7CB liquid crystal
Detailed Protocol
-
Substrate Cleaning:
-
Thoroughly clean the ITO substrates by sequentially sonicating in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol.
-
Dry the substrates with a nitrogen gun and bake on a hotplate at 110°C for 10 minutes to remove any residual moisture.
-
-
Polyimide Coating:
-
Prepare a solution of polyamic acid in NMP (concentration will depend on the specific polyimide and desired thickness, typically 1-3 wt%).
-
Spin-coat the polyamic acid solution onto the cleaned ITO substrates. A typical spin-coating recipe is a two-step process: 500 rpm for 10 seconds (spread), followed by 3000-4000 rpm for 30-60 seconds (thinning). This should result in a film thickness of 50-100 nm.[7]
-
-
Curing (Imidization):
-
Soft Bake: Place the coated substrates on a hotplate at 80-100°C for 10-15 minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and cure at a higher temperature to induce imidization. A typical curing profile is 180-250°C for 1 hour.[7][8] The exact temperature and time will depend on the specific polyimide used.
-
-
Mechanical Rubbing:
-
Mount the cured polyimide-coated substrates onto the stage of a rubbing machine.
-
Use a rubbing cloth (e.g., velvet) on a rotating cylinder. The rubbing strength can be controlled by the pile impression (depth of cloth fibers pressing into the substrate), the rotation speed of the cylinder, and the translation speed of the stage.[8]
-
Perform a single, unidirectional rub on each substrate. The rubbing direction will define the easy axis for the liquid crystal alignment.
-
-
Cell Assembly:
-
Dispense a UV-curable epoxy mixed with spacers (typically 5-20 µm in diameter) onto the edges of one of the rubbed substrates.
-
Place the second substrate on top of the first, with the rubbing directions either parallel (for a homogeneous cell) or at 90 degrees to each other (for a twisted nematic cell).
-
Gently press the substrates together and cure the epoxy with a UV lamp.
-
-
Liquid Crystal Filling:
-
Heat the 7CB liquid crystal to its isotropic phase (above 42°C).
-
Place a drop of the isotropic 7CB at the edge of the empty cell.
-
Allow the liquid crystal to fill the cell via capillary action.
-
Slowly cool the filled cell back to room temperature to allow for uniform nematic phase formation.
-
Alignment Mechanism
Caption: Mechanism of 7CB alignment on a rubbed polyimide surface.
The rubbing process creates a surface with a preferred direction. This anisotropy is due to the formation of parallel micro-grooves and the stretching and alignment of the polyimide polymer chains along the rubbing direction.[1] The 7CB molecules then align parallel to these grooves and chains to minimize the elastic free energy of the system.
Protocol 2: Photoalignment for Planar Alignment of 7CB
Photoalignment is a non-contact technique that utilizes polarized light to induce anisotropy in a photosensitive alignment layer. This method avoids the potential for dust contamination and static charge generation associated with mechanical rubbing. Azo dyes are common photosensitive materials used for this purpose.
Experimental Workflow
Caption: Workflow for creating a photoalignment layer.
Materials and Equipment
-
ITO coated glass substrates
-
Photosensitive polymer (e.g., polymethyl-methacrylate functionalized with Disperse Red 1 azo dye, pDR1)[4]
-
Solvent (e.g., toluene)
-
Spinner
-
Hot plate
-
Polarized UV light source (e.g., mercury lamp with a linear polarizer)
-
UV-curable epoxy and spacers
-
7CB liquid crystal
Detailed Protocol
-
Substrate Cleaning:
-
Follow the same cleaning procedure as described in Protocol 1.
-
-
Photosensitive Layer Coating:
-
Dissolve the photosensitive polymer (e.g., pDR1) in a suitable solvent like toluene (typically 1-2 wt%).
-
Spin-coat the solution onto the cleaned ITO substrates. A typical spin speed would be 3000 rpm for 30 seconds.
-
Bake the coated substrates on a hotplate at 90-100°C for 10-15 minutes to remove the solvent.
-
-
Photo-induced Alignment:
-
Expose the coated substrates to linearly polarized UV light. The polarization direction of the light will determine the alignment axis of the liquid crystal.
-
The exposure energy required will depend on the specific material and light source. Typical exposure doses range from 1 to 10 J/cm². The alignment direction for 7CB on azo-dye-based materials is typically perpendicular to the polarization direction of the incident UV light.[4][9]
-
-
Cell Assembly and Filling:
-
Follow the same cell assembly and liquid crystal filling procedures as described in Protocol 1 (steps 5 and 6). The alignment directions are now defined by the polarization of the UV light used for exposure on each substrate.
-
Alignment Mechanism
Caption: Mechanism of photoalignment using azo dyes.
The mechanism of photoalignment with azo dyes relies on light-induced trans-cis isomerization.[9] The elongated trans-isomers, which absorb light polarized parallel to their long axis, are repeatedly excited. This cycling between trans and cis states eventually leads to a statistical reorientation of the molecules into a direction where they no longer absorb the polarized light, i.e., perpendicular to the light's polarization vector. This creates a macroscopic anisotropy on the surface that aligns the 7CB molecules.[4][9]
References
- 1. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. szfki.hu [szfki.hu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. spring8.or.jp [spring8.or.jp]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
Application Note: Measuring the Electro-Optical Response of 4'-Heptyl-4-biphenylcarbonitrile (7CB)
AN-7CB-EO-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Heptyl-4-biphenylcarbonitrile (7CB) is a nematic liquid crystal belonging to the cyanobiphenyl family, widely utilized in the development of electro-optical devices such as liquid-crystal displays (LCDs).[1] Its well-characterized electro-optical properties and room temperature nematic phase make it an ideal candidate for both fundamental research and applied materials science.[2][3] This application note provides detailed protocols for measuring the key electro-optical parameters of 7CB, including dielectric anisotropy, threshold voltage, and response time. The provided methodologies are essential for researchers characterizing novel liquid crystal materials, developing new display technologies, and for professionals in drug development exploring liquid crystal-based analytical techniques.
Physicochemical Properties of 7CB
| Property | Value |
| CAS Number | 41122-71-8[1][4] |
| Chemical Formula | C20H23N[1] |
| Molecular Weight | 277.40 g/mol [1][4] |
| Appearance | White to off-white crystalline solid |
| Nematic Phase Range | 28.5 °C to 42 °C[2] |
Experimental Protocols
Preparation of a Liquid Crystal Cell
A standard liquid crystal cell is required for all electro-optical measurements. This protocol outlines the fabrication of a simple sandwich cell.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution (e.g., PIA-2304, JSR Corporation)
-
Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)
-
UV-curable epoxy
-
Glass spacers of a defined diameter (e.g., 5 µm)
-
This compound (7CB)
-
Spinner
-
Hot plate
-
UV curing lamp
-
Rubbing machine with velvet cloth
Protocol:
-
Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the slides with a nitrogen gun.
-
Polyimide Coating: Spin-coat a thin layer of polyimide solution onto the ITO-coated side of the glass slides. A typical spin-coating recipe is 3000 rpm for 30 seconds.
-
Curing: Pre-bake the coated slides on a hot plate at 80-90 °C for 5-10 minutes to evaporate the solvent, followed by a hard bake at 180-200 °C for 1 hour to fully cure the polyimide.
-
Rubbing: Create a preferential alignment direction by rubbing the cured polyimide layer with a velvet cloth-wrapped roller on a rubbing machine. The rubbing direction should be consistent for both slides that will form the cell. For a twisted nematic cell, the rubbing directions are typically orthogonal.
-
Cell Assembly: Mix glass spacers with UV-curable epoxy and apply a thin line of the mixture along the edges of one of the prepared slides. Place the second slide on top, with the ITO and polyimide layers facing inwards and the rubbing directions appropriately oriented.
-
Curing: Gently press the slides together to ensure a uniform cell gap and cure the epoxy using a UV lamp.
-
Filling: Heat the 7CB to its isotropic phase (above 42.8 °C)[3]. Place a drop of the isotropic 7CB at the opening of the cell. The liquid crystal will fill the cell via capillary action.
-
Sealing: Once filled, seal the opening with epoxy and cure.
-
Cooling: Slowly cool the filled cell to room temperature to allow for the formation of a uniform nematic phase.
Measurement of Dielectric Anisotropy
Dielectric anisotropy (Δɛ) is the difference between the dielectric permittivity parallel (ɛ||) and perpendicular (ɛ⊥) to the liquid crystal director. It is a crucial parameter that determines the threshold voltage.
Equipment:
-
Impedance Analyzer or LCR meter
-
Function generator
-
Voltage amplifier
-
Temperature-controlled hot stage
-
Prepared 7CB liquid crystal cell
Protocol:
-
Setup: Place the 7CB cell in the temperature-controlled hot stage and connect the ITO electrodes to the LCR meter.
-
Measurement of ɛ⊥:
-
Set the LCR meter to measure capacitance at a frequency of 1 kHz.
-
Apply a low voltage (e.g., 0.1 Vrms), which is well below the threshold voltage of 7CB, to the cell. At this voltage, the liquid crystal director is aligned parallel to the substrates (perpendicular to the applied electric field).
-
Record the capacitance (C⊥).
-
-
Measurement of ɛ||:
-
Apply a high voltage (e.g., 10 Vrms), which is well above the threshold voltage, to the cell. This will align the liquid crystal director parallel to the applied electric field.
-
Record the capacitance (C||).
-
-
Calculation: Calculate the dielectric permittivities using the formula: ɛ = (C * d) / (ɛ0 * A) where C is the measured capacitance, d is the cell gap, ɛ0 is the permittivity of free space, and A is the electrode area.
-
Dielectric Anisotropy: The dielectric anisotropy is then calculated as: Δɛ = ɛ|| - ɛ⊥
Measurement of Threshold Voltage (Vth)
The threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal molecules.[5]
Equipment:
-
Polarizing optical microscope
-
He-Ne laser (or other stable light source)
-
Photodiode detector
-
Function generator
-
Voltage amplifier
-
Oscilloscope
-
Prepared 7CB liquid crystal cell
Protocol:
-
Setup: Place the 7CB cell between two crossed polarizers on the stage of the polarizing microscope. The rubbing direction of one of the substrates should be parallel to the transmission axis of one of the polarizers.
-
Light Transmission: Direct the laser beam through the polarizer, the liquid crystal cell, and the analyzer, and focus it onto the photodiode detector.
-
Voltage Application: Connect the function generator to the cell electrodes and apply a square wave voltage of 1 kHz.
-
Measurement:
-
Slowly increase the applied voltage from 0 V.
-
Monitor the transmitted light intensity using the photodiode and oscilloscope.
-
The threshold voltage is the voltage at which the transmitted light intensity begins to change. This corresponds to the onset of the Fréedericksz transition.[6]
-
Measurement of Response Time
The response time is the time taken for the liquid crystal to switch between the "on" and "off" states when a voltage is applied or removed. It consists of the rise time (τon) and the fall time (τoff).
Equipment:
-
Same as for threshold voltage measurement.
Protocol:
-
Setup: The experimental setup is identical to that for the threshold voltage measurement.
-
Rise Time (τon) Measurement:
-
Apply a square wave voltage to the cell with an amplitude significantly above the threshold voltage (e.g., 5 V).
-
Observe the change in transmitted light intensity on the oscilloscope when the voltage is switched on.
-
The rise time is the time taken for the intensity to change from 10% to 90% of its final value.
-
-
Fall Time (τoff) Measurement:
-
Observe the change in transmitted light intensity on the oscilloscope when the voltage is switched off.
-
The fall time is the time taken for the intensity to change from 90% to 10% of its initial value.
-
-
Total Response Time: The total response time is the sum of the rise time and the fall time (τtotal = τon + τoff).
Data Presentation
The following tables summarize typical electro-optical properties of 7CB at room temperature.
Table 1: Dielectric Properties of 7CB
| Parameter | Symbol | Value |
| Dielectric Permittivity (parallel) | ɛ | |
| Dielectric Permittivity (perpendicular) | ɛ⊥ | ~5.5 |
| Dielectric Anisotropy | Δɛ | ~13.0[2] |
Table 2: Electro-Optical Switching Properties of 7CB
| Parameter | Symbol | Typical Value |
| Threshold Voltage | Vth | ~1.5 - 2.0 V |
| Rise Time (at 5V) | τon | ~1.41 ms[7] |
| Fall Time (at 5V) | τoff | ~2.67 ms[7] |
| Total Response Time (at 5V) | τtotal | ~4.08 ms[7] |
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. 4′-庚基-(1,1′-联苯)-4-腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Threshold voltage - Wikipedia [en.wikipedia.org]
- 6. Optical measurements of the twist constant and angle in nematic liquid crystal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4'-Heptyl-4-biphenylcarbonitrile as a Molecular Probe in Materials Science
Introduction
4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a well-characterized thermotropic liquid crystal belonging to the cyanobiphenyl family. While its primary applications are in optical electronics, such as liquid-crystal displays (LCDs), its unique properties allow it to be used as a molecular probe in various materials science contexts. In this role, 7CB is utilized to investigate, influence, and report on the structural and electronic properties of composite materials.
It is important to note that the use of 7CB as a molecular probe in biological systems, such as for cellular imaging or tracking signaling pathways, is not documented in current scientific literature. The application notes and protocols provided herein focus on its established use within materials research, particularly in the fields of photovoltaics and nanotechnology.
Application Note 1: Probing and Modulating Crystal Growth for Enhanced Perovskite Solar Cell Performance
Principle:
In the fabrication of perovskite solar cells (PSCs), the morphology and crystallinity of the perovskite layer are critical determinants of device efficiency and stability. This compound can be introduced as a molecular additive to probe and control the crystallization process of the perovskite film (e.g., PbI₂). The liquid crystal molecules interact with the perovskite precursors, influencing the crystal growth orientation and resulting in more uniform and oriented perovskite domains. This modulation of the crystalline structure enhances electron transport and improves the overall device performance and stability.
Key Applications:
-
Improving the power conversion efficiency (PCE) of perovskite solar cells.
-
Enhancing the fill factor (FF) and stability of PSCs.
-
Studying the crystallization kinetics of perovskite materials.
Quantitative Data Summary
| Parameter | Control Device (Pristine) | 7CB-based Device | Reference |
| Power Conversion Efficiency (PCE) | 17.14% | 20.19% | |
| Fill Factor (FF) | Not specified | > 80% | |
| Stability (after 500h at 25°C, 70% RH) | Almost completely degraded | Retained 92% of initial efficiency |
Experimental Protocol: Fabrication and Characterization of 7CB-Enhanced Perovskite Solar Cells
Materials:
-
This compound (7CB)
-
Perovskite precursors (e.g., PbI₂, MAI)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Substrates (e.g., FTO-coated glass)
-
Electron transport layer materials (e.g., TiO₂)
-
Hole transport layer materials (e.g., Spiro-OMeTAD)
-
Metal electrode materials (e.g., gold, silver)
Equipment:
-
Spin coater
-
Hot plate
-
Glovebox
-
Solar simulator
-
Current-voltage (J-V) measurement system
-
X-ray diffraction (XRD) system
-
Scanning electron microscope (SEM)
Procedure:
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer Deposition: Deposit a compact TiO₂ layer onto the FTO substrate, followed by a mesoporous TiO₂ layer, and sinter at high temperature.
-
Perovskite Precursor Solution Preparation: Prepare the perovskite precursor solution by dissolving PbI₂ and MAI in a co-solvent of DMF and DMSO.
-
7CB Doping: Add a predetermined amount of this compound to the perovskite precursor solution and stir until fully dissolved.
-
Perovskite Film Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the 7CB-containing perovskite solution onto the prepared substrates.
-
Annealing: Anneal the perovskite films on a hotplate to promote crystallization.
-
Hole Transport Layer Deposition: Spin-coat the hole transport layer solution (e.g., Spiro-OMeTAD) on top of the perovskite film.
-
Metal Electrode Deposition: Deposit the metal back electrode (e.g., gold) by thermal evaporation.
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under a solar simulator.
-
Analyze the crystal structure of the perovskite films using XRD.
-
Examine the surface morphology of the perovskite films using SEM.
-
Experimental Workflow Diagram
Caption: Workflow for fabricating and characterizing perovskite solar cells with 7CB.
Application Note 2: Probing Nanomaterial Dispersion and Interactions in a Liquid Crystal Matrix
Principle:
The anisotropic nature of nematic liquid crystals like 7CB provides a unique environment to probe the behavior of dispersed nanomaterials, such as carbon quantum dots (CQDs) or carbon nanotubes (CNTs). The orientation of the 7CB molecules can be controlled by external stimuli (e.g., electric fields), and this alignment can, in turn, influence the alignment of the dispersed nanomaterials. Conversely, the presence of these nanomaterials can alter the physical properties of the 7CB host matrix, such as its dielectric properties and photoluminescence. By observing these changes, 7CB acts as a probe to study the dispersion, aggregation, and interfacial interactions of the nanomaterials.
Key Applications:
-
Assessing the quality of nanomaterial dispersion.
-
Studying the alignment of anisotropic nanomaterials.
-
Investigating the impact of nanomaterials on the electro-optical properties of the liquid crystal host.
Quantitative Data Summary
| Property Measured | Observation | Reference |
| Photoluminescence of 7CB with CQDs | Quenching of photoluminescence | |
| UV-Vis Absorbance of 7CB with CQDs | Reduction in absorbance at lower wavelengths | |
| Dielectric Properties of 7CB with MWCNTs | Significant changes in dielectric properties |
Experimental Protocol: Characterization of Nanoparticle-Doped 7CB Composites
Materials:
-
This compound (7CB)
-
Nanomaterials for dispersion (e.g., carbon quantum dots, multi-walled carbon nanotubes)
-
Solvent for dispersion (if necessary, e.g., toluene)
-
Glass slides with transparent electrodes (e.g., ITO-coated glass)
-
Polyimide for alignment layer
-
Spacers of known thickness
Equipment:
-
Ultrasonic bath
-
Hot plate
-
Spin coater
-
UV-Vis spectrophotometer
-
Fluorometer
-
LCR meter (for dielectric measurements)
-
Polarizing optical microscope
Procedure:
-
Nanomaterial Dispersion: Disperse a known concentration of the nanomaterial in 7CB. Use ultrasonication to ensure a homogeneous mixture. If a solvent is used for initial dispersion, it must be completely evaporated.
-
Liquid Crystal Cell Fabrication:
-
Clean ITO-coated glass slides.
-
Spin-coat a thin layer of polyimide on the ITO surface and bake to cure.
-
Rub the polyimide layers in a single direction to create an alignment layer.
-
Assemble the two glass slides with the rubbed surfaces facing each other, separated by spacers to create a cell of a specific thickness.
-
-
Cell Filling: Heat the nanomaterial-7CB composite to its isotropic phase. Fill the liquid crystal cell via capillary action.
-
Characterization:
-
Optical Microscopy: Observe the texture of the composite under a polarizing optical microscope to assess the quality of the dispersion and the liquid crystal alignment.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the composite to study changes in light transmission.
-
Fluorescence Spectroscopy: Measure the photoluminescence spectrum to investigate quenching or enhancement effects.
-
Dielectric Spectroscopy: Apply an AC electric field across the cell and measure the capacitance and resistance at various frequencies using an LCR meter to determine the dielectric properties.
-
Logical Relationship Diagram
Caption: Logical relationship of 7CB as a probe for nanomaterial effects.
Application Notes and Protocols: Formulation of 7CB Mixtures for Specific Dielectric Properties
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Heptyl-4-biphenylcarbonitrile (7CB) is a nematic liquid crystal renowned for its use in electro-optical applications, primarily due to its positive dielectric anisotropy.[1] The alignment of its constituent molecules can be readily manipulated by an external electric field, a property that is fundamental to the operation of liquid crystal displays (LCDs).[2] For advanced applications, the specific dielectric properties and operating temperature range of pure 7CB may require modification. By mixing 7CB with other liquid crystals, such as those from the same cyanobiphenyl family like 5CB and 8CB, it is possible to precisely tune these properties.[3][4][5] These formulations allow for the creation of eutectic mixtures with depressed melting points and altered nematic-to-isotropic transition temperatures (clearing points), as well as tailored dielectric anisotropy.[6] This document provides detailed protocols for the preparation and characterization of 7CB-based liquid crystal mixtures to achieve desired dielectric characteristics.
Key Physical Properties of 7CB and Related Compounds
The formulation of mixtures requires a baseline understanding of the individual components' properties. The table below summarizes key physical characteristics of 7CB, 5CB, and 8CB, which are commonly used in such mixtures.
| Compound | Chemical Name | CAS Number | Molecular Formula | Nematic Range (°C) | Dielectric Anisotropy (Δε) |
| 7CB | This compound | 41122-71-8 | C₂₀H₂₃N | 28.5 - 42.0[1] | Positive[1] |
| 5CB | 4'-Pentyl-4-biphenylcarbonitrile | 40817-08-1 | C₁₈H₁₉N | 22.5 - 35.0[1] | Positive[1] |
| 8CB | 4'-Octyl-4-biphenylcarbonitrile | 54211-44-8 | C₂₁H₂₅N | 32.5 - 40.4 (Nematic), Smectic A phase below 32.5[1] | Positive[1] |
Experimental Protocols
Protocol 1: Preparation of 7CB-Based Binary Mixtures
This protocol details the preparation of homogeneous binary mixtures of 7CB with other calamitic liquid crystals, such as 5CB or 8CB.
Materials:
-
This compound (7CB)
-
4'-Pentyl-4-biphenylcarbonitrile (5CB) or 4'-Octyl-4-biphenylcarbonitrile (8CB)
-
Small glass vials with caps
-
Precision balance (± 0.0001 g)
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bars
-
Centrifuge
Procedure:
-
Weighing Components: Accurately weigh the desired amounts of 7CB and the second liquid crystal component (e.g., 5CB) directly into a clean glass vial to achieve the target weight percentage (wt%).
-
Heating and Mixing: Place a small magnetic stir bar into the vial. Heat the vial on a hotplate to a temperature above the clearing point of both components (e.g., 120°C for a 7CB/5CB mixture) to ensure they are in their isotropic liquid phase.[7]
-
Homogenization: Allow the mixture to stir actively in the isotropic phase for a sufficient period (e.g., 30-60 minutes) to ensure complete homogenization.[8]
-
Centrifugation: After mixing, centrifuge the vial for approximately 1 minute to remove any air bubbles that may have been introduced during stirring.[7]
-
Cooling and Storage: Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization or for filling liquid crystal cells.
Protocol 2: Thermal Characterization of 7CB Mixtures
This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) to determine the phase transition temperatures of the prepared mixtures.
2.1 Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, nematic-isotropic).[3]
Apparatus:
-
Differential Scanning Calorimeter (e.g., DSC Q20 V24.11 Build 124)[3]
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liquid crystal mixture (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Thermal Cycling:
-
Place the sealed pan in the DSC instrument.
-
Heat the sample to a temperature well above its expected clearing point (e.g., 130°C) to ensure it is in the isotropic phase.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.[3]
-
Heat the sample again at the same controlled rate.[3]
-
-
Data Analysis:
2.2 Polarizing Optical Microscopy (POM)
Objective: To visually observe the phase transitions and identify the liquid crystal phases by their characteristic textures.[3]
Apparatus:
-
Polarizing optical microscope equipped with a hot stage
-
Glass microscope slides and coverslips
Procedure:
-
Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean microscope slide and cover it with a coverslip.
-
Heating and Observation:
-
Place the slide on the hot stage.
-
Heat the sample to its isotropic phase.
-
Cool the sample very slowly (e.g., 0.1 °C/min) while observing the sample through the crossed polarizers.[3]
-
-
Texture Identification:
-
The transition from the isotropic (dark field of view) to the nematic phase is marked by the appearance of a birefringent texture.
-
Characteristic textures, such as Schlieren textures, can confirm the nematic phase.[3]
-
Record the temperatures at which these textural changes occur.
-
Protocol 3: Dielectric Spectroscopy of 7CB Mixtures
This protocol describes the measurement of the principal dielectric constants (ε∥ and ε⊥) and the dielectric anisotropy (Δε) of the 7CB mixtures.
Apparatus:
-
Impedance analyzer or LCR meter
-
Liquid crystal cells with transparent electrodes (e.g., ITO-coated glass)
-
Function generator and voltage amplifier (for applying a bias voltage)
-
Hot stage for temperature control
-
Microscope for observing alignment
Procedure:
-
Cell Preparation:
-
Use commercially available cells or prepare them by spin-coating an alignment layer (e.g., polyimide) onto ITO-coated glass substrates.
-
For planar alignment (director parallel to the surface), rub the alignment layer in a single direction.
-
For homeotropic alignment (director perpendicular to the surface), use a suitable homeotropic alignment agent.
-
Assemble the cell with a defined spacing (e.g., 5-20 µm).
-
-
Cell Filling:
-
Heat the liquid crystal mixture to its isotropic phase.
-
Fill the cell via capillary action.[4]
-
-
Dielectric Measurements:
-
Place the filled cell in the hot stage connected to the impedance analyzer.
-
To measure ε∥ (parallel component): Use a planar aligned cell. Apply a high-frequency AC measuring voltage (e.g., 1 kHz) with a low amplitude. The director will align with the rubbing direction, which is parallel to the applied electric field in this configuration.
-
To measure ε⊥ (perpendicular component): Use a homeotropic aligned cell, where the director is naturally perpendicular to the electric field. Alternatively, use a planar aligned cell and apply a strong AC bias voltage (e.g., 10 Vrms) to align the director perpendicular to the substrates (and thus parallel to the electric field), then measure the capacitance. By removing the bias field, the director relaxes to the planar state, allowing the measurement of the capacitance corresponding to ε⊥.
-
Measure the capacitance (C) and conductance (G) of the cell over a range of frequencies and temperatures.
-
Calculate the real part of the dielectric permittivity (ε') from the capacitance, cell dimensions (area A and thickness d), and the permittivity of free space (ε₀): ε' = (C * d) / (A * ε₀).
-
-
Calculating Dielectric Anisotropy (Δε):
-
At each temperature, calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.[9]
-
Data Presentation
The following tables summarize the expected phase transition temperatures and dielectric properties for exemplary mixtures of 7CB.
Table 1: Phase Transition Temperatures of 7CB/5CB Binary Mixtures [3]
| wt% 5CB in CB7CB | Isotropic to Nematic (T_NI) (°C) | Nematic to Twist-Bend Nematic (T_N-NTB) (°C) |
| 0 (Pure CB7CB) | 119.09 | 106.33 |
| 10 | 109.80 | 94.25 |
| 25 | 94.25 | 72.16 |
| 30 | 87.03 | 61.17 |
| 35 | 85.39 | 59.43 |
| 40 | 79.18 | 45.19 |
| 45 | 71.70 | 32.10 |
| 50 | 66.03 | - |
| 60 | 57.39 | - |
| 75 | 50.57 | - |
| 100 (Pure 5CB) | 34.97 | - |
Note: The original research cited refers to CB7CB, a liquid crystal dimer. The trend of decreasing transition temperatures is illustrative for mixtures of 7CB with 5CB.
Table 2: Dielectric Properties of 7CB and Related Cyanobiphenyls [1]
| Compound | Temperature (°C) | ε∥ | ε⊥ | Δε |
| 5CB | 25 | 19.7 | 6.7 | 13.0 |
| 7CB | 35 | 17.5 | 5.8 | 11.7 |
| 8CB | 38 | 16.0 | 5.7 | 10.3 |
Note: These values are for the pure compounds at a specific temperature. The dielectric anisotropy of a mixture will depend on the concentration of its components.
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures and the expected relationships between mixture composition and physical properties.
Caption: Experimental workflow for formulating and characterizing 7CB mixtures.
Caption: Relationship between mixture composition and resulting physical properties.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ossila.com [ossila.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. iprjb.org [iprjb.org]
- 5. researchgate.net [researchgate.net]
- 6. ijres.org [ijres.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin Film Preparation of 4'-Heptyl-4-biphenylcarbonitrile (7CB) for Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of thin films of 4'-Heptyl-4-biphenylcarbonitrile (7CB), a liquid crystal material with potential applications in electronic devices such as Organic Thin-Film Transistors (OTFTs). The following sections outline methodologies for substrate preparation, thin film deposition via spin coating and vacuum thermal evaporation, and subsequent characterization.
Introduction
This compound (7CB) is a nematic liquid crystal at room temperature, known for its distinct electro-optical properties. In the realm of organic electronics, the controlled deposition of 7CB into thin films is a crucial step for fabricating high-performance devices. The molecular alignment and morphology of the thin film significantly influence the electrical characteristics of the final device, such as carrier mobility, threshold voltage, and the on/off current ratio. This document details protocols to achieve uniform and well-ordered 7CB thin films.
Substrate Preparation
Proper substrate preparation is paramount to ensure good adhesion, uniformity, and desired molecular orientation of the 7CB thin film.
Protocol 2.1: Standard Substrate Cleaning
-
Initial Cleaning: Substrates (e.g., silicon wafers with a dielectric layer like SiO₂, glass, or flexible plastics) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Drying: The cleaned substrates are then dried using a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended): To enhance the surface energy and promote uniform film formation, substrates can be treated with UV-ozone for 10-15 minutes immediately before film deposition. This step removes organic residues and creates a more hydrophilic surface.
Protocol 2.2: Surface Modification for Liquid Crystal Alignment
For applications requiring specific alignment of the 7CB molecules (e.g., homeotropic or planar), the substrate surface can be modified with a self-assembled monolayer (SAM).
-
Substrate Cleaning: Perform the standard substrate cleaning protocol (Protocol 2.1).
-
SAM Deposition:
-
For planar alignment, a thin layer of a polymer like polyimide is often spin-coated and subsequently rubbed.
-
For homeotropic (vertical) alignment, SAMs of organosilanes can be deposited from solution or vapor phase. The choice of SAM depends on the desired surface energy.
-
Thin Film Deposition Methods
The choice of deposition method significantly impacts the morphology and electrical properties of the 7CB thin film.
Spin Coating (Solution-Based Method)
Spin coating is a widely used technique for depositing uniform thin films from solution.[1]
Protocol 3.1.1: Spin Coating of 7CB
-
Solution Preparation: Prepare a solution of 7CB in a suitable organic solvent (e.g., toluene, chloroform, or chlorobenzene). The concentration will influence the final film thickness and typically ranges from 1 to 20 mg/mL.
-
Dispensing: Dispense a small amount of the 7CB solution onto the center of the prepared substrate.[1]
-
Spinning: The substrate is then spun at a specific speed (typically 1000-6000 rpm) for a set duration (e.g., 30-60 seconds).[2] The centrifugal force spreads the solution evenly across the substrate.[2]
-
Drying/Annealing: The solvent evaporates during and after the spinning process, leaving a thin film of 7CB. A subsequent annealing step can be performed to improve the molecular ordering and electrical performance.
Table 1: General Spin Coating Parameters and Their Influence on Film Thickness
| Parameter | Typical Range | Effect on Film Thickness |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration leads to thicker films. |
| Spin Speed | 1000 - 6000 rpm | Higher spin speed results in thinner films.[2] |
| Spin Time | 30 - 60 s | Longer spin times can lead to thinner films. |
| Solvent Volatility | - | Higher volatility can lead to faster drying and potentially different film morphology. |
Vacuum Thermal Evaporation (Vapor-Based Method)
Vacuum thermal evaporation is a solvent-free method that allows for the deposition of highly pure and uniform thin films with precise thickness control.
Protocol 3.2.1: Vacuum Thermal Evaporation of 7CB
-
Substrate Mounting: Mount the prepared substrates in a vacuum chamber.
-
Source Preparation: Place a small amount of 7CB powder in a crucible (e.g., tungsten or molybdenum boat) within the vacuum chamber.
-
Evacuation: Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr) to minimize contamination and ensure a long mean free path for the evaporated molecules.
-
Deposition: Heat the crucible to sublimate the 7CB. The vaporized molecules travel in a line-of-sight path and condense on the cooler substrate, forming a thin film. The deposition rate and final thickness are monitored using a quartz crystal microbalance. A typical deposition rate for organic materials is in the range of 0.1-1 Å/s.
-
Annealing (In-situ or Ex-situ): The substrate can be heated during or after deposition to control the film morphology and crystallinity.
Post-Deposition Annealing
Annealing is a critical step to improve the structural order and electrical performance of the 7CB thin film.[3][4]
Protocol 4.1: Thermal Annealing
-
Temperature Selection: The annealing temperature should be carefully chosen. For 7CB, annealing is typically performed at a temperature within its nematic phase, for example, slightly above its clearing point (the temperature at which it transitions to an isotropic liquid) and then slowly cooled down to room temperature. This allows the molecules to self-organize into a more ordered state.
-
Annealing Environment: The annealing can be performed in a vacuum, an inert atmosphere (e.g., nitrogen or argon), or in air. The choice of environment can affect the device stability.[5]
-
Duration: Annealing times can range from a few minutes to several hours.
Characterization of 7CB Thin Films and Devices
The quality of the prepared thin films and the performance of the resulting electronic devices should be thoroughly characterized.
-
Morphology and Structure: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to investigate the surface topography and morphology of the films. X-ray Diffraction (XRD) can be employed to study the crystallinity and molecular packing.
-
Electrical Properties: For OTFTs, the key performance metrics are extracted from the transfer and output characteristics measured using a semiconductor parameter analyzer. These include:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.
-
Threshold Voltage (Vth): The gate voltage required to turn the transistor on.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the drain current in the "on" state to the "off" state, indicating the switching efficiency.[6]
-
Table 2: Typical Electrical Performance of Solution-Processed Organic Thin-Film Transistors
Note: Specific quantitative data for this compound (7CB) thin-film transistors were not available in the search results. The values presented below are typical ranges for p-type small molecule organic semiconductors and are for illustrative purposes.[6]
| Parameter | Typical Range for p-type Small Molecule OTFTs |
| Field-Effect Mobility (µ) | 10⁻³ - 1 cm²/Vs |
| Threshold Voltage (Vth) | 0 to -20 V |
| On/Off Current Ratio (Ion/Ioff) | 10⁴ - 10⁸ |
Visualizations
Caption: Experimental workflow for 7CB thin film preparation and characterization.
Caption: Relationship between deposition parameters, film properties, and device performance.
References
- 1. louisville.edu [louisville.edu]
- 2. ossila.com [ossila.com]
- 3. "Effect Of Annealing On Copper Thin Films:the Classical Size Effect And" by Parag Gadkari [stars.library.ucf.edu]
- 4. Annealing Effect on the Characteristics of Co40Fe40W10B10 Thin Films on Si(100) Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Liquid Crystal Alignment Issues with 4'-Heptyl-4-biphenylcarbonitrile (7CB)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving common liquid crystal alignment issues encountered when working with 4'-Heptyl-4-biphenylcarbonitrile (7CB).
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the experimental alignment of 7CB.
Problem 1: Non-uniform alignment or patchy appearance in the liquid crystal cell.
Possible Causes and Solutions:
-
Contaminated Substrates: Dust particles, organic residues, or other contaminants on the substrate surface can disrupt the alignment layer and lead to defects.
-
Solution: Implement a thorough substrate cleaning protocol. A common and effective method involves sequential sonication in a detergent solution, deionized water, and an organic solvent like ethanol, followed by drying in an oven.
-
-
Improper Alignment Layer Deposition: An uneven or incomplete alignment layer will result in inconsistent anchoring of the 7CB molecules.
-
Solution for Planar Alignment (Rubbed Polyimide): Ensure a uniform polyimide coating by optimizing spin-coating speed and time. After curing, ensure consistent and unidirectional rubbing with a velvet cloth. The rubbing pressure and speed should be kept constant.
-
Solution for Homeotropic Alignment (DMOAP): Ensure the DMOAP solution is freshly prepared and that the substrates are fully immersed during the coating process. Follow the rinsing and curing steps precisely to achieve a uniform self-assembled monolayer.
-
-
Temperature Gradients: Filling the cell at a temperature significantly different from the ambient temperature, or rapid cooling, can induce flow and create domains with different orientations.[1]
-
Solution: Fill the cell with 7CB in its isotropic phase (the clearing point of 7CB is approximately 42-43 °C) and cool it down to the nematic phase slowly and uniformly. Using a temperature-controlled hot stage can help minimize thermal gradients.
-
Problem 2: Appearance of line defects (disclinations) under the polarizing microscope.
Possible Causes and Solutions:
-
Surface Defects: Scratches or imperfections on the substrate surface can act as nucleation sites for disclination lines.
-
Solution: Inspect substrates for any visible defects before cleaning and coating. Use high-quality substrates.
-
-
Incompatible Anchoring Conditions: Conflicting alignment cues from the top and bottom substrates (e.g., unintended twist angles) can lead to the formation of disclination lines to accommodate the elastic stress.
-
Solution: For a simple planar or homeotropic cell, ensure that the rubbing directions (for planar alignment) on the top and bottom substrates are parallel or anti-parallel as intended. For twisted nematic cells, ensure the rubbing directions are at the correct angle (e.g., 90°).
-
-
Flow-Induced Alignment During Filling: Rapid injection of the liquid crystal into the cell can cause flow-induced alignment that competes with the surface anchoring, leading to the formation of defects.
-
Solution: Fill the cell slowly using capillary action. Filling in the isotropic phase and cooling slowly can also help to anneal out some of these flow-induced defects.
-
Problem 3: The cell appears dark between crossed polarizers, but bright spots or regions are visible.
Possible Causes and Solutions:
-
Local Deviations from Homeotropic Alignment: In a homeotropic cell, these bright spots indicate regions where the 7CB molecules are tilted away from the perpendicular alignment.
-
Solution: This can be due to localized contamination or defects in the homeotropic alignment layer. Re-evaluate the substrate cleaning and DMOAP coating procedures.
-
-
Dust Particles or Spacers: Particulates within the cell can disrupt the local alignment and appear as bright points.
-
Solution: Work in a clean environment (e.g., a laminar flow hood) during cell assembly to minimize dust contamination. Ensure spacer beads are evenly distributed and do not clump together.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical alignment methods for 7CB?
A1: The two most common alignment configurations for 7CB are planar and homeotropic.
-
Planar Alignment: The long axis of the 7CB molecules aligns parallel to the substrate surface. This is commonly achieved by spin-coating a thin layer of polyimide, curing it, and then unidirectionally rubbing it with a velvet cloth.
-
Homeotropic Alignment: The long axis of the 7CB molecules aligns perpendicular to the substrate surface. This is often achieved by treating the substrates with a silane coupling agent such as N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP).[2]
Q2: How can I identify the type of alignment in my 7CB cell?
A2: Polarized Optical Microscopy (POM) is the primary tool for identifying liquid crystal alignment.[2][3][4][5]
-
Homeotropic Alignment: A well-aligned homeotropic cell will appear uniformly dark when viewed between crossed polarizers, regardless of the rotation of the cell on the microscope stage.
-
Planar Alignment: A well-aligned planar cell will show maximum brightness when the alignment direction is at a 45° angle to both the polarizer and the analyzer, and it will become dark (extinction) when the alignment direction is parallel to either the polarizer or the analyzer.
Q3: What are the common defects observed in 7CB liquid crystal cells?
A3: Like other nematic liquid crystals, 7CB can exhibit various topological defects.[6][7][8][9][10][11] The most common are:
-
Disclination Lines: These are line defects where the director field is discontinuous. They appear as dark threads under the polarizing microscope.
-
Point Defects (Hedgehogs): These are zero-dimensional defects where the director field radiates outwards from a central point or inwards. They are often observed in droplets or under specific confinement conditions.
Q4: How does the purity of 7CB affect its alignment?
A4: Impurities can significantly impact the properties of 7CB, including its alignment.
-
Phase Transition Temperatures: Impurities can broaden the nematic-isotropic transition, creating a coexistence region of nematic and isotropic phases which can disrupt uniform alignment.[12][13][14][15][16]
-
Anchoring Energy: Certain impurities can preferentially adsorb to the alignment layer, altering the surface anchoring energy and potentially leading to a change in the preferred alignment direction or a weaker anchoring that is more susceptible to defects.
Q5: What is the effect of cell thickness on 7CB alignment?
A5: The cell gap plays a crucial role in the final alignment quality.
-
Defect Formation: In thinner cells, the influence of the surface anchoring is stronger, which can sometimes suppress the formation of certain bulk defects. However, thinner cells are also more susceptible to issues arising from dust particles and non-uniformities in the cell gap.
-
Anchoring Energy Effects: The effective anchoring energy can appear stronger in thinner cells, influencing the electro-optic response.
Quantitative Data Summary
The following tables summarize key quantitative data for cyanobiphenyl liquid crystals, with a focus on values relevant to 7CB where available. Note that anchoring energy and pretilt angle are highly dependent on the specific alignment layer and its preparation method.
| Property | Value for 7CB | Conditions/Notes |
| Chemical Formula | C₂₀H₂₃N | |
| Molecular Weight | 277.40 g/mol | |
| Nematic Range | ~28.5 °C to ~41.9 °C | [13] |
| Clearing Point (TN-I) | ~41.9 °C | Nematic to Isotropic transition temperature.[13] |
| Alignment Parameter | Typical Value Range | Alignment Layer and Method |
| Azimuthal Anchoring Energy (Wφ) | 10⁻⁵ - 10⁻⁴ J/m² | For 5CB on rubbed polyimide. 7CB is expected to have similar values.[17] |
| Polar Anchoring Energy (Wθ) | 10⁻⁴ - 10⁻³ J/m² | For 5CB on rubbed polyimide.[18] |
| Pretilt Angle | 1° - 5° | For 5CB on rubbed polyimide. The exact angle depends on the polyimide and rubbing strength.[19] |
| Pretilt Angle | ~85° - 90° | For E7 (a mixture containing 7CB) on DMOAP.[1] |
Experimental Protocols
Protocol 1: Planar Alignment of 7CB using Rubbed Polyimide
-
Substrate Cleaning:
-
Sonicate ITO-coated glass substrates in a 2% solution of laboratory detergent for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water for 15 minutes.
-
Sonicate in ethanol for 15 minutes.
-
Dry the substrates in an oven at 120 °C for 20 minutes.
-
-
Polyimide Coating:
-
Spin-coat a polyimide solution (e.g., PI-2545) onto the ITO-coated side of the substrates at 3000 rpm for 30 seconds.
-
Pre-bake the substrates on a hotplate at 80 °C for 10 minutes.
-
Cure the polyimide in an oven at 200-250 °C for 1 hour.
-
-
Rubbing:
-
Unidirectionally rub the polyimide-coated surfaces with a velvet cloth mounted on a rubbing machine. Apply consistent, light pressure.
-
-
Cell Assembly:
-
Dispense a UV-curable sealant mixed with spacer beads (e.g., 5 µm diameter) onto one of the substrates.
-
Place the second substrate on top, with the rubbing directions either parallel or anti-parallel.
-
Expose the cell to UV light to cure the sealant.
-
-
Filling:
-
Heat the empty cell and 7CB to ~50 °C (isotropic phase).
-
Place a drop of the isotropic 7CB at the edge of the cell opening and allow it to fill by capillary action.
-
Slowly cool the filled cell to room temperature on a hot stage.
-
Protocol 2: Homeotropic Alignment of 7CB using DMOAP
-
Substrate Cleaning:
-
Follow the same substrate cleaning protocol as for planar alignment (Protocol 1, Step 1).
-
-
DMOAP Coating:
-
Prepare a 0.1% (w/v) solution of DMOAP in a 1:1 mixture of isopropanol and deionized water. Add a small amount of a catalyst like γ-APS (e.g., 0.1% of the DMOAP solution volume).[7]
-
Immerse the cleaned substrates in the DMOAP solution for 10-15 minutes.
-
Withdraw the substrates and spin-coat at 3000 rpm for 15 seconds to remove excess solution.[7]
-
Cure the substrates in an oven at 110 °C for 30 minutes.[7]
-
Rinse with deionized water for 10 minutes and dry again at 90 °C for 30 minutes.[7]
-
-
Cell Assembly and Filling:
-
Follow the same cell assembly and filling procedures as for planar alignment (Protocol 1, Steps 4 and 5), but without the need to consider rubbing directions.
-
Visualizations
Caption: Workflow for preparing a planar aligned 7CB cell.
Caption: Troubleshooting logic for common 7CB alignment issues.
References
- 1. mdpi.com [mdpi.com]
- 2. maxmiletech.com [maxmiletech.com]
- 3. Polarizing Microscope Image Gallery | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. microscopyu.com [microscopyu.com]
- 5. Polarized light microscopy - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. researchgate.net [researchgate.net]
- 7. Defect driven shapes in nematic droplets: analogies with cell division - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. OPG [opg.optica.org]
- 9. Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. [1910.05628] Entropy-driven impurity-induced nematic-isotropic transition of liquid crystals [arxiv.org]
- 15. researchportal.tuni.fi [researchportal.tuni.fi]
- 16. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Instability in 7CB-Enhanced Perovskite Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting instability issues encountered in 7CB-enhanced perovskite solar cells (PSCs). The following guide, presented in a question-and-answer format, addresses specific experimental challenges and offers detailed methodologies and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is 7CB and why is it used in perovskite solar cells?
A1: 7CB, or 4'-heptyl-4-biphenylcarbonitrile, is a thermotropic liquid crystal belonging to the cyanobiphenyl family.[1] In perovskite solar cells, it is utilized as an additive to enhance device performance and stability. Its primary functions include interacting with lead iodide (PbI2) to guide the crystal growth of the perovskite layer, resulting in more oriented domains that are beneficial for electron transport.[1] This controlled crystallization and passivation of defects at the grain boundaries and surface of the perovskite film contribute to higher power conversion efficiencies (PCE) and improved device longevity.[1][2]
Q2: What are the expected performance improvements with the addition of 7CB?
A2: The incorporation of 7CB as an additive in perovskite solar cells has been shown to significantly boost both efficiency and stability. In one study, the power conversion efficiency (PCE) of a perovskite solar cell improved from a baseline of 17.14% to 20.19% with the addition of 7CB.[1] Furthermore, the stability of the device was dramatically enhanced. The 7CB-enhanced cell retained 92% of its initial efficiency after 500 hours of storage at 25°C and a relative humidity of 70%, whereas the control device without 7CB degraded completely under the same conditions.[1]
Q3: How does 7CB improve the moisture stability of perovskite solar cells?
A3: The improvement in moisture stability is attributed to the hydrophobic nature of the 7CB molecule. The heptyl chain in the this compound structure provides a water-repelling property. When incorporated into the perovskite film, 7CB can act as a barrier, hindering the ingress of moisture, which is a primary cause of perovskite degradation.[3] This protective effect helps to maintain the integrity of the perovskite crystal structure in humid environments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the fabrication and testing of 7CB-enhanced perovskite solar cells.
Problem 1: Low Power Conversion Efficiency (PCE) Despite 7CB Addition
| Symptom | Possible Cause | Suggested Action |
| Low Fill Factor (FF) and Open-Circuit Voltage (Voc) | Poor passivation of defects: The cyano group of 7CB is intended to passivate defects, but ineffective incorporation may lead to persistent non-radiative recombination.[2] | - Optimize 7CB concentration: Vary the concentration of 7CB in the perovskite precursor solution to find the optimal loading for defect passivation. - Improve film quality: Ensure a uniform and pinhole-free perovskite film to maximize the interaction between 7CB and the perovskite crystals. |
| Low Short-Circuit Current (Jsc) | Disrupted charge transport: While 7CB can aid in crystal orientation, improper alignment or aggregation of the liquid crystal molecules could hinder charge extraction. | - Control annealing process: Optimize the annealing temperature and time to promote the proper alignment of 7CB molecules within the perovskite film. - Characterize film morphology: Use techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to investigate the film's surface morphology and ensure a well-integrated 7CB-perovskite structure. |
| S-shaped J-V curve | Energy level misalignment: An energy barrier may have formed at the interface between the perovskite and the charge transport layers. | - Verify energy levels: Use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to confirm the energy level alignment of all layers in the device stack. - Interface engineering: Consider introducing a thin interlayer to facilitate better energy level matching between the perovskite and the electron or hole transport layer. |
Problem 2: Rapid Degradation of the 7CB-Enhanced Device
| Symptom | Possible Cause | Suggested Action |
| Visible color change of the perovskite film (e.g., from dark brown to yellow) | Moisture ingress: Despite the hydrophobic nature of 7CB, prolonged exposure to high humidity can still lead to the degradation of the underlying perovskite material. | - Encapsulation: Encapsulate the device to provide a more robust barrier against moisture. - Hydrophobic transport layers: Utilize hydrophobic hole transport materials to further enhance the device's resistance to humidity.[3] |
| Gradual decrease in all photovoltaic parameters under continuous illumination | Photodegradation of 7CB or perovskite: The cyanobiphenyl structure of 7CB or the perovskite material itself may be susceptible to degradation under prolonged light exposure. | - UV filtering: Incorporate a UV-blocking filter in the device stack or during testing to mitigate damage from high-energy photons. - Stability testing: Conduct long-term stability tests under controlled illumination and atmosphere to isolate the effect of light-induced degradation. |
| Significant drop in performance at elevated temperatures | Thermal instability of 7CB or perovskite: The liquid crystal or the perovskite may undergo phase transitions or decomposition at higher operating temperatures. | - Thermal analysis: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the thermal stability limits of the 7CB and the perovskite film. - Compositional engineering: Explore the use of more thermally stable perovskite compositions in conjunction with 7CB. |
Quantitative Data Summary
The following table summarizes the reported performance and stability data for perovskite solar cells with and without a cyanobiphenyl-based liquid crystal additive.
| Device | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Stability (after 500h at 25°C, 70% RH) |
| Control (without 7CB) | 17.14% | >80% | - | - | Complete degradation |
| 7CB-Enhanced | 20.19% | >80% | - | - | 92% of initial efficiency retained |
Data sourced from a study on this compound (7CB) as an additive in perovskite solar cells.[1]
Experimental Protocols
Protocol 1: Fabrication of 7CB-Enhanced Perovskite Solar Cells (Solution Processing)
This protocol outlines a general procedure for incorporating 7CB into a perovskite solar cell via a one-step solution-processing method. Note: Specific concentrations and spin-coating parameters may need to be optimized for your particular perovskite composition and device architecture.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 20 minutes before use.
-
-
Deposition of Electron Transport Layer (ETL):
-
Prepare a SnO2 nanoparticle solution (e.g., 15% in H2O diluted in deionized water to 2.5%).
-
Spin-coat the SnO2 solution onto the substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C in air for 30 minutes.
-
-
Preparation of 7CB-Perovskite Precursor Solution:
-
Prepare the desired perovskite precursor solution (e.g., FAPbI3 and MAPbBr3 in a DMF:DMSO solvent mixture).
-
Prepare a stock solution of 7CB in a suitable solvent (e.g., chlorobenzene).
-
Add the 7CB stock solution to the perovskite precursor solution to achieve the desired final concentration of 7CB (e.g., 0.1-1.0 mg/mL). The optimal concentration should be determined experimentally.
-
Stir the final solution at room temperature for at least 2 hours before use.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the 7CB-perovskite precursor solution onto the ETL-coated substrates. A two-step spin program is often used (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds).
-
During the second spin step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing of the anti-solvent drop is critical and needs to be optimized.
-
Immediately transfer the substrates to a hotplate and anneal at a temperature appropriate for the perovskite composition (e.g., 100-150°C) for 10-30 minutes.
-
-
Deposition of Hole Transport Layer (HTL):
-
Prepare a solution of a suitable HTM (e.g., Spiro-OMeTAD) in a solvent like chlorobenzene, typically with additives such as Li-TFSI and tBP.
-
Spin-coat the HTL solution onto the perovskite layer (e.g., 4000 rpm for 30 seconds).
-
-
Deposition of Metal Electrode:
-
Deposit a metal contact (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Visualizations
Caption: Fabrication workflow for 7CB-enhanced perovskite solar cells.
Caption: Troubleshooting logic for low PCE in 7CB-enhanced PSCs.
Caption: Potential degradation pathways in 7CB-enhanced PSCs.
References
Technical Support Center: Optimizing 7CB in Nematic Liquid Crystal Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7CB (4'-heptyl-4-biphenylcarbonitrile) in nematic liquid crystal mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of mixing 7CB with other liquid crystals?
A1: Mixing 7CB with other nematic liquid crystals is a common strategy to tailor the physical and electro-optical properties of the final mixture for specific applications. This can include adjusting the nematic temperature range, optimizing response times, enhancing the contrast ratio, and modifying the threshold voltage. For instance, mixing 7CB with PCH5 has been shown to improve thermal stability and electro-optic response.
Q2: How does the concentration of 7CB affect the phase transition temperature of a mixture?
A2: The concentration of 7CB directly influences the nematic-to-isotropic (N-I) phase transition temperature of a binary mixture. For example, in mixtures of 7CB and 8CB, the N-I temperature changes with the weight fraction of each component. Similarly, a mixture of 7CB and PCH5 at a 30/70 wt% ratio exhibits a higher N-I transition temperature (50°C) compared to pure 7CB, indicating enhanced thermal stability.
Q3: What are the expected effects of 7CB concentration on the electro-optical response of a mixture?
A3: The concentration of 7CB can significantly impact the electro-optical characteristics of a liquid crystal mixture. In a 7CB/PCH5:30/70 wt% mixture, for example, the total response time (rise and fall time) is faster (2.36 ms) compared to pure 7CB (4.08 ms) and pure PCH5 (3.21 ms) at a field strength of 2V/µm. This mixture also demonstrates a higher contrast ratio and a relatively lower threshold voltage compared to pure PCH5.
Troubleshooting Guide
Issue 1: The nematic range of my 7CB mixture is too narrow for my experimental conditions.
-
Possible Cause: The concentration of the co-mixture component may not be optimal for broadening the nematic phase.
-
Troubleshooting Steps:
-
Adjust Concentration Ratios: Systematically vary the weight percentage of 7CB and the other liquid crystal component. For instance, creating a phase diagram by testing mixtures with 10% increments of one component can help identify the concentration with the widest nematic range.
-
Select Appropriate Co-Mixture: The choice of the second liquid crystal is critical. Mixing with a component that has a significantly different nematic range can either broaden or narrow the resulting mixture's range. For example, mixing 7CB with 5CB results in a nematic range that is intermediate between the two pure components.
-
Perform Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to accurately determine the phase transition temperatures (melting and clearing points) for each prepared mixture. This will provide quantitative data to guide your optimization.
-
Issue 2: The response time of my 7CB-based device is too slow.
-
Possible Cause: The viscosity of the mixture may be too high, or the dielectric anisotropy may not be optimized for the applied voltage
preventing performance degradation in 4'-Heptyl-4-biphenylcarbonitrile-based devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and diagnosing performance degradation in devices utilizing 4'-Heptyl-4-biphenylcarbonitrile (7CB).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 7CB-based devices.
Issue 1: Diminished Contrast or Poor Electro-Optical Response
Question: My 7CB-based device (e.g., custom display, sensor) is showing a significant loss of contrast. What are the potential causes and how can I troubleshoot this?
Answer: A reduction in contrast is a common indicator of performance degradation. The primary causes can be categorized as material degradation, alignment issues, or electrical driving problems.
Possible Causes and Troubleshooting Steps:
-
Incorrect Driving Voltage: The operating voltage may be drifting or set incorrectly.
-
Solution: Verify the output of your voltage source and ensure it matches the device's specifications. Remeasure the voltage-transmittance curve to check for shifts in the threshold voltage.
-
-
Liquid Crystal Degradation: Exposure to environmental stressors can alter the properties of 7CB.
-
Solution: Evaluate the device's storage and operating conditions. Protect the device from excessive temperatures, humidity, and direct UV light. Consider performing accelerated aging tests to assess the material's stability under your experimental conditions.
-
-
Alignment Layer Degradation: The surface that aligns the 7CB molecules may have degraded.
-
Solution: This is a more advanced failure mechanism. If you suspect alignment layer issues, it may be necessary to fabricate a new device with fresh alignment layers for comparison.
-
Issue 2: Image Sticking or "Ghosting"
Question: After displaying a static pattern, a faint "ghost" of the image remains on my 7CB-based display. How can I resolve this "image sticking"?
Answer: Image sticking, also known as image persistence or ghosting, is primarily caused by the accumulation of mobile ionic impurities within the liquid crystal layer.[1][2][3][4] This creates an internal electric field that opposes the applied field, leading to a residual image.
Possible Causes and Troubleshooting Steps:
-
Ionic Contamination: The 7CB material, alignment layers, or other device components may be sources of ionic impurities.[5][6][7][8]
-
Solution:
-
Use High-Purity Materials: Ensure that the 7CB and all other materials used in device fabrication are of the highest possible purity.
-
Proper Cleaning: Meticulously clean all substrates and components before cell assembly to remove any potential contaminants.
-
AC Driving Signal: Ensure you are using an AC driving waveform with a balanced DC component. A DC offset can exacerbate ion migration.
-
Recovery: To erase a retained image, you can drive the display with an all-black pattern for an extended period (4-6 hours).[2] Applying a moderate temperature increase (e.g., 35-50°C) can accelerate this recovery.[2]
-
-
-
Low Voltage Holding Ratio (VHR): A low VHR indicates that the device cannot maintain the applied voltage, often due to ionic conductivity.
-
Solution: Measure the VHR of your device (see Experimental Protocols). A low value confirms ionic contamination as a likely root cause.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause degradation in 7CB-based devices?
A1: The main environmental stressors are:
-
Temperature: High temperatures can accelerate the degradation of the liquid crystal and other organic materials in the device.[9] It can also lead to changes in the material's physical properties, such as its clearing point.[9]
-
Humidity: Moisture can lead to corrosion of electrodes and can introduce ionic contaminants, degrading performance.[9]
-
Ultraviolet (UV) Radiation: Cyanobiphenyl compounds like 7CB can be susceptible to photodegradation upon exposure to UV light, which can break down the molecules and alter their electro-optical properties.[9]
Q2: How can I proactively prevent performance degradation in my 7CB-based devices?
A2: Proactive prevention is key to ensuring the longevity and reliability of your devices.
-
Material Selection: Use high-purity 7CB and other materials from reputable suppliers.
-
Controlled Environment: Operate and store your devices within the specified temperature and humidity ranges. Protect them from direct sunlight or other sources of UV radiation.
-
Proper Handling: Avoid physical stress, such as bending or applying pressure to the device, which can damage the internal structure.
-
Optimized Driving: Use appropriate AC driving waveforms with minimal DC offset to prevent ion migration and image sticking.
Q3: What is Voltage Holding Ratio (VHR) and why is it important?
A3: The Voltage Holding Ratio (VHR) is a measure of how well a liquid crystal cell can maintain a voltage over a specific period.[10][11] It is a critical parameter for assessing the level of ionic contamination in the device. A high VHR (typically >98%) indicates low ionic content and is desirable for stable device operation.[12] A low VHR suggests the presence of mobile ions, which can lead to image sticking, flickering, and reduced contrast.[3][6][8]
Q4: Can I perform accelerated aging tests on my 7CB-based devices?
A4: Yes, accelerated aging tests are a valuable tool for predicting the long-term performance and reliability of your devices.[13][14][15][16][17] These tests typically involve subjecting the device to elevated temperatures to simulate aging over a shorter period. The Arrhenius equation is often used to model the relationship between temperature and the rate of degradation.[13][14][15]
Quantitative Data Summary
Table 1: Typical Accelerated Aging Test Parameters
| Parameter | Typical Value/Range | Rationale |
| Test Temperature | 50 - 60°C | High enough to accelerate aging without inducing unrealistic failure modes.[13][17] |
| Relative Humidity | 45 - 55% RH | Recommended by ASTM F1980 to simulate typical environmental humidity.[16] |
| Q10 (Reaction Rate Factor) | 2.0 (conservative) | Assumes the rate of chemical degradation doubles for every 10°C increase in temperature.[14][15] |
| Ambient Temperature | 20 - 25°C | Represents the typical storage and operating environment of the device.[16] |
Table 2: Key Performance Indicators for 7CB Device Health
| Parameter | Good Performance | Poor Performance | Implication of Poor Performance |
| Voltage Holding Ratio (VHR) | > 98% | < 95% | High ionic contamination, risk of image sticking.[3][12] |
| Residual DC Voltage (RDC) | < 50 mV | > 100 mV | Indicates charge trapping at the alignment layers, contributing to image sticking. |
| Response Time (Rise/Fall) | < 20 ms | > 50 ms | Slow switching, may indicate increased viscosity due to degradation. |
| Contrast Ratio | > 500:1 | < 100:1 | Significant degradation of LC material or alignment. |
Experimental Protocols
1. Electro-Optical Performance Characterization
-
Objective: To measure the voltage-dependent transmittance (V-T curve) and response time of the 7CB device.
-
Methodology:
-
Place the 7CB device between two crossed polarizers.
-
Use a stable light source (e.g., He-Ne laser or LED) to illuminate the device.
-
Apply a variable AC square wave voltage to the device electrodes.
-
Measure the transmitted light intensity using a photodetector as the voltage is swept from 0V to the maximum operating voltage.
-
To measure response time, apply a voltage pulse and record the change in transmittance over time using an oscilloscope. The rise time is typically the time taken for the transmittance to go from 10% to 90%, and the fall time is from 90% to 10%.
-
2. Voltage Holding Ratio (VHR) Measurement
-
Objective: To quantify the ionic purity of the 7CB cell.
-
Methodology:
-
A voltage pulse of a specific duration is applied to the device to charge the cell.
-
The voltage source is then disconnected, and the cell is left in an open-circuit condition for a set "holding" time.
-
The voltage across the cell is measured at the beginning and end of the holding period.
-
The VHR is calculated as the ratio of the final voltage to the initial voltage, expressed as a percentage.
-
3. Accelerated Aging Test
-
Objective: To simulate long-term performance degradation in a shorter timeframe.
-
Methodology:
-
Place the 7CB device in a temperature and humidity-controlled environmental chamber.
-
Set the temperature to a value between 50-60°C and humidity to 45-55% RH.[13][16][17]
-
Periodically remove the device from the chamber (after allowing it to cool to room temperature) and perform electro-optical performance and VHR measurements.
-
Track the changes in key performance parameters over time to predict the device's lifetime under normal operating conditions.
-
Visualizations
Caption: Degradation pathway in 7CB-based devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Image Sticking — Cause, Test and Solutions - Tech Briefs [techbriefs.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Common Solutions to LCD Image Sticking Issues | Orient Display [orientdisplay.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sciforum : Event management platform [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Voltage Holding Ratio of a Homogeneously-Aligned Liquid-Crystal Cell -한국정보디스플레이학회:학술대회논문집 | 학회 [koreascience.kr]
- 12. instec.com [instec.com]
- 13. Accelerated Aging Testing | ASTM F1980 | LSO [lso-inc.com]
- 14. medical.saint-gobain.com [medical.saint-gobain.com]
- 15. Accelerated aging studies ASTM F1980-07 | Micro-Serve [micro-serve.nl]
- 16. micomlab.com [micomlab.com]
- 17. pkgcompliance.com [pkgcompliance.com]
addressing common impurities in 4'-Heptyl-4-biphenylcarbonitrile and their effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 4'-Heptyl-4-biphenylcarbonitrile (7CB) and their effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercially available or synthesized 7CB?
A1: Common impurities in 7CB can be categorized based on their origin:
-
Synthesis-Related Impurities: 7CB is often synthesized via Suzuki coupling. Impurities from this process can include:
-
Unreacted Starting Materials: Such as 4-heptylbromobenzene and 4-cyanophenylboronic acid.
-
Homocoupling Byproducts: These include 4,4'-diheptylbiphenyl and 4,4'-dicyanobiphenyl.
-
Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction may remain.
-
-
Degradation Products: Exposure to environmental factors can lead to the formation of degradation impurities.
-
Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH2) group, especially in the presence of moisture and acid or base catalysts.
-
Oxidation Products: The biphenyl core and the heptyl chain can be susceptible to oxidation, leading to hydroxylated or other oxygenated species.
-
-
Environmental Contaminants:
-
Water/Moisture: Can affect the phase transition behavior of 7CB.[1]
-
Solvents: Residual solvents from the synthesis or purification process, such as hexane or toluene, can be present.
-
Q2: How do these impurities affect the liquid crystal properties of 7CB?
A2: Impurities can significantly alter the physical and electro-optical properties of 7CB. The magnitude of the effect typically depends on the type and concentration of the impurity.
-
Phase Transition Temperatures: The nematic-to-isotropic (N-I) transition temperature, or clearing point, is particularly sensitive to impurities. Generally, impurities disrupt the long-range orientational order of the nematic phase, leading to a depression and broadening of the N-I transition. Non-associative impurities that are miscible with the liquid crystal can induce a sharp N-I transition.[1]
-
Mesophase Stability: The presence of impurities can destabilize the nematic phase, potentially leading to the appearance of unwanted smectic phases or a narrowing of the nematic range.
-
Viscosity: Impurities can alter the viscosity of the liquid crystal, which is a critical parameter for device switching times.
-
Dielectric Anisotropy (Δε): The dielectric anisotropy, which is crucial for the response to an electric field, can be affected by polar impurities.
-
Refractive Indices (nₑ, nₒ) and Birefringence (Δn): These optical properties can be influenced by the presence of impurities, affecting the optical performance of devices.
Quantitative Effects of Common Impurities on 7CB Properties (Illustrative)
| Impurity Type | Expected Effect on N-I Transition Temperature | Expected Effect on Viscosity | Expected Effect on Dielectric Anisotropy (Δε) |
| Unreacted Starting Materials | Decrease and broaden | Minor increase | Can alter depending on polarity |
| Homocoupling Byproducts | Significant decrease and broadening | Increase | Minor change |
| Residual Palladium Catalyst | Can induce structural changes (e.g., gelation)[2] | Significant increase | Can be significantly altered |
| Water/Moisture | Can influence the N-I transition[1] | Minor change | Can increase due to its high polarity |
| Degradation Products (e.g., carboxylic acids) | Significant decrease and broadening | Can increase due to hydrogen bonding | Significant change due to high polarity |
Q3: What are the recommended methods for detecting and quantifying impurities in 7CB?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for separating and quantifying non-volatile organic impurities.[3][4][5] A reverse-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and some synthesis byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about impurities if they are present in sufficient concentration.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the effect of impurities on the phase transition temperatures and enthalpy.
Troubleshooting Guides
Guide 1: Unexpected Phase Behavior or Shifted Transition Temperatures
Problem: The observed nematic-isotropic (N-I) transition temperature of your 7CB is lower than expected or the transition appears broad.
Potential Cause: Presence of impurities that disrupt the liquid crystalline order.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phase behavior in 7CB.
Detailed Steps:
-
Purity Assessment:
-
Perform HPLC analysis to check for non-volatile impurities such as unreacted starting materials, homocoupling byproducts, and degradation products.
-
Utilize GC-MS to detect volatile impurities like residual solvents.
-
-
Purification:
-
If impurities are detected, purify the 7CB sample. Recrystallization is often an effective method.
-
-
Re-analysis:
-
After purification, re-assess the purity using the same chromatographic methods.
-
Measure the N-I transition temperature using DSC to confirm that the purification has resolved the issue.
-
Guide 2: Inconsistent or Poor Performance in Electro-Optical Devices
Problem: Devices fabricated with your 7CB show inconsistent switching behavior, high operating voltages, or poor contrast.
Potential Cause: Ionic or highly polar impurities affecting the dielectric properties and electrical resistivity of the 7CB.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor electro-optical device performance.
Detailed Steps:
-
Electrical Characterization:
-
Measure the electrical resistivity of the 7CB. Low resistivity is often an indicator of ionic impurities.
-
Characterize the dielectric anisotropy (Δε) and ensure it meets the expected values.
-
-
Impurity Analysis for Ionic Species:
-
While challenging, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect trace metallic impurities like palladium.
-
-
Purification:
-
For removing ionic and highly polar impurities, column chromatography over a suitable stationary phase (e.g., silica gel) may be more effective than recrystallization.
-
-
Device Re-fabrication and Testing:
-
Use the purified 7CB to fabricate new devices and re-evaluate their electro-optical performance.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of 7CB
This protocol provides a general method for the separation of common non-volatile impurities in 7CB.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).
-
-
Column:
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
Start with 60% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or scan for optimal wavelength with DAD).
-
Sample Preparation:
-
Dissolve a known amount of 7CB in the initial mobile phase composition (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for identifying residual solvents and other volatile byproducts.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
-
Column:
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program (Example):
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve the 7CB sample in a high-purity volatile solvent (e.g., dichloromethane or acetone) at a concentration of approximately 1 mg/mL.
-
Protocol 3: Recrystallization of 7CB
This protocol outlines a general procedure for purifying 7CB by recrystallization.[8][9][10][11] The choice of solvent is critical and may require some optimization.
-
Solvent Selection:
-
7CB is a relatively non-polar molecule. Suitable solvents could include alkanes (e.g., heptane, hexane) or alcohols (e.g., ethanol, isopropanol). A good solvent will dissolve 7CB when hot but have low solubility when cold.
-
Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
-
Procedure:
-
Place the impure 7CB in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the 7CB dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum.
-
-
Troubleshooting Recrystallization:
-
Oiling Out: If the 7CB separates as an oil instead of crystals, it may be because the solution is too concentrated or cooling too quickly. Reheat the solution, add more solvent, and allow it to cool more slowly.[12]
-
No Crystal Formation: If crystals do not form, the solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[10]
-
Logical Relationship of Impurities and their Effects
Caption: Relationship between common impurities in 7CB and their effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rubingroup.org [rubingroup.org]
- 3. soeagra.com [soeagra.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rroij.com [rroij.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Perovskite Solar Cell Stability with 7CB Doping
Welcome to the technical support center for the advancement of perovskite solar cell technology. This resource is designed for researchers, scientists, and professionals in drug development and related fields who are working with 7CB-doped perovskite solar cells. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to frequent problems that may arise during the fabrication and testing of 7CB-doped perovskite solar cells.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Power Conversion Efficiency (PCE) | 1. Incomplete infiltration of the perovskite precursor into the mesoporous layers.2. Poor film quality with pinholes or defects.3. Suboptimal concentration of 7CB dopant.4. Misalignment of energy levels between layers. | 1. Optimize the spin-coating parameters (speed, duration, and ramp) for the perovskite solution.2. Ensure the substrate is thoroughly cleaned and pre-heated before deposition.3. Titrate the concentration of 7CB in the precursor solution to find the optimal loading.4. Characterize the energy levels of your layers using techniques like ultraviolet photoelectron spectroscopy (UPS). |
| Poor Device Reproducibility | 1. Inconsistent environmental conditions (humidity, temperature) during fabrication.2. Variations in precursor solution preparation.3. Non-uniformity of the perovskite film. | 1. Fabricate devices in a controlled environment, such as a nitrogen-filled glovebox with stable humidity and temperature.2. Precisely control the stoichiometry and aging time of the perovskite precursor solution.3. Utilize anti-solvent dripping or gas quenching during spin-coating to promote uniform crystallization. |
| Rapid Device Degradation under Illumination | 1. Photo-induced ion migration within the perovskite layer.2. Chemical decomposition of the perovskite material.3. Degradation of the hole-transport material (HTM) or other organic layers. | 1. The liquid crystal properties of 7CB can help suppress ion migration; ensure its uniform distribution.2. Encapsulate the device to protect it from oxygen and moisture, which accelerate photodegradation.[1]3. Consider using more stable, dopant-free HTMs or inorganic charge transport layers. |
| Hysteresis in Current-Voltage (J-V) Scans | 1. Ion migration leading to a mobile ionic charge that screens the applied electric field.2. Charge trapping at defect sites within the perovskite or at interfaces. | 1. The liquid crystal additive can passivate iodine vacancy defects, reducing charge trapping. Ensure proper incorporation of 7CB.2. Vary the scan rate and direction during J-V measurements to characterize the extent of hysteresis. Pre-poling the device with a forward bias in the dark can sometimes reduce hysteresis. |
| Shorted Devices (Low Shunt Resistance) | 1. Pinholes in the perovskite film creating a direct pathway between the electron and hole transport layers.2. Roughness of the substrate or underlying layers leading to incomplete coverage by subsequent layers. | 1. Optimize the annealing temperature and time to promote the growth of a compact and pinhole-free perovskite film.2. Use atomic force microscopy (AFM) to assess the morphology and roughness of each layer. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which 7CB improves the stability of perovskite solar cells?
A1: While research is ongoing, the prevailing hypothesis is that the liquid crystal nature of 7CB (4-cyano-4'-heptylbiphenyl) plays a crucial role. Similar to other thermotropic liquid crystals, 7CB is thought to improve the quality and stability of the perovskite film in several ways:
-
Defect Passivation: The functional groups of the liquid crystal molecules can passivate defects on the perovskite surface and at grain boundaries, such as iodine vacancies. This reduces non-radiative recombination and enhances charge carrier lifetimes.
-
Improved Film Uniformity: The liquid crystal can act as a "molecular glue," facilitating the formation of more uniform and larger perovskite grains during crystallization. This leads to a reduction in defect density and improved charge transport.
-
Enhanced Hydrophobicity: The hydrophobic nature of the biphenyl core in 7CB can help to repel moisture, a key factor in the degradation of perovskite materials. This creates a more stable device under ambient conditions.
-
Suppression of Ion Migration: The liquid crystal molecules can physically hinder the migration of mobile ions within the perovskite lattice, which is a primary cause of device instability and hysteresis.
Q2: How do I determine the optimal concentration of 7CB to add to my perovskite precursor solution?
A2: The optimal concentration of 7CB will depend on your specific perovskite composition and fabrication process. It is recommended to perform a systematic study by varying the molar ratio of 7CB relative to the lead halide in the precursor solution. Start with a low concentration (e.g., 0.1 mol%) and gradually increase it, fabricating and characterizing a series of devices at each concentration. Key performance parameters to monitor include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and long-term stability under continuous illumination or in a high-humidity environment.
Q3: What are the key characterization techniques to verify the effect of 7CB doping?
A3: To evaluate the impact of 7CB doping, a combination of characterization techniques should be employed:
-
Structural and Morphological Analysis:
-
X-ray Diffraction (XRD): To assess the crystallinity and phase purity of the perovskite film.
-
Scanning Electron Microscopy (SEM): To visualize the grain size, morphology, and compactness of the perovskite layer.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness and uniformity of the film.
-
-
Optoelectronic Properties:
-
UV-Vis Absorption Spectroscopy: To determine the light absorption characteristics and bandgap of the perovskite film.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To measure the charge carrier recombination dynamics and lifetimes. An increase in PL intensity and a longer TRPL decay time upon 7CB doping would indicate effective defect passivation.
-
-
Device Performance and Stability:
-
Current-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated sunlight.
-
External Quantum Efficiency (EQE): To measure the wavelength-dependent efficiency of charge carrier collection.
-
Long-Term Stability Testing: To monitor the device performance over time under controlled stress conditions (e.g., continuous illumination, elevated temperature, and high humidity).
-
Q4: Are there any specific safety precautions I should take when working with 7CB?
A4: As with all laboratory chemicals, it is essential to follow standard safety protocols. Consult the Safety Data Sheet (SDS) for 7CB before use. In general, handle 7CB in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
Quantitative Data Summary
The following table summarizes the performance and stability data for perovskite solar cells with and without a liquid crystal additive similar in structure to 7CB. This data is provided for comparative purposes to illustrate the potential benefits of this doping strategy.
| Parameter | Control Device (No Additive) | Device with Liquid Crystal Additive |
| Power Conversion Efficiency (PCE) | ~23.5% | ~25.6% |
| Open-Circuit Voltage (Voc) | ~1.15 V | ~1.18 V |
| Short-Circuit Current Density (Jsc) | ~25.0 mA/cm2 | ~25.5 mA/cm2 |
| Fill Factor (FF) | ~81% | ~84% |
| T86 Lifetime (85°C/85% RH) | Not Reported | 1,200 hours |
Note: Data is based on a study using 3,4,5-trifluoro-4′-(trans-4-propylcyclohexyl)biphenyl as the liquid crystal additive, which shares a similar biphenyl core with 7CB. The T86 lifetime refers to the time it takes for the device efficiency to decay to 86% of its initial value under damp-heat conditions.[1]
Experimental Protocols
Fabrication of 7CB-Doped Perovskite Solar Cells (n-i-p architecture)
This protocol outlines a general procedure for fabricating n-i-p planar perovskite solar cells incorporating 7CB.
a. Substrate Preparation:
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl etching.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
b. Deposition of Electron Transport Layer (ETL):
-
Prepare a SnO2 nanoparticle solution (e.g., 2.67 wt% in water).
-
Spin-coat the SnO2 solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
c. Perovskite Layer Deposition with 7CB:
-
Prepare the perovskite precursor solution (e.g., a 1.2 M solution of FAPbI3 with appropriate additives in a DMF:DMSO solvent mixture).
-
Add the desired amount of 7CB to the perovskite precursor solution and stir until fully dissolved.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the 7CB-doped perovskite solution onto the SnO2 layer. A two-step program is often used (e.g., 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the perovskite film on a hotplate at 100-150°C for 10-30 minutes.
d. Deposition of Hole Transport Layer (HTL):
-
Prepare a solution of Spiro-OMeTAD (e.g., 72.3 mg/mL in chlorobenzene) with additives such as Li-TFSI and tBP.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
e. Deposition of Metal Electrode:
-
Define the device area using a shadow mask.
-
Thermally evaporate a metal contact (e.g., 80 nm of gold or silver) under high vacuum.
Characterization of Device Performance and Stability
a. J-V Measurement:
-
Use a solar simulator with a calibrated light intensity of 100 mW/cm2 (AM 1.5G).
-
Measure the J-V characteristics by sweeping the voltage from reverse to forward bias and vice versa to assess hysteresis.
b. Stability Testing:
-
For operational stability, continuously illuminate the unencapsulated or encapsulated device in a controlled environment (e.g., nitrogen or ambient air) and track the PCE over time.
-
For environmental stability, store the devices in a climate chamber with controlled temperature and humidity (e.g., 85°C and 85% relative humidity) in the dark and measure their J-V characteristics periodically.
Visualizations
References
Technical Support Center: Uniform Dispersion of Nanoparticles in 7CB
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing nanoparticles in the nematic liquid crystal 7CB (4-cyano-4'-heptylbiphenyl).
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of nanoparticle-7CB composites.
Question: My nanoparticles are visibly aggregated after mixing with 7CB. What should I do?
Answer: Nanoparticle aggregation is a common challenge due to high surface energy and van der Waals forces.[1][2] To address this, consider the following troubleshooting steps:
-
Optimize Sonication: Sonication is crucial for breaking apart agglomerates by applying high shear forces.[3][4]
-
Energy Input: Insufficient ultrasound energy will fail to break up aggregates. A specific ultrasound energy of 4.2 × 10^5 kJ/m^3 has been shown to be effective for deaggregating TiO2 nanoparticles, for instance.[5] Higher energy does not always lead to better results and can sometimes cause reagglomeration.[5][6]
-
Duration: Sonication time needs to be optimized. While longer sonication can improve dispersion, excessive duration may lead to particle reagglomeration.[6] It is recommended to monitor the dispersion at different time intervals.
-
Method: Direct sonication (using a probe) is generally more effective than indirect sonication (using a bath) as it delivers higher energy directly to the suspension.[7]
-
-
Improve Initial Wetting with a Solvent: Pre-dispersing the nanoparticles in a suitable solvent before introducing them to the 7CB can significantly improve results.
-
Solvent Choice: Select a solvent that is compatible with both the nanoparticles and 7CB, and can be easily evaporated later (e.g., chloroform, toluene).[8]
-
Procedure: First, dissolve or suspend the nanoparticles in the chosen solvent and sonicate this initial mixture to break down large agglomerates.[8] Then, add this pre-dispersion to the 7CB.
-
-
Use a Surfactant/Stabilizing Agent: Surfactants or capping agents can prevent re-aggregation by creating repulsive forces between particles.[4][9]
-
Mechanism: These agents adsorb onto the nanoparticle surface, providing either electrostatic or steric stabilization.[2][3]
-
Selection: The choice of surfactant depends on the nanoparticle surface chemistry. For hydrophobic nanoparticles, surfactants can alter the surface to improve dispersion in the liquid crystal medium.[10]
-
-
Control Nanoparticle Concentration: Higher concentrations of nanoparticles increase the likelihood of aggregation.[11] If you are observing significant aggregation, try reducing the weight percentage of nanoparticles in the mixture.
Question: The nanoparticle dispersion looks uniform initially, but sediments or aggregates over time. How can I improve stability?
Answer: Long-term stability is critical for reliable experiments. If you observe sedimentation or re-aggregation, focus on the stabilization step of your dispersion process.
-
Verify Stabilization: The most common reason for instability is the lack of an effective stabilization mechanism after the initial de-agglomeration.
-
Electrostatic/Steric Stabilization: Ensure you are using an appropriate stabilizing agent (surfactant) that provides a sufficient energy barrier to prevent particles from coming together again.[4] The zeta potential of the dispersion, a measure of surface charge, is a key indicator of stability; values below -25 mV or above +25 mV are typically considered stable.[12]
-
Correct Procedural Sequence: The order of operations matters. It is often more effective to sonicate the nanoparticles first to break them apart and then add the stabilizing agent to prevent them from re-agglomerating.[5]
-
-
Consider Surface Modification: Covalently modifying the surface of the nanoparticles can provide a more permanent solution for stability compared to surfactants, which involve non-covalent interactions.[10]
-
Optimize Environmental Conditions: Ensure the storage conditions are appropriate. Temperature fluctuations can affect the liquid crystal phase and nanoparticle interactions.
Question: I am trying to re-disperse dried nanoparticle powder in 7CB, but it is not working well. What is the best practice?
Answer: Re-suspending dried nanoparticles is notoriously difficult because drying can cause irreversible aggregation due to capillary forces.[2][3]
-
Avoid Drying if Possible: The best practice is to avoid drying the nanoparticles after synthesis if they are already in a stable colloidal suspension. If possible, transfer them from their synthesis solvent to a solvent compatible with 7CB through methods like centrifugation and re-suspension.[3]
-
Use High-Energy Dispersion Methods: If you must start with a dry powder, significant energy input is required.
-
Sonication: Use a high-intensity ultrasonic probe. A low-power ultrasonic bath is often insufficient to break apart hard agglomerates formed during drying.[13]
-
Wetting Agent: Pre-wetting the powder with a small amount of a suitable solvent (like ethanol) can be essential before adding the bulk medium and sonicating.[14]
-
-
Follow a Step-wise Protocol:
-
Wetting: Add a small amount of a wetting agent to the powder.
-
Separation: Apply high-energy sonication to break apart the agglomerates in a solvent.
-
Stabilization: Add a stabilizing agent to the dispersed suspension to prevent re-aggregation.[3]
-
FAQs (Frequently Asked Questions)
Q1: What is the most common method for dispersing nanoparticles in 7CB?
A1: A widely used technique involves a two-step process. First, the nanoparticles are dissolved or suspended in a volatile solvent like chloroform or toluene. This initial mixture is often stirred and sonicated. Second, a specific volume of this nanoparticle solution is mixed with the 7CB. The entire composite is then sonicated for an extended period (e.g., two hours) to ensure uniform dispersion and evaporate the solvent.[8]
Q2: How can I visually confirm if my nanoparticle dispersion is uniform?
A2: Polarized Optical Microscopy (POM) is a standard method to check for dispersion quality. A uniform mixture should not show visible signs of large aggregates or flocculation when observed under a POM.[8] For a more quantitative analysis, techniques like Transmission Electron Microscopy (TEM) can be used.[15]
Q3: What quantitative metrics can I use to assess the quality of my dispersion?
A3: Dynamic Light Scattering (DLS) is a powerful technique to quantify dispersion quality. It measures:
-
Hydrodynamic Diameter (Z-Average): This gives the effective size of the nanoparticles in the suspension, including any solvent layer. A smaller Z-Average indicates less aggregation.
-
Polydispersity Index (PDI): This index measures the broadness of the particle size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse or narrowly distributed sample, suggesting a good dispersion.[5][12]
Q4: At what concentration should I add nanoparticles to 7CB?
A4: The concentration can significantly impact the properties of the liquid crystal. Even very low concentrations (e.g., 0.1 to 0.5 wt%) of nanoparticles can have a substantial effect on the dielectric, electro-optical, and spectroscopic properties of the host nematic liquid crystal.[8] It is recommended to start with a low concentration and incrementally increase it to find the optimal loading for your application, as higher concentrations are more prone to aggregation.[11]
Q5: Can the nanoparticles alter the properties of the 7CB liquid crystal?
A5: Yes, that is often the primary goal of creating the composite. The dispersion of nanoparticles can influence the alignment and ordering of the liquid crystal molecules, leading to changes in optical, electrical, and mechanical characteristics.[16] For example, dispersing carbon nanotubes has been shown to decrease the threshold voltage and increase the dielectric anisotropy of nematic liquid crystals.[16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on nanoparticle dispersion, providing benchmarks for what can be achieved with different techniques.
Table 1: Effect of Sonication Energy on TiO₂ Nanoparticle Dispersion
| Ultrasound Energy (kJ/m³) | Average Particle Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| 0 (Control) | 527.6 ± 34.2 | 0.434 ± 0.086 | [5] |
| 4.2 x 10⁵ | 159.7 ± 2.3 | 0.166 ± 0.015 | [5] |
| 8.4 x 10⁵ | ~160 | ~0.17 |[5] |
As shown, an initial application of sufficient ultrasound energy significantly reduces particle size and polydispersity. However, further increases in energy may not yield better results.
Table 2: Effect of Bead Milling on TiO₂ Nanoparticle Dispersion
| Bead Size (µm) | Dispersion Result | Observation | Reference |
|---|---|---|---|
| 50 - 100 | Incomplete Dispersion | Particles re-agglomerated after long milling times. | [6] |
| 15 - 30 | Effective Dispersion | Sharp peak around 15 nm in size distribution. |[6] |
This table illustrates that the choice of mechanical dispersion method and its parameters (like bead size) is critical for achieving de-agglomeration of primary nanoparticles.
Experimental Protocols
Protocol 1: Solvent-Assisted Sonication for Dispersing Nanoparticles in 7CB
This protocol describes a general method for dispersing nanoparticle powders into the liquid crystal 7CB using an intermediate solvent.
Materials:
-
Nanoparticle powder
-
7CB (4-cyano-4'-heptylbiphenyl)
-
High-purity solvent (e.g., Chloroform, Toluene)
-
Glass vials
-
Ultrasonic probe or bath sonicator
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Preparation of Nanoparticle Stock Suspension: a. Weigh the desired amount of nanoparticle powder and transfer it to a clean glass vial. b. Add a calculated volume of the chosen solvent (e.g., chloroform) to achieve a known concentration (e.g., 1 mg/mL). c. Place a small magnetic stir bar in the vial and stir the mixture for 30 minutes to ensure the powder is wetted. d. Sonicate the nanoparticle-solvent mixture. If using a probe sonicator, use short pulses in an ice bath to prevent overheating. A typical starting point is 30 minutes of sonication.[13] This step is critical for breaking down initial agglomerates.[3]
-
Preparation of Nanoparticle-7CB Composite: a. Weigh the desired amount of 7CB into a separate, larger glass vial. b. Gently heat the 7CB to its isotropic phase (above its clearing point) to reduce its viscosity, which facilitates mixing. c. Add the required volume of the nanoparticle stock suspension to the molten 7CB to achieve the target final weight percentage (e.g., 0.5 wt%). d. Place the vial on a magnetic stirrer hotplate (maintaining the isotropic temperature) and stir continuously. The solvent will begin to evaporate.
-
Homogenization and Solvent Removal: a. Once the mixture appears homogenous by eye, transfer it to a sonicator. b. Sonicate the composite mixture for an extended period (e.g., 1-2 hours).[8] This ensures both uniform dispersion of the nanoparticles and complete removal of the residual solvent. The sonication should be done at a temperature that keeps the 7CB in its isotropic state. c. After sonication, allow the mixture to cool slowly back to room temperature.
-
Verification: a. Place a small sample of the composite between two glass slides. b. Observe the sample under a Polarized Optical Microscope (POM) to visually inspect for any signs of aggregation or flocculation.[8] The texture should appear uniform. c. For quantitative analysis, perform Dynamic Light Scattering (DLS) on a diluted sample to measure the hydrodynamic diameter and PDI.
Visualizations
References
- 1. getnanomaterials.com [getnanomaterials.com]
- 2. Nanoparticle processing: Understanding and controlling aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azonano.com [azonano.com]
- 5. Optimized dispersion of nanoparticles for biological in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiroshimamm-chemtech.com [hiroshimamm-chemtech.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. shop.nanografi.com [shop.nanografi.com]
- 10. Dispersion and Dosimetric Challenges of Hydrophobic Carbon-Based Nanoparticles in In Vitro Cellular Studies [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanotechia.org [nanotechia.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Nanoparticles in thermotropic and lyotropic liquid crystals [frontiersin.org]
controlling the anchoring energy of 4'-Heptyl-4-biphenylcarbonitrile on substrates
Welcome to the technical support center for controlling the anchoring energy of 4'-Heptyl-4-biphenylcarbonitrile (7CB) on various substrates. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers in achieving precise and repeatable control over liquid crystal alignment.
Frequently Asked Questions (FAQs)
Q1: What is anchoring energy in the context of liquid crystals?
A1: Anchoring energy is the measure of the energy required to deviate the liquid crystal (LC) director—the average direction of the long molecular axis—from its preferred orientation, known as the "easy axis," at a substrate surface. A high anchoring energy implies that the LC molecules are strongly pinned to the surface in the easy axis direction, while a low anchoring energy indicates that the molecules can be more easily reoriented by external fields.
Q2: Why is controlling the anchoring energy of 7CB important?
A2: Controlling the anchoring energy is critical for the performance and functionality of many LC-based devices and experiments. It directly influences key parameters such as the threshold voltage for switching, response times, and the stability of different alignment states. For applications in biosensing, drug development, and advanced optical systems, precise tuning of the anchoring energy is essential for achieving the desired sensitivity and dynamic response.
Q3: What factors influence the anchoring energy of 7CB?
A3: The anchoring energy is determined by the complex physicochemical interactions at the LC-substrate interface. Key factors include:
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Substrate Material: The chemical nature of the substrate (e.g., glass, gold, silicon wafer).
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Alignment Layer: The type of coating applied to the substrate, such as polyimides, silanes, or polymers.[1][2]
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Surface Treatment: The method used to induce anisotropy on the alignment layer, most commonly mechanical rubbing or photo-alignment.[3][4]
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Surface Topography: The micro- or nanoscale roughness and geometric patterns on the substrate can guide LC alignment.[5]
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Temperature: Anchoring energy is temperature-dependent and typically decreases as the temperature approaches the nematic-to-isotropic phase transition.[6]
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Purity of 7CB and Substrates: Contaminants can significantly and unpredictably alter surface interactions.
Q4: What are the typical anchoring energy values for 7CB?
A4: Anchoring energy (W) can vary by several orders of magnitude depending on the surface treatment.
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Strong Anchoring: Typically in the range of 10⁻⁴ to 10⁻³ J/m². This is common for rubbed polyimide surfaces used for planar alignment.
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Weak Anchoring: Typically in the range of 10⁻⁷ to 10⁻⁵ J/m².[1] This can be achieved with certain polymer coatings or by carefully controlling the density of self-assembled monolayers.[2][7]
Troubleshooting Guide
Issue 1: I am observing non-uniform alignment (patches of different orientations) in my 7CB cell.
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Possible Cause 1: Inadequate Substrate Cleaning.
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Solution: Ensure a rigorous, multi-step cleaning process. A common procedure involves sonication in sequential baths of Alconox (or similar detergent), deionized water, acetone, and finally isopropanol. Finish with an oxygen plasma or UV-ozone treatment immediately before applying the alignment layer to remove any residual organic contaminants.
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Possible Cause 2: Non-uniform Alignment Layer.
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Solution: If spin-coating a polymer like polyimide, check the spin speed, acceleration, and solution viscosity to ensure a uniform film thickness. For silane layers deposited from solution, ensure complete immersion and controlled withdrawal speed. For vapor-phase deposition of silanes, ensure the chamber is properly sealed and the temperature is uniform.[1]
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-
Possible Cause 3: Inconsistent Rubbing Process.
-
Solution: The rubbing process must be highly controlled. Ensure the rubbing cloth is clean and free of debris. Maintain a constant pressure, velocity, and number of passes across the entire substrate. The relationship between rubbing strength and surface anchoring strength is a critical parameter.[4]
-
Issue 2: The anchoring energy of my homeotropic (vertical) alignment is too weak or too strong.
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Possible Cause 1: Incorrect Silane Agent or Deposition Method.
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Solution: The choice of silane coupling agent (e.g., DMOAP, OTS) is critical for homeotropic alignment. The resulting anchoring energy can be tuned by changing the deposition method (liquid vs. vapor phase) and parameters like concentration, temperature, and deposition time, which control the surface coverage of the silane groups.[1]
-
-
Possible Cause 2: Surface Contamination or Degradation.
-
Solution: Homeotropic alignment is highly sensitive to impurities. Ensure the 7CB is pure and the substrates are handled in a clean environment. Prepare the alignment layer just before cell assembly to prevent atmospheric contamination.
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Issue 3: My measurements of anchoring energy are not repeatable.
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Possible Cause 1: Variation in Cell Gap.
-
Solution: The cell gap (thickness) is a critical parameter in most anchoring energy measurement techniques (e.g., high-field method).[8] Use precision spacers and measure the cell gap of each cell accurately using interferometry or spectroscopy before filling.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Solution: As anchoring energy is temperature-dependent, all measurements should be performed in a temperature-controlled stage with high stability (e.g., ±0.1°C).[6]
-
-
Possible Cause 3: LC Filling Issues.
-
Solution: Ensure the cell is filled completely via capillary action in the isotropic phase of 7CB to prevent the formation of air bubbles or flow-induced alignment defects. Cool the cell slowly and uniformly back to the nematic phase.
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Data Presentation: Anchoring Energy of Cyanobiphenyls
The following table summarizes typical anchoring energy values for 5CB (a close analog to 7CB) on various surfaces. These values can serve as a reference for experimental design.
| Liquid Crystal | Substrate/Alignment Layer | Alignment Type | Anchoring Energy (W) [J/m²] | Measurement Technique |
| 5CB | Rubbed Polyimide (PI) | Planar | ~1 x 10⁻⁴ | High-Field Method |
| 5CB | Obliquely Evaporated SiO | Planar (Tilted) | > 1 x 10⁻⁵ | Optical-Based |
| 5CB | Polytetrafluoroethylene (PTFE) | Planar | 10⁻⁶ - 10⁻⁵ | Reflectometric Method[6] |
| 5CB | DMOAP-coated Glass | Homeotropic | ~2.6 x 10⁻⁵ (Surface Viscosity Measured) | Thermo-optical Method[9] |
| Nematic LC | Silanated Photopolymer Grating | Homeotropic | 5 x 10⁻⁷ - 2 x 10⁻⁵ | Latching Threshold Analysis[1] |
| 5CB | PMMAZO Brush Layer | Homeotropic/Planar | Tunable by Grafting Density | Polarized Light Microscopy[7] |
Experimental Protocols
Protocol 1: Preparation of a Planar Alignment Layer using Rubbed Polyimide
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Substrate Cleaning:
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Use indium tin oxide (ITO) coated glass slides.
-
Sonicate substrates for 15 minutes each in Alconox solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Treat with UV-ozone or oxygen plasma for 10 minutes to ensure a high-energy, clean surface.
-
-
Polyimide Coating:
-
In a clean environment, deposit a polyimide precursor solution (e.g., PI-2545) onto the ITO surface.
-
Spin-coat at 3000 rpm for 45 seconds to achieve a uniform layer (~50-100 nm thick).
-
Soft bake the substrates on a hotplate at 80-90°C for 15 minutes to evaporate the solvent.
-
Hard bake (cure) the polyimide in an oven following the manufacturer's specific temperature profile (e.g., ramp to 200-250°C and hold for 1 hour).
-
-
Rubbing:
-
Allow substrates to cool to room temperature.
-
Use a custom-built rubbing machine with a velvet-wrapped cylinder.
-
Set rubbing parameters: rotation speed, translation speed, and pile impression depth. A single, slow pass is typically sufficient for strong anchoring.
-
-
Cell Assembly:
-
Place spherical spacers (e.g., 5-10 µm diameter) on one of the substrates.
-
Assemble the cell with the rubbing directions of the two substrates either parallel or anti-parallel.
-
Seal the edges with a UV-curable epoxy, leaving two small openings for filling.
-
Cure the epoxy with a UV lamp.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and a droplet of 7CB to a temperature above its clearing point (~45°C).
-
Place the droplet at one of the cell openings. The LC will fill the cell via capillary action.
-
Once filled, seal the openings with epoxy.
-
Cool the cell slowly (e.g., 1°C/min) to room temperature to ensure a well-aligned nematic phase.
-
Protocol 2: Preparation of a Homeotropic Alignment Layer using OTS
-
Substrate Cleaning:
-
Follow the rigorous cleaning procedure described in Protocol 1, Step 1. A pristine, hydroxylated surface is crucial for silanization.
-
-
Silanization (Vapor Phase Deposition):
-
Place the clean, dry substrates in a vacuum desiccator or a dedicated deposition chamber.
-
Place a small vial containing a few drops of Octadecyltrichlorosilane (OTS) in the chamber.
-
Evacuate the chamber to a moderate vacuum. The OTS will vaporize and deposit onto the substrates, forming a self-assembled monolayer.
-
Allow the deposition to proceed for several hours. The exact time can be varied to tune the surface coverage and anchoring strength.
-
-
Post-Deposition Cleaning:
-
Remove the substrates from the chamber.
-
Rinse them with chloroform or hexane to remove any physisorbed multilayers of OTS.
-
Dry with a stream of nitrogen.
-
-
Cell Assembly and Filling:
-
Assemble the cell as described in Protocol 1, Steps 4 and 5. No rubbing is required for homeotropic alignment.
-
Visualizations
Caption: A workflow for troubleshooting inconsistent anchoring energy.
Caption: Factors that influence the anchoring energy of 7CB.
Caption: Experimental workflow for LC cell fabrication and characterization.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OPG [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Defects in 4'-Heptyl-4-biphenylcarbonitrile (7CB) Liquid Crystal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize defects in 4'-Heptyl-4-biphenylcarbonitrile (7CB) liquid crystal cells.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects observed in 7CB liquid crystal cells?
A1: The most prevalent defects in nematic liquid crystals like 7CB are disclinations and point defects.[1][2][3][4] Disclinations are line defects where the director (the average direction of the long axis of the liquid crystal molecules) changes abruptly.[5] Point defects, often called hedgehogs, are singularities where the director is undefined.[3] These defects scatter light and can significantly impair the optical performance of the cell.
Q2: What are the primary causes of these defects during fabrication?
A2: Defects in 7CB liquid crystal cells typically arise from one or more of the following factors:
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Contamination: Dust particles, fibers, or chemical residues on the substrates can disrupt the liquid crystal alignment, leading to defect nucleation.[3]
-
Improper Alignment Layer: An uneven or poorly treated alignment layer, such as polyimide (PI), can result in non-uniform anchoring of the liquid crystal molecules.[6][7][8]
-
Incorrect Rubbing Process: Inconsistent rubbing pressure, speed, or multiple rubbing directions can create variations in the alignment direction, causing defects.[7][8]
-
Cell Gap Non-Uniformity: Variations in the cell gap thickness can induce stress in the liquid crystal, leading to the formation of defects.
-
Rapid Cooling: Cooling the cell too quickly from the isotropic phase to the nematic phase can "freeze in" disordered domains, resulting in a high density of defects.[9][10][11][12]
-
Liquid Crystal Purity: Impurities within the 7CB material itself can disrupt the molecular ordering and act as nucleation sites for defects.
Q3: How does the alignment layer influence defect formation?
A3: The alignment layer is critical for achieving a uniform, defect-free liquid crystal cell. It dictates the initial orientation of the 7CB molecules at the substrate surfaces. An ideal alignment layer should be uniform in thickness and have a consistent surface treatment (e.g., rubbing) to provide a strong and uniform anchoring energy for the liquid crystal molecules.[7] Inhomogeneities in the alignment layer can lead to variations in the liquid crystal director, resulting in the formation of disclinations.[6][8]
Q4: Can the cell filling method affect the presence of defects?
Troubleshooting Guide
This guide addresses specific issues encountered during the fabrication of 7CB liquid crystal cells and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High density of disclinations (thread-like defects) throughout the cell. | 1. Rapid cooling: The cell was cooled too quickly through the isotropic-to-nematic phase transition. 2. Contaminated substrates or LC material: Dust or other particulates are present. 3. Poor alignment layer: The polyimide layer is non-uniform or improperly cured.[6] | 1. Implement a slow and controlled cooling process. Use a hot stage with a programmable temperature controller to cool at a rate of 0.1-1°C per minute. 2. Ensure rigorous cleaning of substrates in a cleanroom environment. Filter the 7CB material if purity is a concern.[3] 3. Optimize the spin coating parameters for the polyimide to achieve a uniform thickness. Ensure complete imidization by following the recommended curing profile. |
| Patches or domains with different alignment directions. | 1. Inconsistent rubbing: The rubbing process was not uniform across the substrate.[7][8] 2. Contamination during rubbing: The rubbing cloth was contaminated. | 1. Ensure consistent rubbing speed, pressure, and a single rubbing direction. Use a dedicated rubbing machine for best results. 2. Use a new or thoroughly cleaned rubbing cloth for each batch of substrates. |
| Point defects (star-like or brush-like defects). | 1. Particulate contamination: A dust particle is pinning the liquid crystal director.[3] 2. Surface imperfections: Scratches or pits on the glass substrate. | 1. Re-examine the substrate cleaning procedure and work in a cleaner environment. 2. Inspect substrates for quality before processing. |
| Air bubbles trapped within the cell. | 1. Improper filling: Air was introduced during the capillary or ODF filling process.[14][16] 2. Leaky sealant: The epoxy seal around the cell is not hermetic. | 1. For capillary filling, ensure the liquid crystal makes a continuous front as it fills the cell. For ODF, ensure the process is carried out under a sufficient vacuum.[14] 2. Check the integrity of the sealant and ensure proper curing. |
| No uniform alignment (schlieren texture). | 1. No alignment layer or ineffective rubbing: The liquid crystal molecules have no preferred direction. 2. Homeotropic alignment on both surfaces without a preferred in-plane direction. | 1. Verify that the polyimide alignment layer was correctly applied and rubbed. 2. For planar alignment, ensure a rubbed polyimide layer is used. For homeotropic alignment where a specific in-plane orientation is not required, this texture may be expected.[18][19][20] |
Experimental Protocols
Protocol 1: Fabrication of a Planar Aligned 7CB Liquid Crystal Cell
This protocol outlines the steps for creating a liquid crystal cell with homogeneous (planar) alignment, designed to minimize defects.
-
Substrate Cleaning:
-
Thoroughly clean indium tin oxide (ITO) coated glass substrates by sonicating in a sequence of Alconox, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake on a hotplate at 120°C for 10 minutes to remove any residual moisture.
-
-
Alignment Layer Deposition (Polyimide):
-
Dispense a polyimide solution (e.g., PI-2555) onto the center of the ITO-coated side of the substrate.
-
Spin-coat the polyimide at 3000 rpm for 45 seconds to achieve a uniform thin film.[21]
-
Soft bake the substrates on a hotplate at 80°C for 10 minutes.
-
-
Rubbing Process:
-
Use a rubbing machine with a velvet or cotton cloth.
-
Set the rubbing roller speed, substrate stage speed, and pile impression to achieve a consistent, unidirectional rub. A single pass is typically sufficient.[8]
-
-
Cell Assembly:
-
Dispense a UV-curable epoxy mixed with spacer beads (e.g., 5 µm diameter) around the perimeter of one substrate.
-
Place the second substrate on top, with the rubbing directions anti-parallel.
-
Gently press the substrates together and clamp them.
-
Cure the epoxy using a UV lamp.
-
-
Liquid Crystal Filling (Capillary Action):
-
Heat the empty cell and the 7CB liquid crystal to a temperature above the nematic-isotropic transition temperature of 7CB (~42°C), for example, to 50°C.
-
Place a drop of the isotropic 7CB at the opening of the cell.
-
Allow the liquid crystal to fill the cell via capillary action.
-
Once filled, seal the opening with epoxy.
-
-
Controlled Cooling:
-
Place the filled cell on a programmable hot stage.
-
Cool the cell slowly from the isotropic phase to the nematic phase at a rate of 0.1°C/min to 1°C/min. This slow cooling is crucial for allowing the liquid crystal to anneal into a low-defect state.[9]
-
Workflow for Liquid Crystal Cell Fabrication
Caption: Experimental workflow for fabricating a 7CB liquid crystal cell.
Quantitative Data Summary
While precise defect density is highly dependent on specific experimental conditions, the following tables summarize the expected trends based on fabrication parameters.
Table 1: Influence of Rubbing Parameters on Alignment Quality
| Parameter | Weak Rubbing | Optimal Rubbing | Strong Rubbing | Effect on Defects |
| Rubbing Strength | Low | Medium | High | Weak rubbing leads to non-uniform alignment and high defect density. Strong rubbing can cause physical damage to the alignment layer, also increasing defects. Optimal rubbing provides a uniform alignment with minimal defects.[7][8] |
| Number of Rubs | 1 | 1-2 | >2 | Multiple rubs can introduce inconsistencies in the alignment direction, leading to an increase in defects. |
| Rubbing Speed | Slow | Moderate | Fast | Inconsistent speeds can lead to non-uniform rubbing strength. A moderate, constant speed is ideal. |
Table 2: Effect of Cooling Rate on Defect Formation
| Cooling Rate (°C/min) | Resulting Defect Density | Description |
| > 10 (Quenching) | Very High | Rapid cooling "freezes" the disordered domains of the isotropic phase, resulting in a high density of disclinations. |
| 1 - 10 | Moderate | A moderate cooling rate allows for some annealing of defects, but may still result in a significant number. |
| < 1 | Low | Slow, controlled cooling allows the liquid crystal molecules to align uniformly over large areas, significantly reducing the density of defects.[9] |
Logical Diagram of Defect Formation
Caption: Causal relationships leading to defect formation in LC cells.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Defects in Nematic Liquid Crystals [sethna.lassp.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Defects [doitpoms.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid crystal display manufacturing process innovation 1: One drop fill (ODF) | Implementation examples | USHIO INC. [ushio.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. US7295280B2 - Method of manufacturing one drop fill liquid crystal display panel - Google Patents [patents.google.com]
- 16. hitachi.com [hitachi.com]
- 17. [PDF] One Drop Filling for Liquid Crystal Display Panel Produced from Larger-sized Mother Glass | Semantic Scholar [semanticscholar.org]
- 18. colorado.edu [colorado.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing the Birefringence of 7CB Mixtures
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, experimental protocols, and troubleshooting guides for enhancing the birefringence of 4-heptyl-4'-cyanobiphenyl (7CB) liquid crystal mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the birefringence of 7CB?
A1: The primary strategies to enhance the birefringence (Δn) of 7CB involve creating mixtures with other liquid crystals or doping with nanoparticles. These methods alter the molecular arrangement and electronic properties of the 7CB host, leading to a change in its optical anisotropy. Temperature modulation is another factor that can be controlled to fine-tune birefringence.
Q2: How does mixing 7CB with other liquid crystals affect its birefringence?
A2: Mixing 7CB with another nematic liquid crystal that possesses a higher intrinsic birefringence can effectively increase the overall birefringence of the mixture. The final birefringence will depend on the concentration of the components and the intermolecular interactions between them. For instance, mixing 7CB with a liquid crystal like PCH5 can modify the electro-optic properties, and by selecting a high-birefringence liquid crystal, the Δn of the 7CB mixture can be enhanced.
Q3: What is the effect of nanoparticle doping on the birefringence of 7CB?
A3: Doping 7CB with nanoparticles can either increase or decrease its birefringence, depending on the type, size, shape, and concentration of the nanoparticles, as well as their interaction with the liquid crystal molecules.[1] For example, metal-oxide nanoparticles such as MgO, ZnO, Al2O3, CuO, and SiO2 have been shown to enhance dielectric properties and increase birefringence in some liquid crystals.[1] The nanoparticles can influence the local ordering of the liquid crystal molecules, thereby affecting the overall birefringence of the composite material.[2]
Q4: Can temperature be used to control the birefringence of 7CB mixtures?
A4: Yes, temperature is a critical parameter that influences the birefringence of 7CB and its mixtures. Generally, the birefringence of a nematic liquid crystal, including 7CB, decreases as the temperature increases, eventually becoming zero at the nematic-isotropic transition temperature (clearing point).[3][4] This is because thermal fluctuations disrupt the orientational order of the liquid crystal molecules. Therefore, by carefully controlling the temperature, you can tune the birefringence of your 7CB mixture.
Q5: I am not seeing the expected enhancement in birefringence after doping with nanoparticles. What could be the issue?
A5: Several factors could contribute to this. Aggregation of nanoparticles is a common problem, which can lead to a non-uniform dispersion and even a decrease in birefringence.[2] Ensure your nanoparticle dispersion method is effective and that the concentration is below the aggregation threshold. Another issue could be poor anchoring of the liquid crystal molecules on the nanoparticle surface, leading to a disruption of the local order. The size and shape of the nanoparticles also play a crucial role; ensure they are appropriate for inducing the desired alignment. Finally, confirm that your measurement technique is sensitive enough to detect the changes at the nanoparticle concentration you are using.
Troubleshooting Guides
Issue 1: Inconsistent Birefringence Measurements
| Symptom | Possible Cause | Solution |
| Fluctuating birefringence values for the same sample. | Temperature instability. | Use a temperature-controlled stage with high precision (±0.1°C) to maintain a stable sample temperature.[4] Allow the sample to thermally equilibrate before taking measurements. |
| Readings vary between different sample cells. | Inconsistent cell thickness. | Accurately measure the thickness of each liquid crystal cell using interferometric or spectroscopic methods. Use high-quality, uniform-thickness cells. |
| Poor or no birefringence observed. | Improper alignment of the liquid crystal. | Ensure the alignment layers (e.g., rubbed polyimide) on the cell surfaces are prepared correctly to induce planar or homeotropic alignment. Visually inspect the cell under a polarizing microscope for uniform alignment before measurement. |
| Drifting signal over time. | Photodegradation of the liquid crystal or dopant. | Use a low-power laser or a filtered light source for measurements to minimize light-induced damage. If possible, work in a controlled (e.g., inert) atmosphere. |
Issue 2: Problems with Nanoparticle-Doped 7CB Mixtures
| Symptom | Possible Cause | Solution |
| Visible aggregates or clumps in the mixture. | Poor dispersion of nanoparticles. | Use an ultrasonic bath or a high-shear mixer to disperse the nanoparticles in a suitable solvent before mixing with 7CB. The solvent should be compatible with the liquid crystal and easily evaporable. |
| Phase separation or sedimentation of nanoparticles. | Nanoparticle incompatibility or high concentration. | Functionalize the nanoparticle surface with ligands that are compatible with the liquid crystal to improve stability. Experiment with lower nanoparticle concentrations. |
| Unexpected decrease in birefringence. | Disruption of liquid crystal order by nanoparticles. | The nanoparticle type, size, or shape may be disrupting the nematic order. Try different types of nanoparticles or nanoparticles with different surface coatings.[5] |
| Inconsistent results between batches. | Variation in nanoparticle synthesis or doping procedure. | Standardize the nanoparticle synthesis and purification process to ensure consistent size and surface properties. Precisely control the weight percentage of nanoparticles in each batch. |
Data Presentation
Table 1: Temperature Dependence of Birefringence for Pure 7CB
| Temperature (°C) | Approximate Birefringence (Δn) at 633 nm |
| 25 | ~0.18 |
| 30 | ~0.16 |
| 35 | ~0.14 |
| 40 | ~0.10 |
Note: Data is extrapolated from graphical representations in literature and may vary based on experimental conditions.[3]
Table 2: Effect of Nanoparticle Doping on Liquid Crystal Properties (General Trends)
| Nanoparticle Type | Host Liquid Crystal | Effect on Birefringence | Reference |
| Silver (Ag) | General Nematic LC | Can influence phase transitions and molecular alignment. | [1] |
| Gold (Au) | General Nematic LC | Can improve electro-optical characteristics. | [1] |
| Ferric Oxide (Fe₃O₄) | General Nematic LC | Can alter dielectric permittivity. | [6] |
Note: Specific quantitative data for 7CB is limited and highly dependent on nanoparticle characteristics and concentration.
Experimental Protocols
Protocol 1: Preparation of a Nanoparticle-Doped 7CB Mixture
-
Nanoparticle Dispersion:
-
Weigh the desired amount of nanoparticles (e.g., gold nanoparticles) and a compatible solvent (e.g., ethanol).
-
Disperse the nanoparticles in the solvent using an ultrasonic bath for 30-60 minutes to break up agglomerates.
-
-
Mixing:
-
Weigh the required amount of 7CB liquid crystal.
-
Add the nanoparticle dispersion to the 7CB.
-
Continue sonication for another 30 minutes to ensure homogeneous mixing.
-
-
Solvent Evaporation:
-
Place the mixture in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of 7CB.
-
Maintain the vacuum until the solvent is completely evaporated.
-
-
Cell Filling:
-
Heat the nanoparticle-7CB mixture to its isotropic phase.
-
Fill a pre-cleaned liquid crystal cell of known thickness with the mixture via capillary action.
-
Slowly cool the cell back to the nematic phase to ensure proper alignment.
-
Protocol 2: Measurement of Birefringence using the Michelson Interferometer Method
-
Setup:
-
Assemble a Michelson interferometer with a laser source (e.g., HeNe, 632.8 nm).
-
Place the liquid crystal cell in one arm of the interferometer on a rotating stage with a temperature controller.
-
Use a polarizer before the beam splitter to ensure linearly polarized light.
-
-
Measurement Procedure:
-
Align the liquid crystal director at a 45° angle to the polarization of the incident light.
-
Record the interference fringe pattern with a detector or camera.
-
Apply a variable voltage to the cell to reorient the liquid crystal molecules from planar to homeotropic alignment.
-
Count the number of fringes that pass a reference point as the voltage is varied.
-
-
Calculation:
-
The birefringence (Δn) can be calculated using the formula: Δn = (m * λ) / d, where 'm' is the number of fringes shifted, 'λ' is the wavelength of the laser, and 'd' is the thickness of the liquid crystal cell.[7]
-
Visualizations
Caption: Logical relationship of strategies to enhance 7CB birefringence.
Caption: Experimental workflow for preparing and measuring doped 7CB.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 5. Effect of Surface Coverage of Gold Nanoparticles on the Refractive Index Sensitivity in Fiber-Optic Nanoplasmonic Sensing [mdpi.com]
- 6. ripublication.com [ripublication.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Reducing Ion Migration in Perovskite Layers with 7CB Additives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 7CB (4-cyano-4'-heptylbiphenyl) as an additive to reduce ion migration in perovskite layers.
Frequently Asked Questions (FAQs)
Q1: What is 7CB and why is it used as an additive in perovskite layers?
A1: 7CB, or 4-cyano-4'-heptylbiphenyl, is a liquid crystal molecule. In perovskite solar cells, it is used as an additive to improve the quality and stability of the perovskite film. The cyano group (-C≡N) in the 7CB molecule can interact with the lead (Pb) ions in the perovskite structure, which helps to passivate defects and guide the crystal growth. This can lead to larger, more oriented perovskite grains, which in turn can reduce ion migration pathways and enhance the overall device performance and longevity.
Q2: How does 7CB help in reducing ion migration in perovskite solar cells?
A2: The primary mechanism by which 7CB is thought to reduce ion migration is through defect passivation and improved crystal morphology. The cyano groups in 7CB can coordinate with uncoordinated Pb²⁺ ions at the grain boundaries and surfaces of the perovskite film. This interaction can reduce the concentration of mobile ionic defects, such as halide vacancies, which are primary contributors to ion migration. By promoting the growth of larger and more aligned perovskite grains, 7CB helps to minimize the grain boundary density, thereby reducing the pathways for ions to migrate across the film.
Q3: What are the expected improvements in perovskite solar cell performance with the addition of 7CB?
A3: The addition of 7CB as an additive has been shown to enhance the power conversion efficiency (PCE) and stability of perovskite solar cells. For instance, studies have reported an increase in PCE from a baseline of 17.14% to 20.19% with the use of a liquid crystal additive. This improvement is attributed to better charge transport and reduced non-radiative recombination resulting from the improved film quality and reduced defect density.
Q4: Are there any alternatives to 7CB for reducing ion migration?
A4: Yes, various other additives and strategies are being explored to reduce ion migration in perovskite solar cells. These include other liquid crystals with functional groups, polymers, alkali metal salts, and other small molecules with Lewis base properties that can passivate defects. The choice of additive often depends on the specific perovskite composition and desired device architecture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of 7CB in the perovskite precursor solution. | - The solvent system (e.g., DMF, DMSO) may not be optimal for dissolving both the perovskite precursors and 7CB.- The concentration of 7CB is too high. | - Try using a co-solvent system or a different solvent with better solubility for both components.- Gently warm the solution while stirring to aid dissolution.- Reduce the concentration of 7CB in the precursor solution. |
| Formation of pinholes or non-uniform perovskite films. | - The addition of 7CB may alter the viscosity and surface tension of the precursor solution, affecting the film formation during spin-coating or blade-coating.- Incomplete removal of solvents during annealing. | - Optimize the spin-coating parameters (speed, duration, and ramp) or blade-coating speed and temperature.- Adjust the annealing temperature and time to ensure complete solvent evaporation and proper crystallization.- Consider using an anti-solvent dripping step to promote more uniform nucleation. |
| No significant improvement in device performance or stability. | - The concentration of 7CB may be too low to have a significant effect.- The interaction between 7CB and the specific perovskite composition (e.g., mixed-halide perovskites) may not be optimal.- Degradation of the 7CB additive. | - Systematically vary the concentration of 7CB in the precursor solution to find the optimal loading.- Characterize the interaction between 7CB and the perovskite film using techniques like FTIR or XPS to confirm its presence and bonding.- Ensure the purity and proper storage of the 7CB material. |
| Increased hysteresis in the J-V curve. | - While 7CB aims to reduce ion migration, suboptimal incorporation might introduce new defects or interfaces that trap charges. | - Re-optimize the device fabrication process, particularly the annealing conditions, after adding 7CB.- Perform characterization techniques like impedance spectroscopy to understand the charge trapping and ion movement dynamics in the modified device. |
Quantitative Data
| Parameter | Control Device (without 7CB) | Device with 7CB Additive | Reference |
| Power Conversion Efficiency (PCE) | 17.14% | 20.19% | Generic data for liquid crystal additives |
| Fill Factor (FF) | ~75% | >80% | Generic data for liquid crystal additives |
| Open-circuit Voltage (Voc) | ~1.10 V | ~1.16 V | Data for cyano-containing additives |
| Short-circuit Current (Jsc) | Varies | Varies | - |
Note: The data presented is based on reports for liquid crystal and cyano-containing additives in general, as specific quantitative data for 7CB's direct impact on ion migration is limited in publicly available literature. Researchers should perform their own experiments to determine the precise impact of 7CB on their specific perovskite system.
Experimental Protocols
Protocol for Incorporating 7CB into a Perovskite Precursor Solution
This protocol provides a general guideline for incorporating 7CB into a standard methylammonium lead iodide (MAPbI₃) perovskite precursor solution. Researchers should optimize the concentrations and parameters for their specific experimental setup and perovskite composition.
1. Materials and Reagents:
- Lead iodide (PbI₂)
- Methylammonium iodide (MAI)
- 4-cyano-4'-heptylbiphenyl (7CB)
- N,N-Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Substrates (e.g., FTO-coated glass)
- Standard materials for electron and hole transport layers and electrodes.
2. Precursor Solution Preparation:
- Prepare the stock perovskite precursor solution. For a typical 1 M MAPbI₃ solution, dissolve 461 mg of PbI₂ and 159 mg of MAI in a co-solvent of DMF and DMSO (e.g., 4:1 v/v) to a final volume of 1 mL.
- Prepare a stock solution of 7CB in a suitable solvent (e.g., DMF or chlorobenzene). A typical concentration might be 1-10 mg/mL.
- Add a specific volume of the 7CB stock solution to the perovskite precursor solution to achieve the desired final concentration of 7CB (e.g., 0.1 - 1.0 mol% with respect to PbI₂).
- Stir the final solution at room temperature or with gentle heating (e.g., 40-60 °C) for at least 1 hour to ensure complete dissolution and homogeneity.
3. Perovskite Film Deposition and Device Fabrication:
- Clean the substrates thoroughly.
- Deposit the electron transport layer (e.g., TiO₂, SnO₂) onto the substrate according to your standard procedure.
- Deposit the perovskite precursor solution containing 7CB onto the substrate using spin-coating or blade-coating. Optimize the deposition parameters to achieve a uniform film.
- (Optional) Employ an anti-solvent dripping step (e.g., with chlorobenzene or toluene) during the spin-coating process to promote rapid and uniform crystallization.
- Anneal the perovskite film on a hotplate. The annealing temperature and time will need to be optimized (e.g., 100-150 °C for 10-30 minutes).
- Deposit the hole transport layer and the top electrode according to your standard device fabrication protocol.
Visualizations
Caption: Experimental workflow for fabricating perovskite solar cells with a 7CB additive.
Caption: Proposed mechanism of how 7CB additive reduces ion migration in perovskite layers.
Technical Support Center: Optimization of Annealing Temperature for 7CB-Containing Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the annealing temperature for films containing 4-cyano-4'-heptylbiphenyl (7CB). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of annealing 7CB-containing films?
A1: Annealing is a critical post-deposition thermal treatment step used to improve the quality of 7CB films. The primary goals of annealing are to enhance the molecular alignment, reduce defects, and increase the uniformity of the liquid crystal domains. This process involves heating the film to a specific temperature, holding it for a certain duration, and then cooling it in a controlled manner. Proper annealing is essential for achieving the desired optical and physical properties of the film.
Q2: What is the typical annealing temperature range for 7CB films?
A2: The optimal annealing temperature for 7CB films is closely related to its nematic-isotropic phase transition temperature, which is approximately 42-43°C (315-316 K).[1] Generally, annealing is performed at a temperature slightly below this transition to provide the molecules with enough thermal energy to reorient and self-assemble into well-ordered domains without transitioning into the isotropic phase. A common starting point for optimization is a few degrees below the nematic-isotropic transition temperature.
Q3: How does the annealing time affect the film quality?
A3: The duration of the annealing process is a critical parameter. Insufficient annealing time may not allow for the complete removal of defects and the formation of large, uniform domains. Conversely, excessively long annealing times can potentially lead to film degradation or dewetting, especially at higher temperatures. The optimal annealing time is dependent on the annealing temperature and the initial quality of the film, and typically ranges from minutes to a few hours.
Q4: What is the importance of the cooling rate after annealing?
A4: A slow and controlled cooling rate after annealing is crucial for preserving the well-ordered structure achieved at the elevated temperature. Rapid cooling can quench the film into a disordered state, reintroducing defects and negating the benefits of annealing. A gradual decrease in temperature allows the liquid crystal molecules to settle into a low-energy, highly aligned state.
Q5: How does the substrate surface affect the annealing process and final film quality?
A5: The properties of the substrate surface, including its cleanliness, smoothness, and surface energy, play a significant role in the alignment of 7CB molecules and the effectiveness of the annealing process. Surface contaminants can act as nucleation sites for defects. Therefore, meticulous substrate cleaning is a prerequisite for fabricating high-quality films. Additionally, the use of alignment layers, such as rubbed polyimide, can provide a preferred orientation for the liquid crystal molecules, which is further enhanced during annealing.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and annealing of 7CB-containing films.
| Problem | Possible Causes | Recommended Solutions |
| Poor Film Adhesion | 1. Inadequate substrate cleaning.2. Mismatch in thermal expansion coefficients between the film and substrate. | 1. Implement a rigorous substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by UV-ozone or plasma treatment).2. Choose a substrate with a thermal expansion coefficient closer to that of 7CB or use an appropriate adhesion-promoting layer. |
| Film Cracking or Peeling | 1. High internal stress in the film.2. Rapid heating or cooling rates during annealing. | 1. Optimize the film thickness; thicker films are more prone to cracking.2. Decrease the heating and cooling rates during the annealing cycle (e.g., 1-5°C/min). |
| High Density of Disclination Lines (Defects) | 1. Insufficient annealing temperature or time.2. Rapid cooling after annealing.3. Contaminated substrate or 7CB material. | 1. Increase the annealing temperature to just below the nematic-isotropic transition temperature.2. Increase the annealing duration to allow more time for defect annihilation.3. Implement a slower cooling ramp after annealing.4. Ensure the highest purity of 7CB and meticulously clean the substrate. |
| Non-uniform Domains or "Maltese Cross" Defects | 1. Inhomogeneous temperature distribution during annealing.2. Incomplete solvent evaporation before annealing. | 1. Use a calibrated hot plate or oven with uniform heating.2. Ensure the film is completely dry before starting the annealing process by using a pre-annealing step at a lower temperature (e.g., 60°C) for a sufficient time. |
| Dewetting of the Film | 1. Annealing temperature is too high or too close to the nematic-isotropic transition.2. Low surface energy of the substrate.3. Prolonged annealing time. | 1. Lower the annealing temperature.2. Use a substrate with higher surface energy or apply a suitable surface treatment/alignment layer.3. Reduce the annealing time. |
Experimental Protocols
Substrate Preparation
A thorough cleaning of the substrate is paramount for achieving high-quality 7CB films.
-
Materials : Glass or silicon substrates, acetone, isopropanol, deionized water.
-
Procedure :
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For enhanced cleaning, treat the substrates with UV-ozone or an oxygen plasma cleaner for 5-10 minutes immediately before film deposition.
-
7CB Solution Preparation and Spin Coating
-
Materials : 7CB, a suitable solvent (e.g., toluene, chloroform), syringe filter (0.22 µm).
-
Procedure :
-
Prepare a solution of 7CB in the chosen solvent (e.g., 1-5 wt%).
-
Gently agitate the solution until the 7CB is fully dissolved.
-
Filter the solution using a syringe filter to remove any particulate matter.
-
Deposit the 7CB solution onto the center of the cleaned substrate.
-
Spin-coat the solution at a speed of 1000-3000 rpm for 30-60 seconds. The optimal parameters will depend on the desired film thickness and the solution's viscosity.
-
Pre-bake the film on a hotplate at a temperature below the solvent's boiling point (e.g., 60-70°C) for 5-10 minutes to evaporate the residual solvent.
-
Annealing Protocol
-
Equipment : Calibrated hot plate or a vacuum oven with precise temperature control.
-
Procedure :
-
Place the spin-coated film on the hot plate or in the oven.
-
Slowly ramp up the temperature to the desired annealing temperature (e.g., 40°C, a few degrees below the nematic-isotropic transition of 7CB). A ramp rate of 2-5°C/min is recommended.
-
Hold the film at the annealing temperature for a specified duration (e.g., 30-120 minutes).
-
Slowly cool the film down to room temperature. A cooling rate of 1-2°C/min is recommended to prevent the re-formation of defects.
-
Quantitative Data
The following table summarizes the key phase transition temperatures for 7CB, which are critical for determining the optimal annealing temperature window.
| Phase Transition | Temperature (°C) | Temperature (K) |
| Crystal to Nematic | ~28-30 | ~301-303 |
| Nematic to Isotropic | ~42-43 | ~315-316 |
Note: These values can be influenced by the purity of the 7CB and the presence of any additives or dopants.
Visualizations
Experimental Workflow for Optimization of Annealing Temperature
Caption: Workflow for optimizing the annealing of 7CB films.
Troubleshooting Logic for Common Film Defects
Caption: Logic for troubleshooting common 7CB film defects.
References
Validation & Comparative
A Comparative Guide to 4'-Heptyl-4-biphenylcarbonitrile (7CB) and 5CB Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the liquid crystals 4'-Heptyl-4-biphenylcarbonitrile (7CB) and 4'-Pentyl-4-biphenylcarbonitrile (5CB). By presenting key physical and chemical properties, experimental data, and procedural outlines, this document aims to assist researchers in selecting the appropriate liquid crystal for their specific applications, ranging from display technologies to advanced materials science and potential applications in drug delivery systems.
Executive Summary
Both 7CB and 5CB belong to the cyanobiphenyl class of liquid crystals, which are known for their positive dielectric anisotropy and stable nematic phases at or near room temperature. The primary distinction between the two lies in the length of their alkyl chains (heptyl for 7CB and pentyl for 5CB), which directly influences their physical properties. 7CB exhibits a broader nematic temperature range and a higher clearing point compared to 5CB, making it suitable for applications requiring operation over a wider temperature range. Conversely, 5CB has a lower melting point and is one of the most well-characterized liquid crystals, serving as a benchmark in many studies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for 7CB and 5CB, facilitating a direct comparison of their fundamental properties.
| Property | This compound (7CB) | 4'-Pentyl-4-biphenylcarbonitrile (5CB) |
| Chemical Formula | C₂₀H₂₃N | C₁₈H₁₉N |
| Molecular Weight | 277.40 g/mol [1] | 249.36 g/mol |
| Crystal to Nematic Transition (°C) | 28.5 - 30 | 22.5[2] |
| Nematic to Isotropic Transition (°C) | 42 - 42.8 | 35.0[2] |
| Birefringence (Δn) at 25°C, 589 nm | ~0.17 (estimated based on trend) | ~0.2[3] |
| Dielectric Anisotropy (Δε) at 25°C | ~9.5 (estimated based on trend) | ~11.0 - 11.5[4] |
| Rotational Viscosity (γ₁) at 25°C (mPa·s) | ~60-70 (estimated) | ~20-40[5][6] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize and compare 7CB and 5CB.
Synthesis of this compound (7CB)
The synthesis of 7CB, and other 4'-alkyl-4-biphenylcarbonitriles, can be achieved through a multi-step process. A common route involves the Suzuki coupling reaction followed by cyanation.
Diagram of the Synthesis Workflow:
Caption: General synthetic scheme for 7CB.
Detailed Protocol:
-
Suzuki Coupling: 4-Bromobiphenyl and heptylboronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 4-heptylbiphenyl, is then isolated and purified.
-
Cyanation: The purified 4-heptylbiphenyl is then subjected to a cyanation reaction. This is typically achieved by reacting it with copper(I) cyanide (CuCN) in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the crude 7CB, which is then purified by recrystallization or column chromatography.
Measurement of Physicochemical Properties
The following diagram illustrates the workflow for characterizing the key properties of the liquid crystals.
Caption: Experimental workflow for characterization.
1. Birefringence (Δn) Measurement:
-
Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.
-
Protocol:
-
A thin, planar-aligned liquid crystal cell is prepared by sandwiching the liquid crystal between two glass slides with a defined spacing. The inner surfaces of the glass are treated with a polyimide layer and rubbed to induce a uniform molecular alignment.
-
An Abbe refractometer or a spectrometer is used to measure the refractive indices.
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For measuring nₑ, the polarization of the incident light is aligned parallel to the director of the liquid crystal molecules.
-
For measuring nₒ, the polarization of the incident light is aligned perpendicular to the director.
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The birefringence is calculated as Δn = nₑ - nₒ. Measurements are typically performed at a specific wavelength (e.g., 589 nm) and temperature.
-
2. Dielectric Anisotropy (Δε) Measurement:
-
Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
-
Protocol:
-
Two types of liquid crystal cells are prepared: a planar-aligned cell and a homeotropically-aligned cell (molecules perpendicular to the substrate).
-
The capacitance of each cell is measured using a capacitance bridge or an LCR meter at a specific frequency (typically 1 kHz).
-
The dielectric permittivities are calculated from the capacitance values, the cell dimensions (area and thickness), and the permittivity of free space.
-
ε∥ is determined from the homeotropically aligned cell, and ε⊥ is determined from the planar-aligned cell.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
-
3. Rotational Viscosity (γ₁) Measurement:
-
Principle: Rotational viscosity describes the internal friction experienced by the liquid crystal director during reorientation under an external field.
-
Protocol (Electro-optical Switching Method):
-
A planar-aligned liquid crystal cell is placed between crossed polarizers.
-
A voltage is applied across the cell, causing the liquid crystal molecules to reorient.
-
The change in light transmission through the cell as a function of time is monitored using a photodetector.
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The switching-on and switching-off times are measured from the transmission curve.
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The rotational viscosity is calculated from these switching times, the cell thickness, the elastic constants, and the dielectric anisotropy of the liquid crystal.
-
Logical Relationships and Applications
The molecular structure of 7CB and 5CB directly dictates their macroscopic properties, which in turn determines their suitability for various applications.
Caption: Structure-property-application relationship.
Conclusion
The choice between this compound (7CB) and 5CB is contingent upon the specific requirements of the intended application. For applications demanding a broad operational temperature range and high thermal stability, 7CB is the superior choice due to its wider nematic phase. For fundamental studies and applications where a well-established and characterized material is preferred, 5CB remains an excellent option. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design experiments for further investigation into the properties and applications of these versatile liquid crystals.
References
Comparative Performance Analysis of 7CB in High-Resolution Displays
In the landscape of high-resolution display technology, the selection of liquid crystal materials is a critical determinant of performance. This guide provides a comparative analysis of the nematic liquid crystal 4-cyano-4'-heptylbiphenyl (7CB) against other common alternatives, focusing on key performance metrics vital for researchers, scientists, and drug development professionals. The evaluation is supported by experimental data and detailed methodologies to ensure a comprehensive understanding of their capabilities in demanding display applications.
Quantitative Performance Comparison
The following table summarizes the key electro-optical performance parameters of 7CB and its common alternatives, 5CB (4-cyano-4'-pentylbiphenyl) and the eutectic mixture E7. These materials are frequently employed in liquid crystal display (LCD) research and development.
| Liquid Crystal Material | Rise Time (ms) | Fall Time (ms) | Total Response Time (ms) | Contrast Ratio | Viewing Angle (Horizontal/Vertical) |
| 7CB | 0.41[1] | 1.95[1] | 2.36[1] | Data Not Available | Data Not Available |
| 5CB | Data Not Available | Data Not Available | Data Not Available | >1000:1 (Typical for IPS)[2] | Wide (e.g., ±80°)[3] |
| E7 Mixture | Data Not Available | Data Not Available | Data Not Available | >1000:1 (Typical for IPS)[2] | Wide (e.g., ±80°)[3] |
| PCH5 | 0.54 | 2.67 | 3.21 | Data Not Available | Data Not Available |
Experimental Protocols
Accurate and reproducible measurements are fundamental to the reliable comparison of liquid crystal materials. The following sections detail the methodologies for determining the key performance indicators.
Response Time Measurement
The response time of a liquid crystal is a measure of its switching speed between different optical states when an electric field is applied or removed. It is typically characterized by the rise time (the time taken to switch from the "off" state to the "on" state) and the fall time (the time taken to switch from the "on" state to the "off" state).
Methodology:
-
Sample Preparation: The liquid crystal material is introduced into a test cell composed of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer. The alignment layer directs the initial orientation of the liquid crystal molecules. The cell gap is maintained at a precise thickness, typically a few micrometers.
-
Experimental Setup: The test cell is placed between two crossed polarizers. A light source (e.g., a He-Ne laser or a white light source with a photopic filter) is directed through the setup. A photodetector is positioned after the second polarizer to measure the transmitted light intensity.
-
Measurement Procedure:
-
A square wave voltage is applied to the ITO electrodes of the test cell to switch the liquid crystal between its "on" and "off" states.
-
The photodetector captures the change in light transmittance over time.
-
The rise time is typically measured as the time it takes for the transmittance to go from 10% to 90% of its final value upon voltage application.
-
The fall time is measured as the time it takes for the transmittance to drop from 90% to 10% of its initial value upon voltage removal.
-
-
Data Acquisition: The output of the photodetector is recorded using an oscilloscope, which allows for precise measurement of the rise and fall times.
Contrast Ratio Measurement
The contrast ratio is a critical parameter that defines the display's ability to produce deep blacks and bright whites. It is the ratio of the luminance of the brightest white to the darkest black that a display can produce.
Methodology:
-
Sample Preparation: A display panel or a test cell filled with the liquid crystal material is used.
-
Experimental Setup: The measurement is conducted in a dark room to minimize ambient light interference. A luminance meter or a spectroradiometer is used to measure the light output from the display.
-
Measurement Procedure:
-
A full-screen white image is displayed, and the luminance (L_white) is measured at the center of the screen.
-
A full-screen black image is then displayed, and the luminance (L_black) is measured at the same location.
-
-
Calculation: The contrast ratio (CR) is calculated using the following formula: CR = L_white / L_black
For a more comprehensive analysis, the ANSI contrast ratio is often measured, which involves displaying a checkerboard pattern of black and white squares and averaging the luminance of the white and black squares separately before calculating the ratio[2][4].
Viewing Angle Measurement
The viewing angle determines the range of angles from which a viewer can look at the display without significant degradation in image quality, such as a drop in contrast or color shifts.
Methodology:
-
Sample Preparation: A display panel incorporating the liquid crystal material is mounted on a rotational stage.
-
Experimental Setup: A goniometric system is used, which consists of a light source illuminating the display and a detector (luminance meter or spectroradiometer) that can be moved to different angles relative to the display's normal[5][6]. The measurements are performed in a dark room.
-
Measurement Procedure:
-
The display is set to show a specific test pattern (e.g., a full white screen, a full black screen, or a grayscale pattern).
-
The detector is positioned at the normal to the display (0° angle) and the luminance and color coordinates are measured.
-
The detector is then moved in increments (e.g., every 10°) both horizontally and vertically, and the measurements are repeated at each angle.
-
-
Data Analysis: The viewing angle is typically defined as the angle at which the contrast ratio drops to a certain value (e.g., 10:1) or where the color shift exceeds a specified limit. The results are often presented as iso-contrast plots or graphs showing the change in luminance and color with the viewing angle.
Experimental Workflow and Signaling Pathways
The evaluation of a liquid crystal's performance for high-resolution displays follows a structured workflow. This process involves the synthesis and purification of the material, followed by the fabrication of test cells, and finally, the characterization of its electro-optical properties.
References
- 1. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
- 2. 顯示器對比度完整指南 - JYLED [szjy-led.com]
- 3. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 4. What Is The LCD Display Contrast Ratio? - Kelai [kelaidisplay.com]
- 5. Fast and Accurate Way To Measure Viewing Angle Performance of Display | Konica Minolta Color, Light, and Display Measuring Instruments [sensing.konicaminolta.asia]
- 6. tandfonline.com [tandfonline.com]
Comparative Analysis of 4'-Alkyl-4'-Cyanobiphenyls in Solar Cells: A Guide for Researchers
For researchers, scientists, and professionals in drug development exploring novel applications of liquid crystals, this guide provides an objective comparison of 4'-alkyl-4'-cyanobiphenyls (nCBs) as electrolyte additives in dye-sensitized solar cells (DSSCs). This analysis is supported by experimental data from scientific literature, offering insights into their impact on solar cell performance.
The incorporation of liquid crystalline materials, specifically the 4'-alkyl-4'-cyanobiphenyl (nCB) series, into the electrolyte of dye-sensitized solar cells has emerged as a promising strategy to enhance their performance and stability. The unique properties of these molecules, such as their ability to self-organize and influence the electrolyte's ionic conductivity, can have a significant impact on the photovoltaic parameters of the device.
Performance Comparison of 4'-pentyl-4'-cyanobiphenyl (5CB) in Dye-Sensitized Solar Cells
While a comprehensive comparative study across a homologous series of 4'-alkyl-4'-cyanobiphenyls (e.g., 5CB, 6CB, 7CB, 8CB) is a subject for ongoing research, detailed experimental data is available for 4'-pentyl-4'-cyanobiphenyl (5CB). A study investigating the effect of 5CB concentration in the iodide-based electrolyte of a DSSC using the N3 ruthenium-based dye demonstrated a notable influence on the cell's performance metrics.
The data reveals an optimal concentration for the 5CB additive. At a concentration of 10% by weight in the electrolyte, the power conversion efficiency (PCE) of the DSSC showed a significant increase.[1] This enhancement is attributed to a favorable modification of the electrolyte's properties, which in turn improves the short-circuit current density (Jsc). However, at higher concentrations (50% wt.), the efficiency was observed to decrease, suggesting that an excessive amount of the liquid crystal can hinder the overall ionic conductivity of the electrolyte.[1]
Below is a summary of the quantitative data from the study:
| 5CB Concentration (wt%) | Power Conversion Efficiency (η) [%] | Short-Circuit Current Density (Jsc) [mA/cm²] | Open-Circuit Voltage (Voc) [V] | Fill Factor (FF) |
| 0 | 5.80 | 12.5 | 0.70 | 0.66 |
| 10 | 6.10 | 13.2 | 0.70 | 0.66 |
| 50 | 5.50 | 11.8 | 0.70 | 0.67 |
Table 1: Photovoltaic performance of Dye-Sensitized Solar Cells (DSSCs) with varying concentrations of 4'-pentyl-4'-cyanobiphenyl (5CB) in the electrolyte, using the N3 dye. Data sourced from a study on the effect of nematic liquid crystal on DSSC performance.[1]
Further research is warranted to elucidate the precise relationship between the alkyl chain length of the 4'-alkyl-4'-cyanobiphenyls and their impact on solar cell efficiency. Understanding this relationship could pave the way for the rational design of liquid crystal additives for more efficient and stable DSSCs.
Experimental Protocols
The following sections detail the methodologies for the fabrication and characterization of dye-sensitized solar cells incorporating 4'-alkyl-4'-cyanobiphenyls in the electrolyte.
Preparation of the Liquid Crystal-Modified Electrolyte
The electrolyte is a critical component of the DSSC, responsible for regenerating the dye and transporting charge. The introduction of a 4'-alkyl-4'-cyanobiphenyl involves its dissolution into a standard iodide-based electrolyte.
Materials:
-
Iodolyte AN-50 (or a similar low-viscosity electrolyte containing an iodide/triiodide redox couple in a solvent like acetonitrile)
-
4'-pentyl-4'-cyanobiphenyl (5CB) or other 4'-alkyl-4'-cyanobiphenyl homologues
-
Magnetic stirrer
Procedure:
-
Weigh the desired amount of the 4'-alkyl-4'-cyanobiphenyl (e.g., for a 10% wt. solution, use 10 mg of nCB for every 90 mg of Iodolyte AN-50).
-
Add the weighed nCB to the Iodolyte AN-50 electrolyte in a clean vial.
-
Stir the mixture using a magnetic stirrer at room temperature until the nCB is completely dissolved and the solution is homogeneous.[1]
Fabrication and Assembly of the Dye-Sensitized Solar Cell
The assembly of the DSSC is a multi-step process involving the preparation of the photoanode, counter electrode, and their assembly with the prepared electrolyte.
Materials and Equipment:
-
FTO (Fluorine-doped Tin Oxide) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., Solaronix Ti-Nanoxide T/SP)
-
Screen printer or doctor blade
-
Furnace capable of reaching 450-500°C
-
Ruthenium-based dye solution (e.g., N3 dye in ethanol)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Hot plate
-
Vacuum desiccator
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or doctor blade technique to achieve a desired thickness.[1]
-
Dry the TiO₂ film at 125°C for 5 minutes.
-
Sinter the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to create a porous, crystalline film.
-
After cooling to approximately 80°C, immerse the photoanode in the dye solution and keep it in a dark, sealed container for 24 hours for dye sensitization.
-
Rinse the dye-sensitized photoanode with ethanol to remove any excess dye and dry it.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame on the dye-sensitized photoanode, around the TiO₂ area.
-
Position the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate at around 100°C while applying gentle pressure to seal the cell, leaving a small opening for electrolyte injection.
-
Introduce the prepared liquid crystal-modified electrolyte into the cell through the opening via capillary action. A vacuum backfilling method can also be used to ensure complete filling.
-
Seal the injection hole using a small piece of sealant and a soldering iron or a hot-melt adhesive.
-
Characterization of the Solar Cell
The performance of the fabricated DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight.
Procedure:
-
Place the assembled DSSC under a solar simulator providing a standard illumination of 100 mW/cm² (AM 1.5G).
-
Connect the photoanode and the counter electrode to a potentiostat/galvanostat.
-
Measure the current density as a function of the applied voltage to obtain the I-V curve.
-
From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
Visualizing the Process and Logic
To better understand the structure and workflow, the following diagrams have been generated using the DOT language.
Figure 1: Working principle of a Dye-Sensitized Solar Cell with a 4'-alkyl-4'-cyanobiphenyl modified electrolyte.
Figure 2: Experimental workflow for the fabrication of a DSSC with a liquid crystal-modified electrolyte.
References
The Impact of 7CB and Other Additives on Perovskite Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle in their path to commercialization. Additive engineering has emerged as a promising strategy to enhance the durability of these next-generation photovoltaic devices. This guide provides a comparative assessment of the impact of the liquid crystal additive 4-cyano-4'-heptylbiphenyl (7CB) versus other common additives on the stability of perovskite solar cells, supported by experimental data. While direct comparative studies on 7CB are limited, data for the closely related 4-cyano-4'-pentylbiphenyl (5CB) is presented here as a strong proxy.
Data Presentation: A Comparative Analysis of Additive Performance
The following tables summarize the quantitative data on the performance and stability of perovskite solar cells incorporating different additives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Photovoltaic Performance of Perovskite Solar Cells with Various Additives
| Additive | Perovskite Composition | Device Architecture | Power Conversion Efficiency (PCE) | Reference |
| Control (No Additive) | CsPbI3 | p-i-n | ~17-18% | [1] |
| 5CB (proxy for 7CB) | CsPbI3 | p-i-n | 19.15% | [1] |
| Lewis Base (e.g., Thiourea) | CsPbI2Br | n-i-p | 15.87% | [2] |
| Fullerene Derivative (PCBM) | MAPbI3 | n-i-p | ~11-19% | [3] |
| Ionic Liquid (BMIMBF4) | (MA,FA)Pb(I,Br)3 | n-i-p | 19.8% | [4] |
Table 2: Stability of Perovskite Solar Cells with Various Additives
| Additive | Stress Condition | Initial PCE | PCE Retention after Stress | Reference |
| Control (No Additive) | Ambient Air | ~17-18% | Significant degradation | [1] |
| 5CB (proxy for 7CB) | Ambient Air | 19.15% | Significantly improved humidity stability | [1] |
| Lewis Base (e.g., Thiourea) | Ambient Air | 15.87% | Good ambient stability | [2] |
| Fullerene Derivative (PCBM) | Varied | ~11-19% | Dependent on solvent and morphology | [3] |
| Ionic Liquid (BMIMBF4) | 70-75°C, full-spectrum sunlight, 1800h | ~18.5% | ~95% retention | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the fabrication and stability testing of perovskite solar cells with additives.
Perovskite Solar Cell Fabrication (One-Step Solution Processing)
-
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) followed by annealing at high temperatures (e.g., 500°C).
-
A mesoporous TiO2 layer is then deposited by spin-coating a nanoparticle paste and annealing at a similar temperature.
-
-
Perovskite Precursor Solution Preparation and Deposition:
-
The perovskite precursor solution is prepared by dissolving the lead halide (e.g., PbI2) and the organic halide (e.g., methylammonium iodide - MAI) in a solvent like dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO).
-
The desired additive (e.g., 7CB, Lewis base, etc.) is added to the precursor solution at a specific concentration.
-
The perovskite solution is then spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.
-
The film is then annealed at a moderate temperature (e.g., 100-150°C) to complete the perovskite formation.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of a hole-transporting material, such as Spiro-OMeTAD, is prepared in a solvent like chlorobenzene.
-
Dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) are typically added to the HTL solution to improve conductivity.
-
The HTL solution is then spin-coated on top of the perovskite layer.
-
-
Metal Electrode Deposition:
-
Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Stability Testing Protocols
-
Thermal Stability: Unencapsulated or encapsulated devices are stored in a nitrogen-filled glovebox or in ambient air at a constant elevated temperature (e.g., 85°C) in the dark. The power conversion efficiency (PCE) is measured periodically to track its degradation over time.
-
Humidity Stability: Devices are stored in a controlled humidity environment (e.g., 85% relative humidity) at a specific temperature (e.g., 85°C, known as the "damp-heat test"). The PCE is monitored over time.
-
Light Soaking Stability: Devices are continuously illuminated under a solar simulator (e.g., AM 1.5G, 100 mW/cm²) at a controlled temperature. The PCE is measured at regular intervals to assess the impact of prolonged light exposure.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in perovskite solar cell stability and the experimental workflow.
Caption: Key environmental factors leading to perovskite degradation.
Caption: General mechanism of additive-enhanced perovskite stability.
Caption: A typical experimental workflow for perovskite solar cell fabrication and testing.
References
A Comparative Guide to the Optical Performance of 4'-Heptyl-4-biphenylcarbonitrile (7CB) for Optical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the optical performance of 4'-Heptyl-4-biphenylcarbonitrile (7CB), a nematic liquid crystal, against common alternatives such as 4'-Pentyl-4-biphenylcarbonitrile (5CB) and the eutectic mixture E7. This document summarizes key performance benchmarks, details experimental protocols for their measurement, and provides visualizations to elucidate the underlying principles.
Executive Summary
This compound (7CB) is a versatile liquid crystal renowned for its applications in optical electronics, including liquid crystal displays (LCDs). Its performance is characterized by its refractive indices, birefringence, and electro-optic switching speed. This guide presents a comparative analysis of these properties against those of 5CB, a shorter alkyl chain homologue, and E7, a widely used commercial mixture of which 7CB is a component. The selection of a liquid crystal for a specific optical application depends on a trade-off between these key parameters.
Data Presentation: Optical and Electro-Optical Properties
The following tables summarize the key optical and electro-optic performance benchmarks for 7CB, 5CB, and the E7 mixture.
Table 1: Refractive Indices and Birefringence
| Material | Wavelength (nm) | Temperature (°C) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) | Birefringence (Δn = nₑ - nₒ) |
| 7CB | - | - | Data not readily available for a wide range | Data not readily available for a wide range | See Figure 1 for temperature dependence |
| 5CB | 589 | 25 | ~1.533 | ~1.723 | ~0.190 |
| 450 | 25.1 | ~1.550 | ~1.760 | ~0.210 | |
| 650 | 25.1 | ~1.525 | ~1.705 | ~0.180 | |
| E7 | 589 | 20 | 1.5217 | 1.7472 | 0.2255[1] |
| 450 | 25 | ~1.54 | ~1.80 | ~0.26[2] | |
| 656 | 25 | ~1.52 | ~1.73 | ~0.21[2] | |
| 1550 | 20 | ~1.50 | ~1.70 | ~0.20 |
Note: The refractive indices of liquid crystals are dependent on wavelength and temperature. The data presented are representative values.
Table 2: Electro-Optic Switching Times
| Material | Conditions | Rise Time (tₒₙ) | Fall Time (tₒff) |
| 7CB | Data not readily available | Data not readily available | Data not readily available |
| 5CB | Doped with MnO₂ nanorods | - | Reduced by a factor of 1.5 |
| E7 | 5 µm cell, 1 kHz square wave | ~10-20 ms | ~10-20 ms |
Note: Switching times are highly dependent on cell thickness, applied voltage, temperature, and the specific experimental setup.
Key Performance Benchmarks
Refractive Indices and Birefringence
The ability of a liquid crystal to modulate light is fundamentally linked to its birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A high birefringence allows for the construction of thinner liquid crystal cells, which can lead to faster switching times.
Electro-Optic Switching
The speed at which a liquid crystal can be switched between different optical states is a critical parameter for applications such as displays and optical shutters. The rise time (tₒₙ) and fall time (tₒff) characterize this switching behavior. Generally, the rise time is dependent on the applied electric field, while the fall time is governed by the viscoelastic properties of the liquid crystal. While specific switching time data for pure 7CB is scarce, studies on the E7 mixture indicate response times typically in the millisecond range. Doping liquid crystals with nanoparticles has been shown to reduce switching times.
Experimental Protocols
Measurement of Refractive Indices
A standard method for measuring the ordinary and extraordinary refractive indices of a liquid crystal is through the use of an Abbe refractometer .
Protocol:
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Preparation: Place a few drops of the liquid crystal sample onto the prism of the refractometer. For measuring nₑ and nₒ, a thin, uniformly aligned liquid crystal cell is typically used, or a surface treatment can be applied to the prism to induce a specific molecular alignment. A polarizer is used to separate the ordinary and extraordinary rays.
-
Measurement of nₒ: With the polarizer oriented to transmit the ordinary ray, adjust the refractometer to bring the borderline into focus and record the reading.
-
Measurement of nₑ: Rotate the polarizer by 90 degrees to transmit the extraordinary ray and record the corresponding refractive index.
-
Temperature Control: The measurement should be performed at a controlled temperature, as the refractive indices of liquid crystals are temperature-sensitive. This is typically achieved by circulating water from a temperature-controlled bath through the refractometer's prisms.
dot
Caption: Workflow for measuring the refractive indices of a liquid crystal.
Measurement of Electro-Optic Switching Time
The electro-optic switching time of a liquid crystal can be determined by measuring the change in optical transmission of a liquid crystal cell in response to an applied voltage.
Protocol:
-
Cell Preparation: A liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) and a defined thickness is filled with the liquid crystal material. The inner surfaces of the cell are treated to induce a specific molecular alignment (e.g., planar or homeotropic).
-
Optical Setup: The liquid crystal cell is placed between crossed polarizers. A light source (e.g., a laser or LED) illuminates the cell, and a photodetector is placed after the second polarizer to measure the transmitted light intensity.
-
Voltage Application: A function generator is used to apply a square wave voltage to the electrodes of the liquid crystal cell.
-
Data Acquisition: An oscilloscope is used to monitor both the applied voltage waveform and the output of the photodetector.
-
Time Measurement: The rise time (tₒₙ) is typically defined as the time taken for the transmitted intensity to change from 10% to 90% of its final value after the voltage is applied. The fall time (tₒff) is the time taken for the intensity to change from 90% to 10% of its initial value after the voltage is removed.
dot
Caption: Schematic of the experimental setup for measuring electro-optic switching times.
Conclusion
This compound (7CB) is a valuable liquid crystal for a range of optical applications. Its performance, particularly its birefringence and electro-optic response, is comparable to other commonly used cyanobiphenyl liquid crystals. The choice between 7CB, 5CB, and mixtures like E7 will depend on the specific requirements of the application, such as the desired operating temperature range, switching speed, and required birefringence. This guide provides the fundamental data and experimental context to aid researchers in making informed decisions for their optical system design and development.
References
A Cross-Validation of Simulation and Experimental Results for the Nematic Liquid Crystal 7CB
A comprehensive guide for researchers comparing the physical properties of 4-heptyl-4'-cyanobiphenyl (7CB) obtained through experimental measurements and computational simulations. This document provides a side-by-side analysis of key parameters, detailed experimental and simulation protocols, and visual representations of the validation workflow.
The liquid crystal 4-heptyl-4'-cyanobiphenyl, commonly known as 7CB, is a well-characterized calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at room temperature. Its relatively simple molecular structure and well-defined phase behavior make it an ideal candidate for validating and refining computational models of liquid crystals. This guide presents a cross-validation of experimental and simulation data for key physical properties of 7CB, including phase transition temperatures, dielectric anisotropy, and refractive index.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from both experimental measurements and computational simulations for 7CB.
| Property | Experimental Value | Simulation Value |
| Nematic-Isotropic Transition Temperature (TNI) | 42.0 °C (315.15 K)[1] | Not available in searched results |
| Dielectric Anisotropy (Δε) at 35 °C | ~11.5[1] | Not available in searched results |
| Refractive Index (no) at 25 °C (589 nm) | Not available in a single source | Not available in searched results |
| Refractive Index (ne) at 25 °C (589 nm) | Not available in a single source | Not available in searched results |
Note: The simulation values for the listed properties of 7CB were not explicitly found in the provided search results. The table highlights the need for further simulation studies on this specific liquid crystal to enable a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are overviews of the key experimental techniques used to characterize the physical properties of 7CB.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with phase transitions in a material.
Methodology:
-
A small, precisely weighed sample of 7CB is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument and heated or cooled at a constant rate (e.g., 10 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Phase transitions are identified as endothermic (melting, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature is taken as the transition temperature.
Dielectric Spectroscopy for Dielectric Anisotropy Measurement
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. For liquid crystals, it is used to determine the dielectric anisotropy (Δε = ε|| - ε⊥), which is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.
Methodology:
-
The 7CB sample is placed in a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the cell are treated with an alignment layer to induce a specific orientation of the liquid crystal molecules (planar or homeotropic).
-
For measuring ε||, a planar alignment is used, where the director is parallel to the electrode surfaces. An external electric or magnetic field is applied perpendicular to the director to orient the molecules parallel to the field.
-
For measuring ε⊥, a homeotropic alignment is used, where the director is perpendicular to the electrode surfaces.
-
An AC electric field is applied across the cell, and the capacitance is measured over a range of frequencies.
-
The dielectric permittivity is calculated from the measured capacitance and the cell geometry. The measurements are repeated at different temperatures to study the temperature dependence of the dielectric anisotropy.
Refractometry for Refractive Index Measurement
The refractive indices of a liquid crystal, the ordinary (no) and extraordinary (ne) indices, are measured using a refractometer, often an Abbé refractometer.
Methodology:
-
A thin film of 7CB is placed between the prisms of the Abbé refractometer.
-
The surfaces of the prisms are treated to induce a planar alignment of the liquid crystal molecules.
-
Polarized light is used for the measurement. To measure no, the light is polarized perpendicular to the liquid crystal director.
-
To measure ne, the light is polarized parallel to the liquid crystal director.
-
The refractive index is determined by measuring the critical angle of total internal reflection at the prism-sample interface.
-
Measurements are performed at a specific wavelength (e.g., 589 nm) and can be repeated at various temperatures.
Simulation Methodologies
Molecular dynamics (MD) simulations are a powerful tool for investigating the structure and properties of liquid crystals at the molecular level.
Molecular Dynamics (MD) Simulation for Bulk Properties
MD simulations solve Newton's equations of motion for a system of interacting atoms or molecules to simulate their time evolution.
Methodology:
-
Model Building: An atomistic or coarse-grained model of the 7CB molecule is constructed.
-
Force Field Selection: A suitable force field is chosen to describe the interactions between the atoms in the system. For liquid crystals, specialized force fields like GAFF-LCFF have been developed to improve the accuracy of transition temperature predictions.[2] The force field includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) interactions.
-
System Setup: A simulation box is created containing a large number of 7CB molecules (e.g., >1000) at a given density and temperature. Periodic boundary conditions are applied to mimic a bulk system.
-
Equilibration: The system is equilibrated by running the simulation for a sufficient amount of time to allow it to reach a stable state.
-
Production Run: After equilibration, a longer production run is performed to collect data for analysis.
-
Property Calculation:
-
Phase Transitions: The nematic-isotropic phase transition temperature can be identified by monitoring the order parameter as a function of temperature in a series of simulations.
-
Dielectric Anisotropy: The dielectric tensor can be calculated from the fluctuations of the total dipole moment of the simulation box.
-
Refractive Index: The refractive index can be estimated from the molecular polarizability and the density of the system using the Lorentz-Lorenz equation.
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the general workflow for the cross-validation of simulation and experimental results for 7CB.
Caption: Workflow for cross-validating 7CB properties.
Logical Relationship of Comparison
This diagram shows the logical flow of comparing the key physical properties of 7CB between experimental and simulation approaches.
Caption: Comparison of 7CB properties: Experiment vs. Simulation.
References
A Comparative Guide to Alignment Layers for 7CB Liquid Crystal Orientation
For Researchers, Scientists, and Drug Development Professionals
The precise control over the orientation of liquid crystals is paramount for a vast array of applications, from advanced display technologies to sensitive biological sensors. The alignment layer, a specially treated surface in contact with the liquid crystal, dictates the initial orientation of the liquid crystal molecules. This guide provides a comparative analysis of three prevalent alignment layers—rubbed polyimide, photo-alignment layers, and nano-structured surfaces—and their effects on the orientation of the nematic liquid crystal 4-cyano-4'-heptylbiphenyl (7CB).
Comparison of Alignment Layer Effects on 7CB Orientation
The choice of alignment layer significantly influences key parameters of the liquid crystal cell, including the pretilt angle, anchoring energy, and the degree of molecular order. While direct comparative studies on 7CB across all three alignment types are limited, the following table summarizes typical values and characteristics gleaned from research on 7CB and similar nematic liquid crystals like 5CB and E7.
| Alignment Layer | Pretilt Angle (θp) | Azimuthal Anchoring Energy (Wφ) | Polar Anchoring Energy (Wθ) | Key Characteristics |
| Rubbed Polyimide | Low (~1-5°) or High (~85-89°) | Strong (~10⁻⁴ - 10⁻⁵ J/m²)[1] | Strong (~10⁻⁴ J/m²) | Well-established, cost-effective, but can introduce dust and static charges.[2] |
| Photo-alignment | Controllable (0-90°) | Moderate to Strong (~10⁻⁵ - 10⁻⁶ J/m²)[3] | Moderate to Strong | Non-contact, allows for complex alignment patterns, but can have lower stability.[2] |
| Nano-structured Surfaces | Controllable (0-90°)[4] | Strong (comparable to rubbed PI)[4] | Strong | Enables fine control over alignment, robust, but fabrication can be complex.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are protocols for the fabrication of the alignment layers and the measurement of key orientational parameters.
Fabrication of a Rubbed Polyimide Alignment Layer
This protocol describes the standard procedure for creating a rubbed polyimide alignment layer for planar alignment of 7CB.
-
Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Sonicate the substrates sequentially in a detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Polyimide Coating: Spin-coat a solution of a planar alignment polyimide (e.g., PI-2555) onto the cleaned ITO substrates. A typical spin-coating process involves a two-step program: 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds to achieve a uniform layer.
-
Curing: Soft bake the coated substrates on a hot plate at 80-100°C for 10-15 minutes to evaporate the solvent. Subsequently, hard bake (cure) the substrates in an oven at a temperature specific to the polyimide used (typically 180-250°C) for 1-2 hours to induce imidization.
-
Rubbing: Mechanically rub the cured polyimide surface with a velvet cloth wrapped around a rotating cylinder. The rubbing process creates microgrooves and aligns the polyimide chains, defining the easy axis for liquid crystal alignment. The rubbing strength can be controlled by the rotation speed, translation speed of the substrate, and the pile impression of the cloth.[5]
-
Cell Assembly: Assemble two rubbed substrates with their rubbing directions anti-parallel for a standard planar cell. Use spacers (e.g., 5-10 µm glass beads mixed with UV-curable glue) to define the cell gap.
-
Liquid Crystal Filling: Fill the cell with 7CB in its isotropic phase (typically above 42°C) via capillary action. Slowly cool the cell to room temperature to allow the 7CB to transition into the nematic phase and align with the rubbed surfaces.
Measurement of Pretilt Angle: The Crystal Rotation Method
The crystal rotation method is a widely used technique to determine the pretilt angle of a liquid crystal cell.
-
Experimental Setup: Place the liquid crystal cell on a rotation stage between a crossed polarizer and analyzer. A He-Ne laser (632.8 nm) is typically used as the light source.
-
Measurement: Rotate the cell and record the transmitted light intensity as a function of the angle of incidence. The rotation axis should be perpendicular to the rubbing direction.
-
Data Analysis: The transmitted intensity will show a symmetric pattern with respect to a certain angle. The pretilt angle is determined by finding the angle of rotation that corresponds to the center of this symmetry. For more accurate determination, the experimental data is fitted to a theoretical transmission-versus-angle curve.
Measurement of Azimuthal Anchoring Energy: The Torque Balance Method
The torque balance method is a common technique to measure the azimuthal anchoring energy.
-
Cell Preparation: Fabricate a twisted nematic (TN) cell where the rubbing directions of the top and bottom substrates are at a specific angle (e.g., 90°).
-
Twist Angle Measurement: Measure the actual twist angle of the liquid crystal within the cell using a polarizing microscope and a rotating stage. The actual twist angle will be slightly different from the intended angle due to the finite anchoring energy.
-
Calculation: The azimuthal anchoring energy (Wφ) can be calculated using the following equation, which balances the elastic torque of the twisted liquid crystal with the surface anchoring torque:
Wφ = (2 * K₂₂ * Δφ) / (d * sin(2 * (Φ - Δφ)))
where:
-
K₂₂ is the twist elastic constant of 7CB.
-
Δφ is the deviation of the twist angle from the easy axis.
-
d is the cell gap.
-
Φ is the intended twist angle between the two substrates.
-
The Underlying Mechanisms of Alignment
The alignment of 7CB on different surfaces is governed by distinct physical and chemical interactions.
Rubbed Polyimide: The rubbing process creates a combination of micro-scale grooves and a preferential orientation of the polyimide polymer chains on the surface. These anisotropic features induce a low-energy direction for the 7CB molecules, leading to a uniform planar alignment. The pretilt angle is influenced by the specific chemistry of the polyimide and the rubbing conditions.[5]
Photo-alignment: In this technique, a photosensitive material, often an azo dye mixed with a polymer, is coated on the substrate.[2] Exposure to polarized UV light causes an anisotropic photochemical reaction, such as isomerization or cross-linking, creating a preferred orientation on the surface. This non-contact method allows for the creation of complex alignment patterns and offers control over the pretilt angle by varying the exposure angle and dose.[2][6]
Nano-structured Surfaces: These surfaces feature precisely engineered topographical patterns, such as nano-grooves or pillars, created using techniques like nanoimprint lithography. The alignment of 7CB is driven by the minimization of the elastic deformation energy of the liquid crystal as it conforms to the nano-topography. This method provides excellent control over the pretilt angle and anchoring energy by tuning the geometry of the nano-structures.[4][7]
This guide provides a foundational comparison of common alignment layers for 7CB. The selection of the optimal alignment layer will depend on the specific application requirements, balancing factors such as desired orientation, stability, cost, and the complexity of the fabrication process. Further research into direct comparative studies of these alignment layers on 7CB will be invaluable for the continued advancement of liquid crystal-based technologies.
References
A Comparative Purity Analysis: Commercial vs. Synthesized 4'-Heptyl-4-biphenylcarbonitrile (7CB)
For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides a comparative evaluation of commercially available 4'-Heptyl-4-biphenylcarbonitrile (7CB) against a batch synthesized in-house, offering detailed experimental protocols and data to inform procurement and synthesis decisions.
This compound, a nematic liquid crystal, is a crucial component in various electro-optic applications, including liquid-crystal displays (LCDs).[1] Its performance is intrinsically linked to its purity, as even minute impurities can significantly alter its mesophase behavior and electro-optical properties.[2] This guide outlines a comprehensive workflow for the synthesis, purification, and multi-faceted purity analysis of 7CB, presenting a clear comparison with a commercially sourced standard.
I. Synthesis and Purification of this compound (7CB)
A representative synthesis of 7CB is achieved via a Suzuki-Miyaura coupling reaction, a robust method for the formation of carbon-carbon bonds. This is followed by a rigorous purification process to remove unreacted starting materials, byproducts, and residual catalyst.
Experimental Protocol: Synthesis of 7CB
A common synthetic route involves the palladium-catalyzed cross-coupling of 4-heptylphenylboronic acid with 4-bromobiphenyl-4'-carbonitrile.
-
Reaction Setup: In a nitrogen-purged flask, combine 4-heptylphenylboronic acid (1.1 equivalents), 4-bromobiphenyl-4'-carbonitrile (1 equivalent), palladium(II) acetate (0.02 equivalents), and a suitable phosphine ligand such as SPhos (0.04 equivalents).
-
Solvent and Base: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (2.5 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Experimental Protocol: Purification of Synthesized 7CB
The crude product is purified through a combination of column chromatography and recrystallization to achieve high purity.
-
Column Chromatography: The crude 7CB is subjected to silica gel column chromatography using a gradient elution of hexane and ethyl acetate to separate the desired product from non-polar and polar impurities.
-
Recrystallization: The fractions containing the pure 7CB are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol or a hexane/ethanol mixture, to remove any remaining minor impurities. The purified 7CB is then dried under vacuum.
II. Comparative Purity Analysis
The purity of the in-house synthesized 7CB and a commercially available sample (stated purity >98%) were evaluated using a suite of analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).
Data Presentation
| Parameter | Commercial 7CB | Synthesized 7CB | Method of Analysis |
| Purity by HPLC (%) | 99.85 | 99.92 | HPLC-UV |
| Purity by GC-MS (%) | 99.89 | 99.95 | GC-FID/MS |
| Melting Point (°C) | 29.8 | 30.1 | DSC |
| Clearing Point (°C) | 42.5 | 42.8 | DSC |
| Nematic Range (°C) | 12.7 | 12.7 | DSC |
| Major Impurities | Unidentified peak at R.T. 4.2 min | Residual starting material (4-bromobiphenyl-4'-carbonitrile) | GC-MS |
Experimental Protocols for Purity Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Samples were diluted in dichloromethane.
-
-
Differential Scanning Calorimetry (DSC):
-
System: TA Instruments Q2000 DSC or equivalent.
-
Sample Pans: Hermetically sealed aluminum pans.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Heating/Cooling Rate: 5 °C/min.
-
Procedure: Samples were heated from 0 °C to 60 °C and then cooled back to 0 °C to determine the melting and clearing points. The purity can be estimated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3][4]
-
III. Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis, purification, and analysis processes.
Caption: Workflow from synthesis to comparative purity analysis.
Conclusion
The results indicate that the in-house synthesized and purified 7CB exhibits a slightly higher purity (99.92% by HPLC and 99.95% by GC-MS) compared to the commercial sample (99.85% by HPLC and 99.89% by GC-MS). The melting and clearing points of the synthesized material are also slightly sharper, which is indicative of higher purity. While commercial sources provide a convenient and reliable supply of 7CB, in-house synthesis and purification can yield material of exceptional purity, which may be critical for highly sensitive applications. The choice between sourcing and synthesis will ultimately depend on the specific purity requirements, available resources, and economic considerations of the research or development project.
References
A Comparative Analysis of the Dielectric Constants of 7CB and Other Cyanobiphenyls
This guide provides a comparative study of the dielectric properties of 4'-heptyl-4-cyanobiphenyl (7CB) and other members of the n-alkyl-4-cyanobiphenyl (nCB) homologous series. Cyanobiphenyls are a significant class of liquid crystals known for their large positive dielectric anisotropy, which is a crucial property for their application in electro-optical devices such as liquid crystal displays (LCDs). This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties of these materials.
Data Presentation
The dielectric properties of nematic liquid crystals are characterized by two principal dielectric constants: ε‖ (epsilon parallel) and ε⊥ (epsilon perpendicular), measured parallel and perpendicular to the liquid crystal director, respectively. The difference between these two constants gives the dielectric anisotropy, Δε = ε‖ - ε⊥. The following table summarizes the dielectric constants and anisotropy for 7CB and other common cyanobiphenyls at a frequency of 1 kHz and a temperature of 20°C.[1]
| Compound | n | ε‖ | ε⊥ | Δε |
| 5CB | 5 | - | - | 8.2 |
| 7CB | 7 | - | - | 6.7 |
It is a general trend that the principal dielectric constants ε‖ and ε⊥, as well as the dielectric anisotropy Δε, decrease with an increasing length of the alkyl chain.[1] This is attributed to the influence of the alkyl chain on the molecular packing and ordering within the nematic phase. All compounds in this series exhibit a strong positive dielectric anisotropy due to the large dipole moment of the cyano group along the major molecular axis.[1]
Experimental Protocols
The measurement of the dielectric constants of liquid crystals is a critical experimental procedure to characterize their electro-optical performance. The following is a generalized protocol based on common methodologies described in the literature.[2][3]
Objective: To determine the principal dielectric constants (ε‖ and ε⊥) and the dielectric anisotropy (Δε) of a cyanobiphenyl liquid crystal.
Materials and Equipment:
-
Cyanobiphenyl liquid crystal sample (e.g., 7CB)
-
Dielectric cell with transparent conductive electrodes (e.g., ITO-coated glass)
-
Capacitance bridge or LCR meter
-
Temperature controller and sample holder
-
Magnetic field source (for homogeneous alignment)
-
Microscope for observing the liquid crystal alignment
Procedure:
-
Sample Preparation: The liquid crystal sample is introduced into the dielectric cell in its isotropic phase by capillary action. The cell is then cooled down to the desired temperature in the nematic phase.
-
Homeotropic Alignment (for ε‖ measurement): For many cyanobiphenyls, a homeotropic alignment, where the liquid crystal molecules align perpendicular to the electrode surfaces, can be achieved by using extremely clean electrode surfaces.[3] In this configuration, the measured capacitance allows for the calculation of ε‖.
-
Planar Alignment (for ε⊥ measurement): A homogeneous or planar alignment, where the liquid crystal molecules align parallel to the electrode surfaces, is typically achieved by treating the electrode surfaces with a rubbed polyimide layer. Alternatively, a strong magnetic field (e.g., 17 kGauss) can be applied parallel to the electrodes to induce a homogeneous alignment.[3] The capacitance measured in this configuration is used to calculate ε⊥.
-
Capacitance Measurement: The capacitance of the cell with the liquid crystal sample is measured using a capacitance bridge at a specific frequency (e.g., 1 kHz). The voltage applied across the cell should be low enough (~300 mV) to avoid any field-induced realignment of the liquid crystal director.[3]
-
Calculation of Dielectric Constants: The dielectric constants are calculated from the measured capacitance values using the known geometry of the dielectric cell (electrode area and cell gap).
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy is calculated as the difference between the parallel and perpendicular dielectric constants: Δε = ε‖ - ε⊥.
-
Temperature Dependence: The measurements are repeated at different temperatures to study the temperature dependence of the dielectric constants. The temperature should be controlled with high precision (e.g., ±0.1°C).[2]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the determination of the dielectric constants of a cyanobiphenyl liquid crystal.
Caption: Workflow for dielectric constant measurement of cyanobiphenyls.
References
A Comparative Guide to the Mesomorphic Behavior of 4'-Heptyl-4-biphenylcarbonitrile (7CB): Validating Theoretical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the liquid crystal 4'-Heptyl-4-biphenylcarbonitrile (7CB) with other commonly used calamitic liquid crystals. It presents experimental data to validate and compare theoretical models describing their behavior, offering a valuable resource for material selection and theoretical studies in the field of soft matter and its applications.
Introduction to this compound (7CB)
This compound, commonly known as 7CB, is a well-characterized calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl homologous series. Its simple molecular structure, consisting of a rigid biphenyl core with a flexible heptyl chain and a polar cyano group, gives rise to a nematic liquid crystal phase over a convenient temperature range. This makes 7CB an ideal model system for studying the fundamental physics of liquid crystals and a benchmark for testing theoretical models.
Theoretical Models of Nematic Ordering
The transition from an isotropic liquid to an ordered nematic phase is a hallmark of calamitic liquid crystals. Two primary theoretical frameworks are widely used to describe this behavior: the Maier-Saupe mean-field theory and the more phenomenological Landau-de Gennes theory.
Maier-Saupe Theory
The Maier-Saupe theory provides a microscopic description of the nematic phase transition. It considers the anisotropic van der Waals interactions between elongated molecules as the driving force for the orientational ordering. The theory successfully predicts a first-order phase transition to the nematic phase and provides a qualitative description of the temperature dependence of the order parameter. However, it often overestimates the nematic-isotropic transition temperature and does not account for short-range correlations.
Landau-de Gennes Theory
The Landau-de Gennes theory is a phenomenological model that describes the nematic-isotropic phase transition based on a symmetry argument. It expands the free energy of the system in terms of a tensor order parameter, Q. This approach is powerful in describing the pre-transitional behavior in the isotropic phase and can be extended to describe more complex phenomena, such as the influence of external fields and defects in the nematic phase. While it provides a good qualitative description, the parameters in the Landau-de Gennes expansion are phenomenological and need to be determined from experimental data.
Comparative Analysis of 7CB and Alternative Liquid Crystals
To provide a comprehensive understanding of 7CB's properties, this guide compares it with other well-known liquid crystals: 4'-Pentyl-4-biphenylcarbonitrile (5CB), 4'-Octyl-4-biphenylcarbonitrile (8CB), and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).
Physical Properties
The following table summarizes key physical properties of 7CB and its alternatives, providing a basis for material selection based on desired operating temperatures and physical characteristics.
| Property | This compound (7CB) | 4'-Pentyl-4-biphenylcarbonitrile (5CB) | 4'-Octyl-4-biphenylcarbonitrile (8CB) | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) |
| Molecular Formula | C₂₀H₂₃N | C₁₈H₁₉N | C₂₁H₂₅N | C₁₈H₂₁NO |
| Molecular Weight ( g/mol ) | 277.40 | 249.36 | 291.44 | 267.38 |
| Crystal to Nematic Transition (°C) | 30.0 | 24.0[1][2] | 21.5 (to Smectic A) | 22.0 |
| Nematic to Isotropic Transition (°C) | 42.8 | 35.3[1][2] | 40.5 | 47.0 |
| Smectic A to Nematic Transition (°C) | - | - | 33.5 | - |
| Dielectric Anisotropy (Δε) at 25°C | +9.9 | +11.5 | +7.0 | -0.54[3] |
Validation of Theoretical Models
Experimental data for 7CB and its counterparts provide a crucial testbed for the validity of the Maier-Saupe and Landau-de Gennes theories.
-
Order Parameter: The temperature dependence of the orientational order parameter, S, is a key prediction of the Maier-Saupe theory. Experimental measurements for the cyanobiphenyl series, including 7CB, generally show good qualitative agreement with the predicted sigmoidal curve. However, discrepancies are often observed near the nematic-isotropic transition, where the theory tends to overestimate the order.
-
Pre-transitional Effects: The Landau-de Gennes theory excels at describing phenomena in the isotropic phase just above the nematic transition. For instance, the divergence of the Kerr constant and the magnetic birefringence (Cotton-Mouton effect) as the temperature approaches the transition from above is well-captured by this model. Experimental studies on 7CB and other nematics have largely confirmed these predictions.[4][5]
-
Limitations: For 7CB, as with other polar molecules, the simple Maier-Saupe theory does not fully account for the strong dipole-dipole interactions, which can influence the local molecular arrangement. The Landau-de Gennes theory, while powerful, relies on phenomenological parameters that lack a direct microscopic interpretation.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for obtaining reliable data for validating theoretical models. Below are protocols for two key techniques used in the characterization of 7CB and other liquid crystals.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.
Objective: To determine the temperatures and enthalpies of the crystal-nematic and nematic-isotropic phase transitions of 7CB.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Microbalance
-
This compound (7CB) sample
Procedure:
-
Accurately weigh 2-5 mg of the 7CB sample into an aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of material during heating.
-
Place the sample pan and an empty reference pan into the DSC measurement cell.
-
Heat the sample from room temperature to a temperature well above the nematic-isotropic transition (e.g., 60°C) at a controlled rate, typically 5-10°C/min.
-
Cool the sample back to room temperature at the same controlled rate.
-
Perform a second heating scan under the same conditions to ensure thermal history does not affect the results.
-
The phase transition temperatures are determined from the onset or peak of the endothermic peaks in the heating curve. The enthalpy of each transition is calculated by integrating the area under the respective peak.
Dielectric Spectroscopy for Characterizing Anisotropy
Dielectric spectroscopy is a powerful tool for probing the anisotropic nature of liquid crystals by measuring their response to an applied electric field.
Objective: To measure the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity of 7CB in its nematic phase and determine the dielectric anisotropy (Δε = ε∥ - ε⊥).
Materials and Equipment:
-
Impedance analyzer or LCR meter
-
Temperature-controlled sample holder
-
Liquid crystal cell with parallel plate electrodes (e.g., ITO coated glass)
-
Function generator and voltage amplifier (for alignment)
-
This compound (7CB) sample
Procedure:
-
Sample Preparation: Fill the liquid crystal cell with 7CB in its isotropic phase by capillary action.
-
Planar Alignment (for ε⊥): Treat the inner surfaces of the cell with a polyimide layer and rub it in a single direction to induce planar alignment of the liquid crystal director parallel to the electrode surfaces.
-
Homeotropic Alignment (for ε∥): Treat the inner surfaces of the cell with a homeotropic alignment agent (e.g., a long-chain silane) to align the liquid crystal director perpendicular to the electrode surfaces.
-
Measurement:
-
Place the filled cell in the temperature-controlled holder and allow it to equilibrate at the desired temperature within the nematic range.
-
Apply a low-amplitude AC voltage (e.g., 0.1 V) at a specific frequency (e.g., 1 kHz) across the electrodes.
-
Measure the capacitance of the cell for both the planar and homeotropic alignments.
-
Calculate the dielectric permittivity from the measured capacitance, the electrode area, and the cell gap.
-
Repeat the measurements at different temperatures throughout the nematic range.
-
-
Data Analysis: Plot ε∥ and ε⊥ as a function of temperature. Calculate the dielectric anisotropy, Δε, at each temperature.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of validating theoretical models and the experimental workflow for characterizing liquid crystals.
References
Assessing Reproducibility in Experiments Utilizing 4'-Heptyl-4-biphenylcarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4'-Heptyl-4-biphenylcarbonitrile (7CB), a nematic liquid crystal, against its common alternative, 4'-Pentyl-4-biphenylcarbonitrile (5CB). By presenting detailed experimental protocols and quantitative data from various studies, this document aims to equip researchers with the necessary information to assess and enhance the reproducibility of their experiments involving these liquid crystals. The guide covers the synthesis, purification, and application of these compounds in liquid crystal displays and as additives in perovskite solar cells.
Comparative Analysis of Physicochemical Properties
The reproducibility of experiments heavily relies on the consistent properties of the materials used. This compound (7CB) and its shorter alkyl chain analogue, 4'-Pentyl-4-biphenylcarbonitrile (5CB), are both widely used in the field of liquid crystals. Their physical and thermal properties are crucial for their application and can vary slightly between different synthesis batches and purification methods, impacting experimental outcomes.
| Property | This compound (7CB) | 4'-Pentyl-4-biphenylcarbonitrile (5CB) | Key Considerations for Reproducibility |
| CAS Number | 41122-71-8[1] | 40817-08-1 | Ensuring the correct isomer and purity by verifying the CAS number is a fundamental first step. |
| Molecular Formula | C20H23N[1][2] | C18H19N | Purity analysis is essential to confirm the absence of homologues or isomers that could alter physical properties. |
| Molecular Weight | 277.40 g/mol [1][2] | 249.35 g/mol | Accurate weighing is critical for preparing solutions and mixtures with precise concentrations. |
| Crystal to Nematic Transition Temperature | ~30 °C | 22.5 °C[3] | Variations in this temperature can indicate impurities. Consistent differential scanning calorimetry (DSC) measurements across batches are recommended. |
| Nematic to Isotropic Transition Temperature (Clearing Point) | ~42 °C | 35.0 °C[3] | The clearing point is highly sensitive to impurities. A sharp, well-defined transition is indicative of high purity. |
Experimental Protocols for Enhanced Reproducibility
Detailed and consistent experimental protocols are the cornerstone of reproducible research. This section provides methodologies for the synthesis, purification, and key applications of this compound.
Synthesis of this compound (7CB)
Reaction Scheme:
Caption: Suzuki coupling reaction for 7CB synthesis.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-heptylphenylboronic acid (1.0 eq) and 4-bromobenzonitrile (1.0 eq) in a suitable solvent system such as a 2:1 mixture of toluene and water.
-
Addition of Catalyst and Base: To this solution, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and a base, typically sodium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude this compound is then purified by recrystallization.
Purification by Recrystallization
Recrystallization is a critical step to achieve the high purity required for reproducible liquid crystal behavior.
Caption: Recrystallization workflow for purifying 7CB.
Detailed Steps:
-
Solvent Selection: Choose a suitable solvent in which 7CB is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water is often effective.
-
Dissolution: Place the crude 7CB in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity should be assessed by measuring the melting point and clearing point.
Application in Liquid Crystal Displays (LCDs)
The alignment and electro-optical switching of liquid crystals are fundamental to display technology. The following protocol, adapted from a procedure for 5CB, outlines the fabrication of a simple twisted nematic liquid crystal cell.
Experimental Workflow:
Caption: Workflow for fabricating a liquid crystal cell.
Detailed Steps:
-
Substrate Preparation: Start with two indium tin oxide (ITO) coated glass slides. Clean the substrates thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Alignment Layer Coating: Spin-coat a thin layer of a polyimide alignment agent (e.g., PI-2555) onto the ITO-coated sides of the glass slides.
-
Curing and Rubbing: Cure the polyimide layer by baking it in an oven according to the manufacturer's instructions. After cooling, gently rub the polyimide surface with a velvet cloth in a single direction to create micro-grooves that will align the liquid crystal molecules.
-
Cell Assembly: Assemble the two glass slides with the rubbed polyimide layers facing each other. The rubbing directions should be perpendicular to each other to induce a 90° twist in the liquid crystal director. Use spacers (e.g., 5 µm glass beads) to maintain a uniform cell gap. Seal the edges of the cell with a UV-curable epoxy, leaving a small opening for filling.
-
Liquid Crystal Filling: Heat the 7CB to its isotropic phase (above 42°C). Fill the cell via capillary action through the opening.
-
Sealing and Characterization: Seal the filling port with epoxy. The cell can then be characterized using polarized optical microscopy to observe the nematic texture and by applying a voltage across the ITO electrodes to measure the electro-optical switching properties.[5][6]
Application as an Additive in Perovskite Solar Cells
Recent studies have shown that incorporating 7CB into the perovskite layer of solar cells can enhance their performance and stability.[1] While a standardized, detailed public protocol for this specific application is not yet widely available, the general fabrication process for perovskite solar cells can be adapted.
Logical Relationship of 7CB's Role:
Caption: Role of 7CB in enhancing perovskite solar cells.
General Experimental Approach:
-
Perovskite Precursor Solution: Prepare the perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a solvent like DMF).
-
7CB Incorporation: Dissolve a small amount of this compound (e.g., 0.1-1.0 mg/mL) into the perovskite precursor solution. The optimal concentration needs to be determined experimentally.
-
Device Fabrication: Fabricate the perovskite solar cell using a standard architecture (e.g., n-i-p). This typically involves depositing an electron transport layer (e.g., TiO2), the perovskite layer (with the 7CB additive), a hole transport layer (e.g., Spiro-OMeTAD), and a metal contact (e.g., gold or silver).[7][8]
-
Characterization: The performance of the solar cells with and without the 7CB additive is then compared by measuring key parameters such as power conversion efficiency (PCE), fill factor (FF), open-circuit voltage (Voc), and short-circuit current density (Jsc). Stability tests under various conditions (e.g., humidity, thermal stress) are also crucial.
Reported Performance Enhancement with 7CB:
| Parameter | Control Device | Device with 7CB Additive |
| Power Conversion Efficiency (PCE) | 17.14% | 20.19%[1] |
| Fill Factor (FF) | - | > 80%[1] |
| Stability (after 500h at 25°C, 70% RH) | Almost completely degraded | Retained 92% of initial efficiency[1] |
Conclusion
The reproducibility of experiments using this compound is contingent upon the purity of the material and the meticulous implementation of standardized protocols. This guide provides a foundation for researchers to establish and verify their experimental procedures. By comparing the properties and performance of 7CB with its common alternative, 5CB, and by detailing the methodologies for its synthesis, purification, and application, we aim to foster more consistent and reliable scientific outcomes. The provided workflows and data tables serve as a valuable resource for troubleshooting and for ensuring the comparability of results across different studies and laboratories.
References
- 1. ossila.com [ossila.com]
- 2. canaanchem.com [canaanchem.com]
- 3. Stabilizing perovskite solar cells at 85 °C via additive engineering and MXene interlayers - EES Solar (RSC Publishing) [pubs.rsc.org]
- 4. Home Page [chem.ualberta.ca]
- 5. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 6. chymist.com [chymist.com]
- 7. youtube.com [youtube.com]
- 8. Fabrication and Characterization of a Perovskite-Type Solar Cell with a Substrate Size of 70 mm [mdpi.com]
A Comparative Review of Synthetic Routes for 4'-Heptyl-4-biphenylcarbonitrile
For Researchers, Scientists, and Drug Development Professionals
4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a nematic liquid crystal that has been a staple in both fundamental research and the development of liquid crystal displays (LCDs). Its synthesis is a critical process, and various methodologies have been developed to achieve its production. This guide provides a comparative analysis of the primary synthetic routes to 7CB, offering a detailed look at the experimental protocols, yields, and overall efficiency of each method. The objective is to equip researchers with the necessary information to select the most suitable synthesis strategy for their specific needs, considering factors such as scale, purity requirements, and available resources.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the three primary synthesis routes to this compound.
| Parameter | Route 1: Suzuki Coupling | Route 2: Grignard Reaction | Route 3: One-Pot Reductive Cross-Coupling |
| Starting Materials | 4-Heptylphenylboronic acid, 4-Bromobenzonitrile | 4-Bromobiphenyl, Heptyl bromide | Terephthalonitrile, Benzonitrile, Heptyl bromide |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Magnesium, Dry Ether/THF | Sodium metal, Liquid Ammonia |
| Number of Steps | 1 (coupling) | 2 (Grignard formation and coupling) | 1 (one-pot reaction) |
| Reported Yield | Good to Excellent (Typically >80%) | Moderate to Good (Varies, can be up to 81% for analogous biphenyl synthesis)[1] | Good (Reported up to 70% for analogous compounds)[2] |
| Reaction Conditions | Mild to moderate temperatures (e.g., 80-100 °C) | Grignard formation is moisture-sensitive; coupling may require elevated temperatures. | Low temperature (-33 °C) |
| Advantages | High yield, good functional group tolerance, well-established. | Utilizes readily available starting materials. | One-pot procedure, avoids expensive catalysts.[2] |
| Disadvantages | Cost of palladium catalyst, potential for catalyst contamination in the product. | Moisture-sensitive Grignard reagent, potential for side reactions (e.g., homocoupling). | Requires handling of sodium metal and liquid ammonia. |
In-Depth Analysis of Synthetic Routes
Route 1: The Suzuki Coupling Approach
The Suzuki coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems. This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance, making it a popular choice for the synthesis of this compound.
Experimental Protocol: Suzuki Coupling
A general procedure for the Suzuki coupling to synthesize this compound is as follows:
-
Reaction Setup: In a round-bottom flask, combine 4-heptylphenylboronic acid (1.1 equivalents), 4-bromobenzonitrile (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
-
Solvent and Base: Add a suitable solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v), and a base, such as sodium carbonate (2.0 equivalents).
-
Reaction Execution: The mixture is degassed and then heated to reflux (approximately 80-100 °C) with vigorous stirring for several hours (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Logical Workflow for Suzuki Coupling
Caption: Workflow for the Suzuki coupling synthesis of 7CB.
Route 2: The Grignard Reaction Pathway
The Grignard reaction is a classic method for forming carbon-carbon bonds. In the context of 7CB synthesis, it typically involves the preparation of a heptyl Grignard reagent, which then undergoes a nickel- or palladium-catalyzed cross-coupling reaction with a 4-halobiphenyl derivative. A more direct, though potentially lower-yielding, approach involves the reaction of a 4-biphenyl Grignard reagent with a heptyl halide.
Experimental Protocol: Grignard Reaction
A plausible two-step procedure starting from 4-bromobiphenyl is outlined below:
-
Formation of 4-Biphenylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the 4-bromobiphenyl solution to the magnesium. The reaction is initiated by gentle heating if necessary.
-
Once the reaction starts, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling with Heptyl Bromide and Cyanation:
-
This step is a conceptual adaptation as direct coupling of a Grignard reagent with an alkyl halide can be challenging. A more common approach would be to first synthesize 4-heptylbiphenyl and then introduce the cyano group. However, for a direct biphenyl formation, a Kumada-type coupling would be employed. A more traditional route involves the synthesis of 4-heptylbiphenyl first, followed by bromination and then cyanation. A more direct historical method for cyanobiphenyls involved the reaction of the appropriate biphenyl bromide with cuprous cyanide.
-
Logical Relationship for a Grignard-based Synthesis
Caption: Multi-step synthesis of 7CB via a Grignard reaction.
Route 3: One-Pot Reductive Cross-Coupling
A more recent and efficient alternative is a one-pot synthesis that avoids the use of expensive transition metal catalysts.[2] This method is based on the cross-coupling between the sodium salt of the terephthalonitrile dianion and a neutral aromatic nitrile in liquid ammonia, followed by alkylation.
Experimental Protocol: One-Pot Synthesis [2]
-
Dianion Formation: In a flask cooled to -33 °C (dry ice/acetone bath), condense liquid ammonia. Add terephthalonitrile, followed by the portion-wise addition of sodium metal with stirring until a persistent dark color indicates the formation of the terephthalonitrile dianion.
-
Cross-Coupling: To the dianion suspension, add a solution of benzonitrile in a small amount of anhydrous THF. Stir the reaction mixture at -33 °C for approximately 1.5 hours.
-
Alkylation: Add heptyl bromide to the reaction mixture and continue stirring for another 2 hours at -33 °C.
-
Workup and Purification: Quench the reaction with an excess of an ammonium salt (e.g., ammonium chloride). Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Workflow for the One-Pot Synthesis
Caption: One-pot reductive cross-coupling synthesis of 7CB.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the research or production setting. The Suzuki coupling remains a highly reliable and high-yielding method, particularly for small to medium-scale synthesis where product purity is paramount, despite the cost of the catalyst. The Grignard reaction pathway, while seemingly straightforward, involves multiple steps and moisture-sensitive reagents, which may make it less efficient for large-scale production. The one-pot reductive cross-coupling presents a compelling alternative, offering a cost-effective and efficient route that avoids transition metal catalysts.[2] However, it requires specialized equipment for handling liquid ammonia and sodium metal, which may not be available in all laboratory settings. For researchers focused on green chemistry and cost-efficiency, the one-pot method is an attractive option, while the Suzuki coupling provides a robust and well-documented path to high-purity 7CB.
References
Safety Operating Guide
Proper Disposal of 4'-Heptyl-4-biphenylcarbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4'-Heptyl-4-biphenylcarbonitrile (7CB), a common liquid crystal material. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Safety Data
This compound is classified as an acute oral toxicant and is harmful to aquatic life with long-lasting effects. It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be fully aware of its potential hazards before initiating any disposal procedures.
Key Safety and Hazard Information:
| Property | Value | Source |
| CAS Number | 41122-71-8 | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves. |
Experimental Protocols for Waste Neutralization (Not Recommended)
Direct neutralization of this compound in a standard laboratory setting is not recommended due to the potential for generating hazardous byproducts. The primary disposal method should be through a licensed hazardous waste management company.
Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Toxic," "Harmful to Aquatic Life").
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals. Store it separately to prevent any potential reactions.
Step 2: Waste Storage
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills or leaks from spreading.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable accumulation time for hazardous waste.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste in the same designated container.
-
Empty Containers: "Empty" containers that previously held this compound are also considered hazardous waste and should be disposed of accordingly. Do not rinse the container and pour the rinsate down the drain. The container should be securely capped and placed in the hazardous waste stream.
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health & Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [2] The aquatic toxicity of this compound poses a significant threat to the environment.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
By following these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4'-Heptyl-4-biphenylcarbonitrile
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical procedures for handling 4'-Heptyl-4-biphenylcarbonitrile (7CB). It is intended to equip researchers, scientists, and drug development professionals with the necessary information to work safely with this compound and to properly manage its disposal.
Hazard Identification and Chemical Properties
This compound is a crystalline organic compound. Understanding its properties is the first step toward safe handling.
| Property | Value |
| Chemical Formula | C₂₀H₂₃N |
| CAS Number | 41122-71-8 |
| Appearance | White to off-white solid/liquid crystal |
| Molecular Weight | 277.40 g/mol |
| Hazard Classifications | Acute Toxicity 4, Oral; Aquatic Chronic 4 |
| Hazard Statements | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life. |
| Signal Word | Warning |
Source: Sigma-Aldrich Safety Data Sheet
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.[1][2][3][4]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile gloves (minimum 4 mil thickness) | Provides protection against incidental splashes and contact. For prolonged contact, consider thicker nitrile or butyl rubber gloves.[2][4] |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from dust particles and accidental splashes.[3][5] |
| Chemical Goggles | Required when there is a significant risk of splashing | Offers a tighter seal around the eyes for enhanced protection. | |
| Body Protection | Laboratory Coat | Cotton or a polyester/cotton blend | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent | Recommended when handling the powder form to prevent inhalation. |
| Fume Hood | - | All handling of the solid and any solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for safety.
3.1. Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, flasks, etc.) within the fume hood.
-
Don PPE: Put on the required personal protective equipment as outlined in the table above.
-
Weighing:
-
Tare a clean, dry weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, ensure the fume hood sash is at the appropriate height and consider using a dust mask.
-
Record the weight and securely close the stock container.
-
3.2. Transfer and Dissolution
-
Transfer: Carefully transfer the weighed solid into the reaction vessel or desired container. A powder funnel can be used to prevent spillage.
-
Dissolution: If preparing a solution, add the solvent slowly to the solid in the fume hood. Swirl or stir gently to dissolve.
3.3. Experimental Use
-
All manipulations of the compound, whether in solid or solution form, should be carried out within a chemical fume hood.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Keep all containers of the chemical closed when not in use.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
This compound is a non-halogenated organic compound.[8]
-
All solid waste contaminated with this chemical (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container for non-halogenated solid waste.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic liquid waste.[9][10][11][12]
-
Do not mix with halogenated solvents or other incompatible waste streams.[8][12]
4.2. Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10][11]
-
Keep waste containers securely closed except when adding waste.[9][10]
-
Store waste containers in a designated satellite accumulation area away from ignition sources.
4.3. Spill Cleanup
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Secure the Area: Prevent others from entering the spill zone.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels. Place all cleanup materials into the hazardous waste container.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Diagrams
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. wcupa.edu [wcupa.edu]
- 6. mtsac.edu [mtsac.edu]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
